Gold(I) iodide
Description
Properties
IUPAC Name |
gold(1+);iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.HI/h;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGIETUGWDAYPU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[Au+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8710 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Determining the Crystal Structure of Gold(I) Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of the crystal structure of Gold(I) iodide (AuI). It details the experimental protocols for its synthesis and crystallographic analysis, presents its crystallographic data in a structured format, and illustrates the experimental workflow.
Introduction to this compound and its Crystal Structure
This compound is an inorganic compound with the chemical formula AuI. It is a yellow, crystalline powder that is sensitive to light and moisture. The arrangement of atoms in its crystal lattice is crucial for understanding its physical and chemical properties, which is of significant interest in various fields, including materials science and medicinal chemistry, where gold compounds are explored for their therapeutic potential. At ambient pressure, this compound is known to crystallize in a tetragonal system.
Crystallographic Data of this compound
The crystallographic data for the known ambient pressure polymorph of this compound is summarized in the table below. To date, no other polymorphs have been reported under ambient conditions.
| Parameter | Tetragonal Phase |
| Crystal System | Tetragonal |
| Space Group | P4₂/ncm (No. 138) |
| Lattice Parameters | a = 4.359 Å, c = 13.711 Å[1] |
| Formula Units (Z) | 4 |
Under high pressure, the tetragonal phase of this compound undergoes a phase transition. Evidence of this transition begins at 1.5 GPa and becomes more significant from 3.8 GPa. The low- and high-pressure phases coexist up to 10.7 GPa, beyond which an irreversible amorphization process occurs.
Experimental Protocols
Synthesis of this compound Crystals
Two primary methods for the synthesis of this compound are reported in the literature.
Method 1: Reaction of Tetrachloroauric Acid with Potassium Iodide [1]
This method involves the reaction of a solution of tetrachloroauric acid (HAuCl₄) with potassium iodide (KI).
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of tetrachloroauric acid (HAuCl₄). The concentration should be carefully controlled to influence the crystal size.
-
Prepare an aqueous solution of potassium iodide (KI). An excess of KI is typically used to ensure the complete reduction of Au(III) to Au(I) and subsequent precipitation of AuI.
-
-
Reaction:
-
Slowly add the potassium iodide solution to the tetrachloroauric acid solution with constant stirring.
-
The reaction proceeds via the reduction of Au(III) to Au(I), followed by the precipitation of this compound as a yellow solid.
-
-
Crystal Growth and Purification:
-
The precipitate is initially amorphous or microcrystalline. To obtain larger crystals suitable for single-crystal X-ray diffraction, the precipitate can be aged in the mother liquor at a slightly elevated temperature (e.g., 40-60 °C) for several days. This process, known as Ostwald ripening, encourages the growth of larger crystals at the expense of smaller ones.
-
Alternatively, recrystallization from a suitable solvent can be employed, although the low solubility of AuI in common solvents makes this challenging.
-
The resulting crystalline powder is then filtered, washed with deionized water to remove any soluble impurities, and dried in a desiccator in the dark to prevent decomposition.
-
Method 2: Direct Reaction of Gold and Iodine [1]
This method involves the direct combination of elemental gold and iodine at an elevated temperature.
-
Reactant Preparation:
-
Use high-purity gold powder or foil and crystalline iodine.
-
-
Reaction Setup:
-
Place the gold and iodine in a sealed, evacuated quartz ampoule. The stoichiometry should be a 1:1 molar ratio.
-
The ampoule is placed in a tube furnace with a temperature gradient.
-
-
Reaction and Crystal Growth:
-
Heat the end of the ampoule containing the reactants to approximately 390 °C.
-
The iodine sublimes and reacts with the gold to form gaseous AuI.
-
The AuI gas then diffuses to the cooler end of the ampoule, where it deposits and grows as crystals upon cooling. This chemical vapor transport method can yield high-quality single crystals.
-
-
Product Recovery:
-
After the reaction is complete, the ampoule is slowly cooled to room temperature.
-
The AuI crystals are then carefully collected from the cooler end of the ampoule.
-
Crystal Structure Determination by X-ray Diffraction
The crystal structure of the synthesized this compound can be determined using powder X-ray diffraction (PXRD) or single-crystal X-ray diffraction (SCXRD).
3.2.1. Powder X-ray Diffraction (PXRD)
-
Sample Preparation:
-
The synthesized AuI powder is finely ground to a homogenous powder to ensure random orientation of the crystallites.
-
The powder is then packed into a sample holder.
-
-
Data Collection:
-
The sample is mounted on a powder diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is typically collected over a wide angular range (e.g., 5° to 90° 2θ).
-
-
Data Analysis and Rietveld Refinement:
-
The resulting diffraction pattern is a plot of intensity versus 2θ.
-
The positions and intensities of the diffraction peaks are used to determine the unit cell parameters and the space group of the crystal.
-
For a detailed structural analysis, Rietveld refinement is performed. This involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process optimizes structural parameters such as atomic positions, site occupancies, and thermal displacement parameters until the best fit is achieved.
-
3.2.2. Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Selection and Mounting:
-
A suitable single crystal of AuI (typically 0.1-0.3 mm in size) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a suitable adhesive or oil.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal diffractometer.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
-
Data Processing and Structure Solution:
-
The collected diffraction spots are indexed to determine the unit cell parameters and the crystal lattice.
-
The intensities of the diffraction spots are integrated.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
This process refines the atomic coordinates, anisotropic displacement parameters, and other structural parameters to achieve the best agreement between the calculated and observed structure factors. The final result is a detailed three-dimensional model of the crystal structure.
-
Workflow for this compound Crystal Structure Determination
The following diagram illustrates the overall workflow from the synthesis of this compound to the final determination of its crystal structure.
References
Synthesis of Gold(I) Iodide from Tetrachloroauric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Gold(I) iodide (AuI) from tetrachloroauric acid (HAuCl₄). Gold(I) compounds are of significant interest in medicinal chemistry and materials science due to their unique linear coordination geometry and potential therapeutic applications. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow.
Introduction
This compound is a yellow, crystalline solid that serves as a precursor for the synthesis of various gold(I) complexes. The synthesis from the more common Gold(III) precursor, tetrachloroauric acid, involves the reduction of Au(III) to Au(I) by an iodide salt, typically potassium iodide (KI). This reaction is a straightforward and common method for accessing the Au(I) oxidation state.
The overall chemical equation for the reaction can be represented as:
HAuCl₄ + 3KI → AuI + 2KCl + I₂ + HCl + K⁺
In this reaction, iodide ions act as both a reducing agent and a precipitating agent. The initially formed Gold(III) iodide (AuI₃) is unstable and readily decomposes to this compound and elemental iodine.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from tetrachloroauric acid. The following protocol is based on established inorganic synthesis methodologies.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄·xH₂O)
-
Potassium iodide (KI)
-
Distilled or deionized water
-
Diethyl ether
Equipment:
-
Beakers
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Drying oven or desiccator
Procedure:
-
Preparation of Solutions:
-
Prepare an aqueous solution of tetrachloroauric acid. For example, dissolve a specific amount of HAuCl₄·xH₂O in a calculated volume of distilled water to achieve a desired concentration (e.g., 0.1 M).
-
Prepare an aqueous solution of potassium iodide. A molar excess of KI is required to ensure the complete reduction of Au(III) and precipitation of AuI. A typical molar ratio of KI to HAuCl₄ is at least 3:1.
-
-
Reaction:
-
Place the tetrachloroauric acid solution in a beaker and begin stirring with a magnetic stir bar.
-
Slowly add the potassium iodide solution to the stirred tetrachloroauric acid solution.
-
A dark-colored precipitate of this compound will form immediately, along with the formation of iodine, which will color the solution brown.
-
-
Isolation and Purification:
-
Continue stirring the reaction mixture for a specified period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected solid sequentially with distilled water to remove excess KI and other soluble impurities.
-
Further wash the precipitate with ethanol to remove any adsorbed iodine.
-
Finally, wash the solid with diethyl ether to aid in drying.
-
-
Drying:
-
Dry the purified this compound in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator under vacuum to a constant weight.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and reactant quantities may vary depending on the specific experimental conditions and the hydration state of the tetrachloroauric acid used.
| Parameter | Value | Notes |
| Reactants | ||
| Tetrachloroauric acid (HAuCl₄·3H₂O) | e.g., 1.0 g (2.54 mmol) | The exact mass will depend on the hydration state. |
| Potassium iodide (KI) | e.g., 1.26 g (7.62 mmol) | A 3-fold molar excess is used. |
| Solvent | ||
| Distilled Water | e.g., 50 mL for HAuCl₄, 25 mL for KI | The volume can be adjusted based on the desired concentration. |
| Reaction Conditions | ||
| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |
| Reaction Time | 30 minutes | Sufficient time for complete precipitation. |
| Product | ||
| Product Name | This compound (AuI) | |
| Theoretical Yield | e.g., 0.82 g | Based on the starting amount of HAuCl₄. |
| Appearance | Yellow to greenish-yellow powder | |
| Molar Mass | 323.87 g/mol |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from tetrachloroauric acid.
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity:
-
X-ray Diffraction (XRD): To confirm the crystalline structure.
-
Elemental Analysis: To determine the elemental composition (Au, I).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
UV-Vis Spectroscopy: While AuI is a solid, its solution-state chemistry (in appropriate coordinating solvents) can be investigated.
Safety Precautions
-
Tetrachloroauric acid is corrosive and a strong oxidizing agent. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium iodide is a skin and eye irritant.
-
Iodine, a byproduct of the reaction, is toxic and can cause skin and respiratory irritation.
-
All procedures should be performed in a well-ventilated fume hood.
Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety measures and in accordance with institutional guidelines.
A Theoretical Exploration of Gold(I) Electronic Properties: A Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Gold(I) complexes, with their unique linear coordination and intriguing photophysical properties, have garnered significant attention in fields ranging from materials science to medicinal chemistry. Understanding the intricate details of their electronic structure is paramount to rationally designing novel Au(I)-based compounds with tailored functionalities. This technical guide provides an in-depth overview of the theoretical methodologies employed to study the electronic properties of Au(I) complexes, summarizes key findings, and details the experimental protocols used for validation.
Theoretical Methodologies: Unraveling the Electronic Landscape
The theoretical investigation of Au(I) complexes necessitates a robust computational approach that can accurately account for the significant relativistic effects inherent to the heavy gold atom. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for studying the ground and excited state properties of these systems, respectively.[1][2][3]
The Crucial Role of Relativistic Effects
Due to the high atomic number of gold, the electrons, particularly those in the inner shells, move at speeds approaching the speed of light. This necessitates the inclusion of relativistic effects in theoretical calculations. These effects are responsible for several of gold's unique properties, including its characteristic color and the stability of its compounds.[4][5]
Relativistic effects primarily manifest in two ways:
-
Scalar relativistic effects: These account for the relativistic increase in the mass of the electrons, leading to a contraction of the s and p orbitals and an expansion and destabilization of the d and f orbitals.[5] This contraction of the 6s orbital significantly influences the bonding in Au(I) complexes.[5]
-
Spin-orbit coupling: This interaction between the electron's spin and its orbital angular momentum can significantly influence the electronic structure and photophysical properties, particularly in the excited state.
Common approaches to incorporate relativistic effects in calculations on Au(I) complexes include the use of Effective Core Potentials (ECPs) and all-electron methods like the Zeroth-Order Regular Approximation (ZORA).[6]
Computational Details: A Practical Overview
A typical computational study of a Au(I) complex involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. This is typically performed using DFT with a suitable functional and basis set.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Structure Analysis: The nature of the chemical bonds and the composition of the molecular orbitals are analyzed. This often involves techniques like Natural Bond Orbital (NBO) or Mulliken population analysis.
-
Excited State Calculations: For luminescent complexes, TD-DFT is employed to calculate vertical excitation energies, oscillator strengths, and to characterize the nature of the electronic transitions (e.g., Ligand-to-Metal Charge Transfer, LMCT).[1][3]
The choice of functional and basis set is critical for obtaining accurate results. Commonly used functionals include hybrid functionals like B3LYP and range-separated functionals. Basis sets for gold typically include ECPs to account for the core electrons and relativistic effects, while the valence electrons are described by a more flexible basis set.
The Electronic Structure of Gold(I) Complexes
The electronic configuration of Au(I) is [Xe]4f¹⁴5d¹⁰. In its complexes, the gold center is typically two-coordinate with a linear geometry, arising from the hybridization of the 6s and 5dz² orbitals.
Bonding in Au(I) Complexes
The bonds between Au(I) and its ligands are predominantly covalent in nature. Relativistic effects lead to a significant stabilization of the 6s orbital, enhancing its participation in bonding.[7][8][9]
A key feature of many Au(I) complexes is the presence of aurophilic interactions . These are weak, attractive interactions between two or more gold centers, with distances shorter than the sum of their van der Waals radii. While not present in the ground state of all dinuclear Au(I) complexes, Au-Au chemical bonding can be induced in the excited state upon UV irradiation.[1][3] These interactions play a crucial role in the photophysical properties and the formation of supramolecular assemblies.
Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity and photophysical properties of Au(I) complexes. In many cases, the HOMO has significant contributions from the gold 5d orbitals and the ligand orbitals, while the LUMO is often localized on the ligand.
Photophysical Properties: A Tale of Light and Electrons
Many Au(I) complexes exhibit fascinating luminescent properties, which are intimately linked to their electronic structure.
Absorption
The absorption of light by Au(I) complexes often involves electronic transitions from orbitals with mixed metal and ligand character to orbitals that are predominantly ligand-based. These are frequently assigned as Ligand-to-Metal Charge Transfer (LMCT) transitions.[1] TD-DFT calculations are instrumental in assigning the nature of these absorption bands.[1][2]
Emission
The emission of light (luminescence) from Au(I) complexes typically occurs from the lowest triplet excited state (T₁). The mechanism often involves intersystem crossing from the initially populated singlet excited state (S₁). The nature of the emissive state can be complex and may involve significant Au-Au interactions in the excited state, even if they are absent in the ground state.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on Au(I) complexes.
| Complex Type | Au-L Bond Length (Å) | Au-Au Distance (Å) (if applicable) | Calculation Method | Reference |
| Diatomic AuF | 1.95 (Relativistic CI) | N/A | CI | [7] |
| Diatomic AuLi | 2.33 (Relativistic CI) | N/A | CI | [7] |
| [Au₂(μ-S₂P((CH₂)₂Ph)₂)₂] | 2.42-2.43 | 3.14 (Ground State) | DFT | [1][3] |
| [Au₂(μ-Se₂P((CH₂)₂Ph)₂)₂] | 2.53-2.54 | 3.20 (Ground State) | DFT | [1][3] |
| Au/α-Fe₂O₃ | ~2.5 (Au-Fe) | N/A | DFT | [10] |
Table 1: Selected Calculated Bond Lengths in Au(I) Compounds.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Transition Assignment | Calculation Method | Reference |
| [Au₂(μ-S₂P((CH₂)₂Ph)₂)₂] | ~300 | ~550 | LMCT | TD-DFT | [1][3] |
| [Au₂(μ-Se₂P((CH₂)₂Ph)₂)₂] | ~330 | ~600 | LMCT | TD-DFT | [1][3] |
Table 2: Calculated Photophysical Properties of Selected Au(I) Complexes.
| Diatomic Molecule | Relativistic Bond Stabilization/Destabilization (kJ/mol) | Method | Reference |
| AuF | +86 (Destabilization) | CI | [7][9] |
| AuLi | -174 (Stabilization) | CI | [7][9] |
Table 3: Relativistic Effects on Bond Energies in Diatomic Gold Compounds.
Experimental Protocols for Validation
Theoretical predictions of the electronic properties of Au(I) complexes are validated through various experimental techniques.
X-ray Crystallography
Methodology: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of Au(I) complexes. A high-quality crystal of the compound is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the precise positions of the atoms in the crystal lattice, providing accurate bond lengths and angles. This experimental data is crucial for validating the geometries predicted by DFT calculations.
UV-Visible Absorption Spectroscopy
Methodology: This technique measures the absorption of light by a sample as a function of wavelength. A solution of the Au(I) complex in a suitable solvent is placed in a cuvette, and a beam of light is passed through it. The amount of light absorbed at each wavelength is recorded. The resulting spectrum provides information about the electronic transitions in the molecule. The experimental absorption maxima (λmax) are compared with the vertical excitation energies calculated using TD-DFT to validate the theoretical model.
Photoluminescence Spectroscopy
Methodology: This technique measures the emission of light from a sample after it has been excited by light of a specific wavelength. The sample is excited with a monochromatic light source, and the emitted light is collected and analyzed by a spectrometer. This provides information about the emissive excited states of the molecule. The experimental emission maxima can be compared with the theoretically predicted emission energies.
Raman Spectroscopy
Methodology: Raman spectroscopy is used to probe the vibrational modes of a molecule. A laser is directed at the sample, and the scattered light is collected. A small fraction of the scattered light is inelastically scattered (the Raman effect), with the energy shifts corresponding to the vibrational frequencies of the molecule. This technique can be particularly useful for identifying the stretching frequency of Au-Au bonds that may form in the excited state.[1][3]
Visualizing Key Concepts
The following diagrams illustrate important concepts in the theoretical study of Au(I) electronic properties.
Caption: A typical computational workflow for studying Au(I) complexes.
Caption: The influence of relativistic effects on the properties of gold.
Caption: A simplified Jablonski diagram for a luminescent Au(I) complex.
References
- 1. Au-Au chemical bonding induced by UV irradiation of dinuclear gold(I) complexes: a computational study with experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relativistic quantum chemistry - Wikipedia [en.wikipedia.org]
- 5. scholarworks.smith.edu [scholarworks.smith.edu]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. DFT study on the electronic structure and optical properties of an Au-deposited α-Fe2O3 (001) surface - PMC [pmc.ncbi.nlm.nih.gov]
Gold(I) Iodide (CAS Number 10294-31-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) iodide (AuI), a simple yet significant inorganic compound, has garnered increasing interest within the scientific community. Its unique properties make it a valuable precursor and reagent in various fields, from materials science and catalysis to the burgeoning area of medicinal chemistry. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance in potential therapeutic applications, particularly in oncology. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.
Core Properties of this compound
This compound is a yellow to greenish-yellow crystalline powder that is sensitive to light, moisture, and heat.[1] It is generally considered insoluble in water but finds solubility in solutions containing excess iodide ions, such as potassium iodide, due to the formation of complex ions.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | References |
| CAS Number | 10294-31-2 | [3] |
| Molecular Formula | AuI | [3] |
| Molecular Weight | 323.87 g/mol | [3] |
| Appearance | Yellowish to greenish-yellow powder | [3] |
| Melting Point | 120 °C (decomposes) | [4] |
| Density | 8.25 g/cm³ | [3] |
| Solubility | Insoluble in water; Soluble in alkali iodide and cyanide solutions; Decomposes in warm acids. | [2] |
| Stability | Decomposes upon contact with water, humidity, or light. | [3] |
Structural Information
This compound possesses a tetragonal crystal structure.[3] The arrangement of atoms in the crystal lattice is crucial for understanding its physical and chemical behavior. Detailed crystallographic data is provided in Table 2.
| Crystallographic Parameter | Value | Reference |
| Crystal System | Tetragonal | [3] |
| Space Group | P4₂/ncm | [3] |
| Lattice Constants | a = 4.359 Å, c = 13.711 Å | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
Two primary methods for the synthesis of this compound are described below.
This is a common precipitation method for preparing this compound.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (e.g., 1% w/v in water)
-
Potassium iodide (KI)
-
Deionized water
-
Beakers
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Prepare an aqueous solution of tetrachloroauric(III) acid. The concentration should be carefully chosen to control the reaction rate.
-
In a separate beaker, prepare an aqueous solution of potassium iodide. An excess of potassium iodide is typically used.
-
Slowly add the potassium iodide solution to the tetrachloroauric(III) acid solution while stirring continuously.
-
A precipitate of this compound will form immediately. The reaction is: HAuCl₄ + 3KI → AuI + 2KCl + I₂ + HCl + KI
-
Continue stirring for a defined period (e.g., 30 minutes) to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities, such as potassium chloride and excess potassium iodide.
-
Dry the collected this compound powder in a desiccator over a drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
Workflow for Synthesis Method 1
This method involves the direct combination of the elements at an elevated temperature.[3]
Materials:
-
Gold powder
-
Iodine (I₂)
-
Quartz tube or similar inert reaction vessel
-
Tube furnace
-
Inert atmosphere (e.g., nitrogen or argon gas)
Procedure:
-
Place a stoichiometric amount of gold powder and iodine into a clean, dry quartz tube.
-
Purge the tube with an inert gas to remove any air and moisture.
-
Seal the tube or maintain a continuous flow of inert gas.
-
Place the tube in a tube furnace and heat to approximately 390 °C.[3]
-
Maintain this temperature for a sufficient period to allow for complete reaction. The reaction time will depend on the scale of the reaction and the particle size of the gold powder.
-
After the reaction is complete, cool the furnace slowly to room temperature.
-
The resulting product is this compound.
Workflow for Synthesis Method 2
Characterization Protocols
XRD is a fundamental technique to confirm the crystal structure and phase purity of the synthesized this compound.
Instrumentation:
-
Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation)
-
Sample holder
-
Mortar and pestle for sample grinding
Procedure:
-
Sample Preparation:
-
Take a small amount of the synthesized this compound powder.
-
Gently grind the powder using a mortar and pestle to ensure a fine and uniform particle size. This minimizes preferred orientation effects.
-
Carefully pack the powdered sample into the sample holder, ensuring a flat and level surface.
-
-
Data Collection:
-
Mount the sample holder in the diffractometer.
-
Set the instrument parameters, including the angular range (2θ), step size, and scan speed. A typical range for initial characterization would be from 10° to 90° 2θ.
-
Initiate the X-ray scan.
-
-
Data Analysis:
-
The resulting diffraction pattern should be processed to remove background noise.
-
Compare the peak positions (2θ values) and relative intensities with a reference pattern for this compound from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD).
-
The presence of peaks corresponding to the known tetragonal structure of AuI and the absence of peaks from potential impurities (e.g., elemental gold) will confirm the purity of the sample.
-
Raman spectroscopy provides information about the vibrational modes of the Au-I bond, offering another layer of structural confirmation. Due to the sensitivity of this compound to light and moisture, care must be taken during analysis.
Instrumentation:
-
Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)
-
Microscope for sample focusing
-
Sample holder (e.g., a glass slide or a sealed capillary)
Procedure:
-
Sample Preparation:
-
For a quick analysis, a small amount of the powder can be placed on a clean glass slide.
-
To minimize degradation from air and moisture, the sample can be loaded into a glass capillary tube which is then sealed.
-
If the sample is highly sensitive to the laser, consider using a low laser power and a rotating sample holder to avoid localized heating and decomposition.
-
-
Data Collection:
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 50 - 500 cm⁻¹) to observe the Au-I stretching and other vibrational modes.
-
Set the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the resulting spectrum to identify the characteristic Raman peaks for this compound.
-
Compare the observed peak positions with literature values for AuI or related gold-iodide compounds.
-
Relevance to Drug Development: Signaling Pathways
While this compound itself is not a therapeutic agent, its chemistry is highly relevant to the field of medicinal inorganic chemistry, particularly in the context of gold-based drugs. Many gold(I) complexes with therapeutic potential share the Au(I) core and exhibit mechanisms of action that can be extrapolated to understand the potential biological interactions of AuI-derived compounds. The primary mechanism of action for many anticancer gold(I) compounds, such as the clinically used antirheumatic drug Auranofin, involves the inhibition of the selenoenzyme thioredoxin reductase (TrxR).[5][6]
Inhibition of Thioredoxin Reductase and Induction of Oxidative Stress
The thioredoxin system is a key antioxidant system in cells, responsible for maintaining a reducing intracellular environment. Cancer cells often have an upregulated thioredoxin system to cope with their high levels of reactive oxygen species (ROS) produced during rapid proliferation. By inhibiting TrxR, gold(I) compounds disrupt this delicate redox balance, leading to an accumulation of ROS and subsequent oxidative stress.[7] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 3. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 4. Measurements of Frequency Shifts with Enhanced Sensitivity for Raman Spectroscopy – CSU STRATA [csustrata.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]
Aurous Iodide (AuI): A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the physical and chemical properties of aurous iodide (AuI). It is intended to serve as a comprehensive resource, consolidating key data on its structural, thermal, and reactive characteristics. Detailed experimental protocols for synthesis and characterization are provided, and quantitative data are summarized in tabular format for clarity and comparative analysis. Visual diagrams generated using the DOT language are included to illustrate synthesis pathways and experimental workflows, adhering to specified formatting for maximum clarity.
Physical Properties
Aurous iodide is a yellow crystalline solid known for its unique structural and physical characteristics.[1][2][3] The key physical properties are summarized below, compiled from various sources.
General and Crystallographic Properties
The compound crystallizes in a tetragonal structure and is notable for its compressibility.[2][4] High-pressure studies indicate it is an extremely compressible material with a bulk modulus comparable to that of molecular solids.[4]
| Property | Value | Reference(s) |
| Molecular Formula | AuI | [1][2] |
| Molar Mass | 323.871 g/mol | [2][3][5] |
| Appearance | Yellowish to greenish-yellow crystalline powder | [1][2][3] |
| Density | 8.25 g/cm³ (8250 kg/m ³) | [1][2][3] |
| Crystal Structure | Tetragonal | [2][4] |
| Space Group | P4₂/ncm (No. 138) | [2][4] |
| Lattice Constants (a, c) | a = 4.359 Å (0.4359 nm)c = 13.711 Å (1.3711 nm) | [2] |
| Magnetic Susceptibility (χ) | -91.0·10⁻⁶ cm³/mol | [2] |
| Bulk Modulus (K₀) | 18.1(8) GPa | [4] |
Thermal and Solubility Properties
Aurous iodide is thermally sensitive and decomposes upon heating.[3] Its interaction with solvents is limited, as it tends to decompose in the presence of water or humidity.[2]
| Property | Value | Reference(s) |
| Melting Point | Decomposes, reported at 100 °C and 120 °C | [1][3] |
| Boiling Point | Not applicable | [1] |
| Solubility in Water | Insoluble; gradually decomposes upon contact | [1][2] |
Chemical Properties
The chemistry of aurous iodide is characterized by the +1 oxidation state of gold and its reactivity towards light, moisture, and Lewis bases.
-
Stability : Aurous iodide is unstable and gradually decomposes upon exposure to water, humidity, or light.[2] In the presence of UV light and heat, it decomposes into elemental gold (Au) and iodine (I₂).[6]
-
Oxidation State : The gold atom in aurous iodide exists in the +1 oxidation state.[3]
-
Reactivity with Lewis Bases : It readily reacts with Lewis bases to form a variety of coordination complexes.[2]
-
Thermal Decomposition : When heated, AuI decomposes.[3] This property is critical for its handling and storage, which should be in a cool, dry, and dark environment.[6]
-
High-Pressure Behavior : Under high pressure, aurous iodide undergoes a phase transition beginning at 1.5 GPa.[4] Between 3.8 GPa and 10.7 GPa, low- and high-pressure phases coexist. Beyond 10.7 GPa, the material undergoes irreversible amorphization.[4]
Experimental Protocols
This section details the methodologies for the synthesis and characterization of aurous iodide as cited in the literature.
Synthesis of Aurous Iodide
Several methods for the synthesis of aurous iodide have been reported.
Method 1: Reaction of Gold with Iodine and Potassium Iodide
-
Reactants : Gold (Au) powder, iodine (I₂), and potassium iodide (KI).[2]
-
Procedure : Gold powder is dissolved in an aqueous solution containing iodine and potassium iodide. The exact stoichiometry, temperature, and reaction time are subject to specific laboratory procedures but generally involve stirring the mixture until the reaction is complete.
-
Product Isolation : The resulting aurous iodide precipitate is isolated via filtration, washed to remove impurities, and dried under vacuum.
Method 2: Reaction of Tetrachloridoauric Acid with Potassium Iodide
-
Reactants : Tetrachloridoauric acid (HAuCl₄) solution and potassium iodide (KI).[2]
-
Procedure : An aqueous solution of potassium iodide is added to a solution of tetrachloridoauric acid. This results in the reduction of Au(III) to Au(I) and the precipitation of aurous iodide.
-
Product Isolation : The product is collected by filtration, washed with deionized water, and dried.
Method 3: Direct Reaction of Elements at High Temperature
-
Reactants : Elemental gold (Au) and iodine (I₂).[2]
-
Procedure : Gold and iodine are combined in a sealed vessel under a protective atmosphere (e.g., nitrogen or argon). The mixture is heated to approximately 390 °C to facilitate the direct reaction.
-
Product Isolation : The reaction vessel is cooled, and the aurous iodide product is collected. A variation for purification involves heating gold and iodine in a sealed tube at 120°C for an extended period (e.g., 4 months).[6]
References
- 1. americanelements.com [americanelements.com]
- 2. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 3. WebElements Periodic Table » Gold » gold iodide [winter.group.shef.ac.uk]
- 4. personales.upv.es [personales.upv.es]
- 5. Gold monoiodide | AuI | CID 82526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GOLD(I) IODIDE | 10294-31-2 [chemicalbook.com]
Stability of Gold(I) Iodide in Aqueous Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) iodide (AuI) is a compound of significant interest in various scientific fields, including materials science, catalysis, and medicine. Its stability in aqueous environments is a critical parameter that dictates its utility in biological systems and hydrometallurgical processes. This technical guide provides a comprehensive overview of the stability of this compound in aqueous solution, focusing on its solubility, disproportionation, and the experimental methodologies used to characterize these properties.
Chemical Properties of this compound
This compound is a yellow to greenish-yellow powder that is known to be sensitive to moisture and light.[1] It is generally considered insoluble in pure water. However, its solubility is significantly enhanced in the presence of excess iodide ions due to the formation of stable this compound complexes.[2][3]
Aqueous Stability of this compound
The behavior of this compound in an aqueous solution is primarily governed by two competing phenomena: dissolution to form stable complexes and disproportionation into metallic gold and Gold(III) species.
Solubility and Complex Formation
In the presence of excess iodide ions (I⁻), solid this compound dissolves to form the stable linear diiodoaurate(I) complex, [AuI₂]⁻. The formation of this complex is the basis for the increased solubility of AuI in iodide-containing solutions.[4] At higher iodide concentrations, the tetraiodoaurate(I) complex, [AuI₄]³⁻, may also be formed.
The dissolution equilibrium can be represented as:
AuI(s) + I⁻(aq) ⇌ [AuI₂]⁻(aq)
The stability of the [AuI₂]⁻ complex is a key factor in preventing the precipitation of AuI from the solution.
Disproportionation
A significant aspect of the aqueous chemistry of Gold(I) is its tendency to undergo disproportionation, a reaction where a species is simultaneously oxidized and reduced. In the case of Gold(I) in an aqueous iodide medium, the disproportionation reaction involves the conversion of Au(I) to elemental gold (Au(0)) and a Gold(III) iodide complex, likely [AuI₄]⁻.
The overall disproportionation reaction can be written as:
3[AuI₂]⁻(aq) ⇌ 2Au(s) + [AuI₄]⁻(aq) + 2I⁻(aq)
The thermodynamic feasibility of this reaction is dependent on the standard reduction potentials of the involved gold species.
Quantitative Data
A critical aspect of understanding the stability of this compound is the quantitative data associated with its solubility and disproportionation.
| Parameter | Value | Reference |
| Solubility Product (Ksp) | pKsp = 22.8 | [3] |
| Standard Reduction Potentials | ||
| Au⁺ + e⁻ → Au(s) | E° = +1.83 V | This value is for the simple aquated Au+ ion. |
| Au³⁺ + 3e⁻ → Au(s) | E° = +1.50 V | [2][5][6] |
| AuI(s) + e⁻ → Au(s) + I⁻ | Value not available | |
| [AuI₂]⁻ + e⁻ → Au(s) + 2I⁻ | Value not available | |
| [AuI₄]⁻ + 3e⁻ → Au(s) + 4I⁻ | Value not available | |
| Equilibrium Constant (K) for Disproportionation | Not available | No direct experimental value found in searches. |
Experimental Protocols
A variety of analytical techniques are employed to study the stability of this compound in aqueous solutions.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a tetrachloroauric acid (HAuCl₄) solution with potassium iodide (KI).[5] Another reported method is the direct reaction of gold and iodine in a protective atmosphere at elevated temperatures.[5] For studies requiring high purity, purification can be achieved by heating the crude product with iodine.[3]
Detailed Protocol for Synthesis from HAuCl₄:
-
Prepare an acidic solution of tetrachloroauric acid (HAuCl₄).
-
Slowly add a solution of potassium iodide (KI) to the HAuCl₄ solution while stirring.
-
A precipitate of this compound will form.
-
The precipitate can be collected by filtration, washed with deionized water, and dried under vacuum in the dark.
Determination of Solubility Product (Ksp)
The Ksp of a sparingly soluble salt like AuI can be determined by measuring the concentration of its ions in a saturated solution.
General Protocol:
-
Preparation of a Saturated Solution: A surplus of solid AuI is stirred in deionized water for an extended period to ensure equilibrium is reached. The solution should be protected from light.[7][8]
-
Separation of Solid: The saturated solution is carefully filtered to remove any undissolved solid.
-
Quantification of Ions: The concentration of Au⁺ or I⁻ ions in the filtrate is determined using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gold or an ion-selective electrode for iodide.
-
Calculation of Ksp: The solubility product constant is calculated from the equilibrium concentrations of the ions. For AuI, Ksp = [Au⁺][I⁻].
Investigation of Disproportionation
The disproportionation of Gold(I) can be monitored using electrochemical and spectroscopic methods.
Cyclic Voltammetry (CV):
Cyclic voltammetry is a powerful technique to study the redox behavior of gold in iodide solutions.
Experimental Setup:
-
Working Electrode: Gold electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire
-
Electrolyte: A solution of potassium iodide (KI) in a suitable buffer. The solution should be deoxygenated by purging with an inert gas like nitrogen or argon.
Procedure:
-
The electrodes are immersed in the electrolyte solution.
-
A potential is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
The resulting current is measured as a function of the applied potential.
-
The voltammogram will show peaks corresponding to the oxidation of Au(I) to Au(III) and the reduction of Au(I) to Au(0), providing information on the stability window of Au(I).
UV-Visible (UV-Vis) Spectrophotometry:
UV-Vis spectroscopy can be used to monitor the changes in the concentration of the different gold species in solution over time, allowing for the determination of the kinetics of the disproportionation reaction.
Procedure:
-
A solution of a Au(I) iodide complex is prepared in a quartz cuvette.
-
The UV-Vis spectrum of the solution is recorded at regular time intervals.
-
Changes in the absorbance at specific wavelengths corresponding to the Au(I) and Au(III) complexes are monitored.
-
The kinetic data can be analyzed to determine the rate law and rate constant for the disproportionation reaction.[9][10]
Signaling Pathways and Logical Relationships
The chemical behavior of this compound in an aqueous solution can be visualized to illustrate the relationships between the different species and processes.
Caption: Chemical pathways of this compound in aqueous solution.
Experimental and Logical Workflows
The process of studying the stability of this compound involves a logical flow of experiments.
Caption: Workflow for the study of this compound stability.
Conclusion
The stability of this compound in aqueous solution is a complex interplay between its low intrinsic solubility, the formation of stable iodo-gold(I) complexes, and its propensity to undergo disproportionation. Understanding these factors is crucial for applications ranging from drug development, where the persistence and speciation of gold compounds in biological fluids are critical, to hydrometallurgy, where the dissolution and recovery of gold are paramount. This guide provides a foundational understanding and detailed experimental approaches for researchers and scientists working with this important gold compound. Further research to experimentally determine the equilibrium constant for the disproportionation of Au(I) in iodide media would be highly valuable to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. chm.uri.edu [chm.uri.edu]
- 8. ulm.edu [ulm.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
The Stabilizing Influence of Einstein's Relativity on Gold(I) Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The unique properties of gold, including its characteristic color and the stability of its compounds, are profoundly influenced by relativistic effects. For heavy elements like gold, the high velocity of inner-shell electrons leads to a contraction of s and p orbitals and an expansion of d and f orbitals. This relativistic restructuring of the electronic configuration has significant consequences for the chemical behavior of gold and the stability of its compounds. This technical guide provides an in-depth analysis of the impact of these relativistic effects on the stability of Gold(I) iodide (AuI), a compound of interest in materials science and medicinal chemistry. Through a comprehensive review of theoretical calculations and experimental findings, this document elucidates the critical role of relativity in governing the fundamental properties of AuI, offering valuable insights for researchers in drug development and materials science.
Introduction
Gold compounds have garnered significant attention in various scientific and technological fields, from catalysis to nanomedicine. The stability and reactivity of these compounds are pivotal for their application. This compound (AuI), a simple binary compound, serves as an excellent case study for understanding the profound impact of relativistic effects on chemical bonding and molecular stability. In heavy elements such as gold (atomic number 79), the electrons near the nucleus move at speeds approaching the speed of light, necessitating a relativistic description of their behavior. These relativistic effects are not mere minor corrections but are fundamental to explaining many of gold's distinctive chemical and physical properties.[1][2]
This guide will explore the theoretical underpinnings of relativistic effects in gold, present quantitative data from computational studies comparing relativistic and non-relativistic models of AuI, and provide detailed experimental protocols for its synthesis and characterization.
Theoretical Background: The "Relativistic Effect" in Gold
The primary relativistic effects influencing the electronic structure of gold are the mass-velocity correction , the Darwin term , and spin-orbit coupling . The mass-velocity correction accounts for the increase in electron mass at high velocities, leading to the contraction of s and p orbitals. The Darwin term is a correction that applies to s orbitals, effectively "smearing out" the electron's position over a small volume and further contributing to their energetic stabilization. Together, these effects cause a significant contraction and energetic stabilization of the 6s orbital in gold.[3][4]
Conversely, the contracted s and p orbitals provide more effective shielding of the nuclear charge for the outer d and f orbitals. This increased shielding leads to an expansion and energetic destabilization of the 5d orbitals. The combination of a stabilized 6s orbital and destabilized 5d orbitals reduces the energy gap between them, which is responsible for gold's yellow color.[2]
Spin-orbit coupling , the interaction between an electron's spin and its orbital angular momentum, becomes increasingly significant for heavy elements.[5] It causes a splitting of orbital energy levels (e.g., p, d, and f orbitals), further modifying the electronic structure and influencing bonding properties.[6][7]
These relativistic phenomena collectively alter the bonding characteristics of gold, impacting bond lengths, dissociation energies, and overall molecular stability.
Impact on this compound Stability: A Quantitative Analysis
Computational chemistry provides a powerful tool to dissect the influence of relativistic effects by comparing results from calculations that include relativity with those that do not. The work of Schwerdtfeger et al. (1989) provides key data in this area, utilizing both non-relativistic and relativistic pseudopotentials in Hartree-Fock (HF) calculations.[1][2][8]
The following table summarizes the calculated properties of this compound (AuI), comparing the non-relativistic and relativistic Hartree-Fock level of theory.
| Property | Non-Relativistic (HF) | Relativistic (HF) | Relativistic Effect |
| Bond Length (re) in Å | 2.808 | 2.628 | -0.180 (Contraction) |
| Dissociation Energy (De) in eV | 1.34 | 2.37 | +1.03 (Stabilization) |
| Force Constant (ke) in N/m | 115 | 227 | +112 (Strengthening) |
Data extracted from Schwerdtfeger et al., J. Chem. Phys. 91, 1762 (1989).[1][2][8]
As the data clearly indicates, relativistic effects lead to a significant contraction of the Au-I bond by 0.180 Å. This bond shortening is a direct consequence of the relativistic contraction of the gold 6s orbital, which participates in the sigma bond with iodine. The shorter bond is also a stronger bond, as reflected by the dramatic increase in the force constant from 115 N/m to 227 N/m.
Most strikingly, the dissociation energy of AuI is nearly doubled when relativistic effects are considered, increasing from 1.34 eV to 2.37 eV. This substantial stabilization of 1.03 eV underscores that the stability of this compound is fundamentally a relativistic phenomenon. Without these effects, AuI would be a significantly less stable molecule.
Experimental Protocols
Synthesis of this compound
Two primary methods for the synthesis of this compound are commonly employed.
Method 1: Direct Reaction of Gold and Iodine [9]
This method involves the direct combination of the elements at elevated temperatures.
-
Materials:
-
Gold powder (99.99% purity)
-
Iodine (resublimed)
-
Quartz tube
-
Vacuum pump
-
Tube furnace
-
-
Procedure:
-
Weigh stoichiometric amounts of gold powder and iodine into a clean, dry quartz tube.
-
Evacuate the quartz tube to a pressure of at least 10-3 torr and seal it.
-
Place the sealed tube in a tube furnace.
-
Heat the tube to 390 °C for 48 hours.
-
Allow the furnace to cool to room temperature slowly.
-
Carefully open the tube in a fume hood to obtain the this compound product, a yellowish to greenish-yellow powder.
-
Method 2: Precipitation from Tetrachloroauric Acid [9]
This solution-phase method relies on the reaction of a gold(III) salt with an iodide source.
-
Materials:
-
Tetrachloroauric acid (HAuCl4) solution
-
Potassium iodide (KI)
-
Deionized water
-
Beakers and stirring equipment
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Prepare a solution of tetrachloroauric acid in deionized water.
-
Prepare a separate, concentrated solution of potassium iodide in deionized water.
-
Cool both solutions to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly add the potassium iodide solution dropwise to the tetrachloroauric acid solution.
-
A yellow to greenish-yellow precipitate of this compound will form immediately.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any soluble impurities.
-
Dry the product under vacuum.
-
Characterization by Powder X-ray Diffraction (XRD)
Powder XRD is a standard technique to confirm the crystal structure and phase purity of the synthesized this compound.
-
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)
-
Sample holder (e.g., zero-background silicon wafer)
-
Mortar and pestle
-
-
Procedure:
-
Gently grind a small amount of the synthesized this compound powder in a mortar and pestle to ensure a fine, homogeneous particle size.
-
Mount the powder onto the sample holder, ensuring a flat, even surface.
-
Place the sample holder in the diffractometer.
-
Set the data collection parameters:
-
2θ range: 10-90 degrees
-
Step size: 0.02 degrees
-
Scan speed: 1-2 degrees/minute
-
-
Initiate the X-ray scan.
-
Analyze the resulting diffractogram by comparing the peak positions and intensities to the known crystallographic data for AuI (tetragonal, space group P42/ncm).[9]
-
Computational Methodology
The theoretical data presented in this guide are derived from ab initio quantum mechanical calculations. Understanding the methodology is crucial for interpreting the results.
Hartree-Fock and Configuration Interaction
The calculations performed by Schwerdtfeger et al. (1989) were based on the Hartree-Fock (HF) method.[1][2][8] The HF method approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation.[10] To include electron correlation effects, which are important for accurate quantitative predictions, Configuration Interaction (CI) calculations can be performed.[11] CI expresses the true wavefunction as a linear combination of the HF ground state and various excited-state Slater determinants.
Relativistic Pseudopotentials
For heavy elements like gold, all-electron relativistic calculations are computationally very expensive. A common and effective approach is the use of relativistic pseudopotentials (also known as effective core potentials). In this method, the core electrons are replaced by a potential that models their interaction with the valence electrons. This potential is generated from atomic relativistic calculations and implicitly includes the major relativistic effects.[8]
The studies cited used:
-
Non-Relativistic Pseudopotentials (NRPP): These are generated from non-relativistic atomic calculations and serve as the baseline for assessing the impact of relativity.
-
Spin-Orbit Averaged Relativistic Pseudopotentials (ARPP): These are derived from relativistic atomic calculations, averaging the spin-orbit effects to provide a scalar relativistic treatment.[8]
Conclusion
The stability of this compound is not merely a consequence of conventional chemical bonding principles but is profoundly dictated by the laws of special relativity. Computational studies unequivocally demonstrate that relativistic effects lead to a significant contraction and strengthening of the Au-I bond, resulting in a dissociation energy that is nearly twice as large as predicted by non-relativistic models. This guide has provided a comprehensive overview of the theoretical basis for these effects, presented key quantitative data, and detailed the experimental and computational methodologies used to study this fascinating compound. For researchers in drug development and materials science, a thorough understanding of how relativity governs the fundamental properties of gold compounds is essential for the rational design and synthesis of new materials and therapeutics with tailored stabilities and reactivities.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Powder X-ray diffraction of oriented and intercalated lead iodide | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Configuration interaction - Wikipedia [en.wikipedia.org]
- 9. scribd.com [scribd.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
Unveiling the Structural Landscape of Gold(I) Iodide Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular geometry of Gold(I) iodide complexes, a class of compounds with significant potential in catalysis, materials science, and medicinal chemistry. A comprehensive understanding of their structural features is paramount for designing novel complexes with tailored properties. This document provides a summary of key structural data, detailed experimental methodologies for their characterization, and visual representations of their fundamental geometries and experimental workflows.
Core Molecular Geometries of this compound Complexes
Gold(I) centers, with their d10 electron configuration, predominantly favor a two-coordinate, linear geometry.[1] This linearity is a defining characteristic of many this compound complexes. However, the structural landscape is enriched by the presence of aurophilic interactions—weak attractive forces between gold centers—which can lead to the formation of dimeric, oligomeric, and polymeric structures in the solid state.[2][3] These interactions can cause deviations from the ideal 180° bond angle. While less common, three-coordinate (trigonal planar) and four-coordinate (tetrahedral) geometries can also be observed, particularly with specific ligand sets.[4][5]
Data Presentation: Structural Parameters of Selected this compound Complexes
The following table summarizes key geometric parameters for a selection of this compound complexes, as determined by single-crystal X-ray diffraction. This data provides a quantitative insight into the typical bond lengths and angles, as well as the range of aurophilic interaction distances.
| Complex | Au-I Bond Length (Å) | Other Key Bond Lengths (Å) | Key Bond Angles (°) | Au···Au Distance (Å) | Reference |
| (DAC)Au(I)I (3-I) | ~2.63 (avg.) | Au-C: ~1.99 (avg.) | C-Au-I: ~177 (avg.) | N/A | [6] |
| [Au₂(μ-dppm)₂I]⁺ (in 1) | 3.0051(9) | Au-P: 2.303(2) - 2.316(2) | P-Au-P: 122.99(8) | 2.9180(5) | [7][8] |
| [Au₂(μ-dppm)₂(μ-I)]⁺ (in 2, 3) | 2.72 (avg.) | Au-P: 2.33 (avg.) | P-Au-P: 118 (avg.) | 3.1 (avg.) | [5][7] |
| L₂AuI₂ (L = 1,5-diaza-3,7-diphosphacyclooctane derivative) | 3.168(1) | Au-P: 2.37 (avg.) | P-Au-P: 111.4 (avg.) | 3.1680(5) | [2] |
| AuI (tetragonal phase) | N/A | N/A | N/A | ~3.04 | [9] |
Note: "avg." denotes an average value where multiple similar measurements are present in the crystal structure. dppm = bis(diphenylphosphino)methane, DAC = N,N′-diamidocarbene.
Experimental Protocols
The synthesis and structural elucidation of this compound complexes involve a series of well-established experimental procedures.
General Synthesis of this compound Complexes
A common synthetic route to this compound complexes involves the reaction of a suitable Gold(I) precursor, often a chloride or thiosulfate (B1220275) complex, with a source of iodide and the desired ancillary ligands, such as phosphines.
Example Protocol for a Phosphine-Gold(I) Iodide Complex:
-
Precursor Preparation: A solution of a Gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), is prepared in an appropriate organic solvent (e.g., dichloromethane (B109758) or acetone).[2]
-
Ligand Addition: The desired phosphine (B1218219) ligand is added to the solution, typically in a 1:1 or 2:1 molar ratio with respect to the gold precursor. The reaction is stirred at room temperature to allow for the formation of the phosphine-gold(I) chloride intermediate.
-
Anion Exchange: An iodide source, such as potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI), is added to the reaction mixture. This results in the substitution of the chloride ligand with iodide.[10]
-
Isolation and Purification: The resulting this compound complex is isolated by filtration to remove any precipitated salts (e.g., KCl). The product can be further purified by recrystallization, often through slow diffusion of a non-polar solvent (e.g., hexane (B92381) or diethyl ether) into a solution of the complex in a more polar solvent (e.g., dichloromethane).[1][2]
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of crystalline this compound complexes.[11]
Methodology:
-
Crystal Growth: High-quality single crystals of the this compound complex are grown, typically by slow evaporation of a solvent or by vapor diffusion techniques.[1][2]
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The intensities and positions of the diffracted beams are recorded by a detector as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.[12]
Spectroscopic Characterization
While X-ray diffraction provides solid-state structural information, spectroscopic techniques are crucial for characterizing the complexes in solution and confirming their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR are used to confirm the coordination of the organic ligands to the gold center.[1][13]
-
Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) mass spectrometry are used to determine the mass-to-charge ratio of the complex, confirming its molecular weight.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the ligands and can be sensitive to coordination.[1]
Visualizing Molecular Geometries and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular geometries and a typical experimental workflow for the study of this compound complexes.
Caption: Idealized linear geometry of a two-coordinate this compound complex.
Caption: Dimeric structure stabilized by an aurophilic interaction.
Caption: Experimental workflow for this compound complex analysis.
Conclusion
The molecular geometry of this compound complexes is predominantly linear, but this simplicity is often elaborated in the solid state by aurophilic interactions that lead to supramolecular assemblies. The precise structural parameters are highly dependent on the nature of the other ligands coordinated to the gold center. A combination of robust synthetic methods, detailed spectroscopic characterization, and single-crystal X-ray diffraction is essential for a thorough understanding of these fascinating compounds. The data and protocols presented herein serve as a valuable resource for researchers engaged in the design and application of this compound complexes.
References
- 1. Homobimetallic Au(I)–Au(I) and Heterotrimetallic Au(I)–Fe(II)–Au(I) Complexes with Dialkyldithiophosphates and Phosphine Ligands: Structural Characterization, DFT Analysis, and Tyrosinase Inhibitory and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dinuclear Au(I), Au(II) and Au(III) Complexes with (CF2)n Chains: Insights into The Role of Aurophilic Interactions in the Au(I) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Molecular Planetarium: Evidence for an Iodide Ligand Orbiting Two Gold(I) Ions in the Luminescent Cation, [Au2(μ-1,2-Bis(diphenylphosphino)methane)2I]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. personales.upv.es [personales.upv.es]
- 10. researchgate.net [researchgate.net]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Synthesis of a Novel Gold(I) Complex and Evaluation of Its Anticancer Properties in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and history of iodogold compounds
An In-depth Technical Guide to the Discovery and History of Iodogold Compounds
Introduction
Gold, the most noble of metals, forms a diverse array of compounds, with its chemistry predominantly featuring the Au(I) and Au(III) oxidation states.[1] Among these, iodogold compounds represent a significant class of molecules, ranging from the simple binary gold(I) iodide (AuI) to complex organometallic species. Historically, the reactivity of gold with iodine was noted to be slow, resulting in the formation of this compound.[1] However, modern synthetic chemistry has unveiled a rich landscape of iodogold complexes with unique structural, catalytic, and biological properties. These compounds are pivotal in fields such as homogeneous catalysis, nanotechnology, and, most notably, in the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the discovery, synthesis, and history of iodogold compounds. It details key experimental protocols, presents quantitative structural and spectroscopic data, and explores their applications, with a particular focus on their role in drug discovery and the modulation of biological signaling pathways.
History and Discovery
The study of iodogold compounds began with the characterization of the simplest binary halide, this compound (AuI). Unlike the vigorous reactions with other halogens, gold reacts slowly with iodine to form AuI.[1] This compound serves as a fundamental precursor in iodogold chemistry. The development of more complex iodogold species, particularly those stabilized by ligands such as phosphines and N-heterocyclic carbenes (NHCs), marked a significant advancement. The synthesis of gold(III) iodide complexes, achieved through the oxidative addition of iodine to Au(I) precursors, further expanded the field, revealing a strong dependence on the electronic and steric properties of the ancillary ligands.[2][3] This ligand-dependent reactivity has been a key area of investigation, explaining inconsistencies in earlier literature and allowing for the rational design of new complexes.[2][3]
Synthesis and Experimental Protocols
The synthesis of iodogold compounds can be broadly categorized into the preparation of Au(I) and Au(III) species.
This compound and its Complexes
This compound (AuI) is a foundational starting material. More complex Au(I) species, often featuring phosphine (B1218219) ligands, are synthesized for enhanced stability and solubility, which are crucial for applications in catalysis and medicine.
This protocol is based on the reaction between a tetrachloridoauric acid solution and potassium iodide.[4]
-
Dissolution: Prepare an aqueous solution of tetrachloridoauric acid (HAuCl₄).
-
Reaction: To the stirred HAuCl₄ solution, add a solution of potassium iodide (KI). A precipitate of this compound will form.
-
Isolation: The precipitate is collected via filtration.
-
Washing: The collected solid is washed with distilled water to remove soluble impurities.
-
Drying: The purified AuI is dried under vacuum. The compound appears as a yellowish to greenish-yellow powder.[4][5]
An alternative high-temperature method involves the direct reaction of gold and iodine in a protective atmosphere at approximately 390 °C.[4]
This general protocol describes the synthesis of a complex of the type [AuI(PR₃)].[6][7]
-
Precursor Synthesis: Synthesize the precursor [AuCl(PR₃)] by reacting tetrachloridoauric acid (HAuCl₄) with the desired tertiary phosphine ligand (PR₃) in an appropriate solvent like ethanol (B145695).
-
Halide Exchange: The chloro-complex [AuCl(PR₃)] is dissolved in a suitable solvent (e.g., dichloromethane). An excess of potassium iodide (KI) in a minimal amount of water or ethanol is added to the solution.
-
Reaction: The mixture is stirred at room temperature for several hours to facilitate the halide exchange from chloride to iodide. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Work-up: The organic layer is separated, washed with water to remove excess KI and KCl, and dried over an anhydrous salt (e.g., MgSO₄).
-
Crystallization: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a solvent system like dichloromethane (B109758)/pentane (B18724) to yield the pure [AuI(PR₃)] complex.
Gold(III) Iodide Complexes via Oxidative Addition
The synthesis of Au(III) iodide complexes typically involves the oxidative addition of molecular iodine (I₂) to a stable Au(I) precursor. This reaction is highly sensitive to the nature of the ligands attached to the gold center.[2]
This protocol is based on the oxidative addition of iodine to a (phosphine)this compound complex.[2][3]
-
Precursor Solution: Dissolve the precursor complex, (trimethylphosphine)this compound, [(Me₃P)AuI], in a suitable organic solvent such as dichloromethane.
-
Iodine Addition: Slowly add a solution of molecular iodine (I₂) in dichloromethane to the precursor solution at room temperature with constant stirring. An equimolar amount of iodine is typically used.
-
Reaction Monitoring: The reaction is monitored by ³¹P NMR spectroscopy. A downfield shift in the ³¹P signal indicates the oxidation of the Au(I) center to Au(III). The reaction is generally rapid for complexes with small trialkylphosphines like PMe₃.[2][3]
-
Isolation: Upon completion of the reaction, the solvent volume is reduced under vacuum.
-
Crystallization: The product, (trimethylphosphine)gold(III) triiodide, [(Me₃P)AuI₃], is crystallized by layering the concentrated dichloromethane solution with a non-polar solvent like pentane and storing at low temperature.
Quantitative Data and Characterization
The structural and physical properties of iodogold compounds are critical to understanding their reactivity and potential applications.
Physical and Structural Properties
This compound is a well-characterized inorganic compound with distinct physical and structural parameters.
| Property | Value | Reference(s) |
| Formula | AuI | [4] |
| Molar Mass | 323.871 g/mol | [4][5] |
| Appearance | Yellowish to greenish-yellow powder | [4][5] |
| Density | 8.25 g/cm³ at 25 °C | [4][5][8] |
| Crystal System | Tetragonal | [4][5] |
| Space Group | P4₂/ncm (No. 138) | [4][5] |
| Lattice Constants | a = 4.359 Å, c = 13.711 Å | [4][5] |
| Decomposition Temp. | ~390 °C (under protective atmosphere) | [5] |
Bond Lengths and Spectroscopic Data
Bond lengths provide insight into the nature of the gold-iodine interaction, while spectroscopic data are essential for characterization.
| Parameter | Value | Compound/Condition | Reference(s) |
| Au-I Bond Length | ~2.55 Å | Crystalline AuI | [5] |
| 2.62 Å | AuI | [9] | |
| 2.57 Å | AgAuI₂ | [9] | |
| 2.499 Å | AuI at 3.3 GPa | [10] | |
| Au-Au Distance | 2.882 Å | AuI at 3.3 GPa | [10] |
| IR Spectroscopy | 185 cm⁻¹ (Au-I stretch) | This compound | [5] |
| Raman Spectroscopy | 190 cm⁻¹ (Au-I symmetric stretch) | This compound | [5] |
| UV-Vis Spectroscopy | 320 nm, 380 nm (λₘₐₓ) | This compound | [5] |
Applications in Research and Drug Development
Iodogold compounds are not merely academic curiosities; they are enabling tools in catalysis, nanotechnology, and medicine.
Catalysis and Nanotechnology
The Au(I)/Au(III) redox couple is central to developing gold-catalyzed cross-coupling reactions, where the oxidative addition of substrates like aryl iodides to a Au(I) center is a key step.[11] In nanotechnology, iodide ions are crucial for controlling the anisotropic growth of gold nanoparticles, particularly in the seed-mediated synthesis of gold nanotriangles.[12][13] The preferential adsorption of iodide onto specific crystallographic facets of gold seeds directs their growth into prism-like shapes.[12]
Drug Development and Cancer Therapy
Gold compounds have emerged as promising anticancer agents, often exhibiting mechanisms of action distinct from traditional platinum-based drugs.[14] Their therapeutic effects are frequently linked to the inhibition of key cellular enzymes and the modulation of critical signaling pathways.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a fundamental signaling cascade that regulates cell proliferation, growth, and survival.[15] Its over-activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[15] Several gold compounds, including gold nanoparticles and complexes, have been shown to inhibit this pathway, leading to reduced tumor development.[16][17] The inhibition of Akt can sensitize cancer cells to the apoptotic effects of gold compounds, representing a powerful strategy to overcome chemoresistance.[15]
A groundbreaking application of gold compounds in oncology is their ability to induce a specific form of apoptosis known as immunogenic cell death (ICD).[18] Certain chemotherapeutic agents, including gold complexes, can cause dying cancer cells to release "danger signals" or Damage-Associated Molecular Patterns (DAMPs).[19][20] Key DAMPs include surface-exposed calreticulin (B1178941) (CRT), secreted ATP, and High Mobility Group Box 1 (HMGB1).[19][20] These molecules act as powerful adjuvants, promoting the maturation of dendritic cells (DCs) and their ability to present tumor antigens to T cells. This process transforms a dying tumor cell into an immunogenic entity, priming a potent and durable anti-tumor immune response.[18][19]
Conclusion
The journey from the simple synthesis of this compound to the design of sophisticated, multifunctional iodogold complexes highlights a remarkable evolution in inorganic and medicinal chemistry. These compounds have proven to be versatile platforms for fundamental research and practical applications. The ability to systematically tune their properties through ligand modification has been instrumental in their development as catalysts and, more importantly, as potential next-generation therapeutics. For researchers and drug development professionals, iodogold compounds offer a compelling area of study, particularly in oncology, where their unique mechanisms of action, such as the inhibition of critical survival pathways and the induction of an anti-tumor immune response, hold significant promise for future cancer treatments. Continued investigation into their synthesis, reactivity, and biological interactions will undoubtedly unlock new therapeutic opportunities.
References
- 1. Gold compounds - Wikipedia [en.wikipedia.org]
- 2. Governing the oxidative addition of iodine to gold(i) complexes by ligand tuning - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Governing the oxidative addition of iodine to gold(I) complexes by ligand tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 5. webqc.org [webqc.org]
- 6. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Characterization, and Anticancer Activity of Phosphanegold(i) Complexes of 3-Thiosemicarbano-butan-2-one Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 碘化亚金 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. personales.upv.es [personales.upv.es]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of Akt sensitises neuroblastoma cells to gold(III) porphyrin 1a, a novel antitumour drug induced apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In situ biosynthesized gold nanoclusters inhibiting cancer development via the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Recent Advances of Gold Compounds in Anticancer Immunity [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Gold Compounds and the Anticancer Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Core Handling and Storage Requirements for Gold(I) Iodide (AuI) Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling and storage protocols for gold(I) iodide (AuI) powder to ensure its stability, integrity, and the safety of laboratory personnel. Due to its sensitivity to environmental factors, strict adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a yellow to yellowish-green crystalline powder with the chemical formula AuI. It is a valuable precursor and catalyst in various chemical syntheses. However, AuI is known to be sensitive to light, moisture, and heat, which can lead to its decomposition and compromise its purity and reactivity.[1] Proper handling and storage are therefore paramount.
Summary of Physical and Chemical Properties
A summary of the key physical and chemical properties of AuI powder is presented in the table below. This information is crucial for understanding its handling and storage requirements.
| Property | Value |
| Appearance | Yellow to yellowish-green powder |
| Molecular Formula | AuI |
| Molar Mass | 323.87 g/mol |
| Decomposition Temperature | 120 °C |
| Sensitivities | Light, moisture, and heat sensitive |
Core Handling Requirements
Safe and effective handling of AuI powder requires a controlled environment and appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE)
All personnel handling AuI powder must wear the following PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: Laboratory coat.
-
Respiratory Protection: A properly fitted respirator or use of a fume hood is essential to avoid inhalation of the powder.
Handling Environment
-
Ventilation: All handling of AuI powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Lighting: As AuI is photosensitive, it should be handled in an area with subdued lighting. The use of amber or red lighting can further minimize the risk of photodegradation.
-
Inert Atmosphere: For procedures requiring high stability, handling AuI powder under an inert atmosphere (e.g., in a glovebox with nitrogen or argon) is recommended to prevent exposure to moisture and air.
Weighing and Dispensing
-
Use non-sparking spatulas and tools for transferring the powder.
-
Minimize the time the container is open to the atmosphere to reduce moisture uptake.
-
Clean up any spills immediately using appropriate procedures to avoid contamination and exposure.
Core Storage Requirements
Proper storage is critical to maintaining the quality and shelf-life of AuI powder. The primary goal is to protect it from light, moisture, and elevated temperatures.
Storage Conditions
The following table summarizes the recommended storage conditions for AuI powder.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. A controlled room temperature between 2°C and 8°C is recommended for long-term storage. |
| Humidity | Store in a desiccator or a controlled low-humidity environment to prevent moisture absorption. |
| Light | Store in a light-resistant, opaque container. The original manufacturer's container is often suitable. If repackaging, use amber glass vials or bottles. |
| Container | Keep the container tightly sealed to prevent exposure to air and moisture. |
| Inert Gas | For extended storage or for high-purity applications, storing the powder under an inert gas like argon or nitrogen is advisable. |
Incompatible Materials
Store AuI powder away from strong oxidizing agents, as they can react and cause decomposition.
Experimental Protocols for Stability Assessment
To ensure the quality of AuI powder for sensitive applications, it is recommended to perform stability assessments. The following are generalized protocols that can be adapted for this purpose.
Protocol for Determining Photosensitivity
This protocol is adapted from the ICH Q1B guideline for photostability testing of new drug substances.
-
Sample Preparation:
-
Place a thin layer (not more than 3 mm) of AuI powder in a chemically inert and transparent container (e.g., a quartz dish).
-
Prepare a control sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place both the test and control samples in a photostability chamber.
-
Expose the samples to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA radiation.
-
-
Analysis:
-
After the exposure period, analyze both the exposed and control samples for any changes in physical appearance (e.g., color change) and purity (e.g., using X-ray diffraction or other suitable analytical techniques).
-
A significant change in the exposed sample compared to the control indicates photosensitivity.
-
Protocol for Determining Hygroscopicity
This protocol is based on general principles of hygroscopicity testing for chemical powders.
-
Sample Preparation:
-
Accurately weigh a sample of AuI powder (approximately 10-100 mg) into a pre-weighed, moisture-permeable container (e.g., a small watch glass).
-
-
Controlled Humidity Exposure:
-
Place the sample in a humidity-controlled chamber at a specific relative humidity (RH) and a constant temperature (e.g., 25°C). A series of RH levels (e.g., 25%, 50%, 75%, and 90%) should be tested.
-
Monitor the weight of the sample at regular intervals until it reaches a constant weight (equilibrium).
-
-
Data Analysis:
-
Calculate the percentage of moisture absorbed at each RH level using the formula: % Moisture Absorbed = [(W_final - W_initial) / W_initial] * 100
-
Plot the percentage of moisture absorbed against the relative humidity to generate a moisture sorption isotherm.
-
Classify the hygroscopicity based on the results (e.g., non-hygroscopic, slightly hygroscopic, hygroscopic, or very hygroscopic).
-
Visualizations
Logical Workflow for Handling AuI Powder
Caption: A logical workflow for the safe handling of AuI powder from receipt to storage.
Decomposition Pathway of AuI
Caption: The decomposition of AuI powder into elemental gold and iodine when exposed to light, moisture, or heat.
References
Methodological & Application
Application Notes and Protocols for the Use of Gold(I) Iodide in Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Catalyst in Question
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Traditionally, this reaction is catalyzed by a palladium complex, with copper(I) iodide acting as a crucial co-catalyst.[1] In the quest for more efficient and novel catalytic systems, Gold(I) iodide (AuI) has been investigated as a potential catalyst.
However, the use of this compound in Sonogashira coupling is a subject of significant scientific debate. While some studies have reported successful couplings using gold catalysts, a compelling body of evidence suggests that these reactions are often catalyzed by trace amounts of palladium impurities present in the gold salts or other reagents, rather than by gold itself.[2][3] This document provides a comprehensive overview of this controversy, presenting data from key studies, detailed protocols from both perspectives, and a discussion of the mechanistic implications. For researchers in drug development, where process purity and mechanistic understanding are paramount, a thorough awareness of this issue is critical to ensure reproducible and scalable synthetic routes.
The Central Controversy: Is this compound a True Catalyst or a Spectator?
The core of the debate lies in the inability of Au(I) to readily undergo oxidative addition with aryl halides, a key step in the accepted Sonogashira catalytic cycle.[1][2] Palladium(0) complexes, in contrast, readily undergo this step.
The Argument Against Intrinsic Gold Catalysis:
Research led by Lauterbach, Espinet, and Echavarren provides strong evidence that palladium impurities are the true catalytic species in many so-called "gold-catalyzed" Sonogashira reactions. Their work demonstrates that when using highly purified reagents, this compound is practically inactive. The reaction yield, however, increases dramatically with the deliberate addition of minute quantities of a palladium catalyst.[2] The this compound used in their key experiments was found to contain 3.1 µg/g of palladium.[2]
The Argument for Intrinsic Gold Catalysis:
Conversely, research from Corma and colleagues presents kinetic and theoretical evidence suggesting that gold is intrinsically active for the Sonogashira coupling of phenylacetylene (B144264) and iodobenzene, and that the presence of palladium impurities is not mandatory for catalytic activity.[4] Their work with high-purity gold on a ceria support suggests a different mechanistic pathway may be at play.[5]
Data Presentation: The Impact of Palladium Impurities
The following table summarizes the pivotal data from the study by Lauterbach et al., which highlights the dramatic effect of palladium contamination on the yield of the Sonogashira coupling product.
Table 1: Effect of Palladium Concentration on the Yield of a this compound-Catalyzed Sonogashira Coupling [2]
| Entry | Gold Catalyst | Ligand | Added Pd Catalyst | Pd concentration (mol %) | Yield (%) |
| 1 | AuI (2 mol %) | dppe (2 mol %) | None | <0.00001 | 2 |
| 2 | AuI (2 mol %) | dppe (2 mol %) | [Pd₂(dba)₃·CHCl₃] | 0.0001 | 4 |
| 3 | AuI (2 mol %) | dppe (2 mol %) | [Pd₂(dba)₃·CHCl₃] | 0.001 | 12 |
| 4 | AuI (2 mol %) | dppe (2 mol %) | [Pd₂(dba)₃·CHCl₃] | 0.01 | 80 |
| 5 | AuI (2 mol %) | dppe (2 mol %) | [Pd₂(dba)₃·CHCl₃] | 0.1 | 98 |
Reaction Conditions: 1-(4-iodophenyl)ethanone, 1-ethynyl-4-methylbenzene, K₂CO₃, toluene, 130 °C, 16 h. dppe: 1,2-Bis(diphenylphosphino)ethane dba: Dibenzylideneacetone
This data clearly illustrates that in the absence of deliberately added palladium, the reaction barely proceeds. A yield of 80% is only achieved when the palladium concentration reaches 0.01 mol %, suggesting that palladium, even at impurity levels, is the primary driver of the reaction.
Mechanistic Considerations & Visualizations
To understand the different proposed catalytic pathways, the following diagrams illustrate the well-established Pd/Cu cycle, the proposed synergistic Au/Pd cycle, and the hypothetical intrinsic Au cycle.
Caption: Standard Pd/Cu-catalyzed Sonogashira cycle.
Caption: Proposed role of Au(I) replacing Cu(I) in a Pd-catalyzed cycle.
Caption: A hypothetical, though debated, intrinsic Au(I)/Au(III) catalytic cycle.
Experimental Protocols
Given the controversy, three distinct protocols are provided below. Researchers should be aware of the potential for trace metal contamination and are encouraged to use reagents of the highest purity and to consider analytical testing (e.g., ICP-MS) of their catalysts if reproducible, palladium-free conditions are desired.
Protocol 1: Standard Palladium/Copper-Catalyzed Sonogashira Coupling (Reference)
This protocol is a well-established method and serves as a reliable baseline for the Sonogashira reaction.
-
Reagents:
-
Aryl Halide (e.g., Iodobenzene): 1.0 equiv.
-
Terminal Alkyne (e.g., Ethynylbenzene): 1.1 equiv.
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]: 2.0 mol%
-
Copper(I) Iodide (CuI): 2.1 mol%
-
Base (e.g., Triethylamine): 1.5 equiv.
-
Solvent (e.g., Anhydrous Tetrahydrofuran): to achieve desired concentration (e.g., 0.25 M)
-
-
Procedure:
-
To a dry, two-necked flask under a nitrogen atmosphere, add the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the triethylamine.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1.5 to 3 hours.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: "Gold-Catalyzed" Sonogashira Coupling Prone to Palladium Impurity Effects [2]
This protocol is based on the conditions used by Lauterbach et al. to demonstrate the effect of palladium impurities. Running this protocol with standard-grade reagents is likely to result in a palladium-catalyzed reaction where gold acts as a co-catalyst.
-
Reagents:
-
Aryl Halide (e.g., 1-(4-iodophenyl)ethanone): 2.0 equiv.
-
Terminal Alkyne (e.g., 1-ethynyl-4-methylbenzene): 1.0 equiv.
-
This compound (AuI): 2 mol%
-
Ligand (e.g., dppe): 2 mol%
-
Base (e.g., Potassium Carbonate, K₂CO₃): 2.0 equiv.
-
Solvent (e.g., Toluene): to achieve desired concentration (e.g., 0.2 M)
-
-
Procedure:
-
Critical: Use glassware cleaned with aqua regia to remove trace metals.
-
In a screw-cap sealed tube under an inert atmosphere (e.g., Argon), combine the aryl halide, terminal alkyne, AuI, dppe, and K₂CO₃.
-
Add the solvent.
-
Seal the tube tightly and heat the mixture at 130 °C for 16 hours.
-
After cooling to room temperature, filter the mixture through a pad of silica gel, washing with an appropriate solvent (e.g., hexanes/ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
For Investigation: To test for palladium effects, run parallel reactions with the addition of a palladium source (e.g., [Pd₂(dba)₃·CHCl₃]) at concentrations from 0.001 to 0.1 mol%.
-
Protocol 3: Protocol for Investigating Intrinsic Gold Catalysis (High Purity Conditions)
This protocol is adapted from the work of Corma et al. and is designed to minimize palladium contamination to test the intrinsic activity of gold. This requires the use of a heterogeneous catalyst and high-purity reagents.
-
Reagents:
-
Aryl Halide (e.g., Iodobenzene): 1.0 equiv.
-
Terminal Alkyne (e.g., Phenylacetylene): 1.2 equiv.
-
Heterogeneous Gold Catalyst (e.g., Au/CeO₂): (Specify loading, e.g., 1 wt% Au)
-
Base (e.g., Cesium Carbonate, Cs₂CO₃): 2.0 equiv.
-
Solvent (e.g., N,N-Dimethylformamide, DMF)
-
-
Procedure:
-
Use a high-purity heterogeneous gold catalyst (e.g., prepared from 99.999% pure gold source).
-
Use reagents of the highest available purity.
-
In a reaction vessel, combine the Au/CeO₂ catalyst, aryl halide, terminal alkyne, and base.
-
Add the solvent.
-
Stir the reaction mixture at an elevated temperature (e.g., 140 °C).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, cool the reaction, filter to remove the heterogeneous catalyst, and work up the reaction mixture as described in Protocol 1.
-
Validation: Analyze the gold catalyst and reagents for palladium content via ICP-MS to confirm low levels of contamination.
-
Conclusion and Recommendations for Drug Development
The catalytic activity of this compound in Sonogashira couplings is a contentious issue. The available evidence strongly suggests that in many homogeneous systems, the reaction is driven by trace palladium impurities, with gold potentially playing the role of a co-catalyst, similar to copper.[3] While some studies on heterogeneous systems propose intrinsic gold activity, these conditions may not be universally applicable.
For professionals in drug development and process chemistry, it is crucial to assume that any Sonogashira reaction employing a gold catalyst may be sensitive to, or entirely dependent on, palladium impurities.
Recommendations:
-
Assume Palladium is the True Catalyst: For process development and scale-up, it is safer and more reproducible to use a well-defined palladium catalyst system (as in Protocol 1) or a synergistic Au/Pd system, rather than relying on a "gold-only" system that may be dependent on uncontrolled impurities.
-
Quantify Impurities: If a gold-based system is pursued, rigorous analysis of all reagents (gold salt, bases, solvents, and even starting materials) for palladium content using techniques like ICP-MS is essential for reproducibility.
-
Consider Synergistic Systems: The combination of gold and palladium catalysts can offer advantages over traditional Pd/Cu systems, such as avoiding copper-mediated side reactions.[6] This dual-catalyst approach is a more robust and scientifically sound strategy than relying on a nominally "palladium-free" gold system.
By understanding this controversy, researchers can design more robust, reproducible, and well-understood synthetic routes for the development of new chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 4. Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
Application Notes and Protocols for Gold(I) Iodide Mediated Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key organic synthetic transformations mediated by Gold(I) iodide catalysts. The protocols are based on established literature and are intended to be a practical guide for laboratory use.
Introduction
This compound (AuI) and its derivatives have emerged as powerful and versatile catalysts in modern organic synthesis.[1] Offering unique reactivity and functional group tolerance, gold(I) catalysis provides a valuable alternative to traditional cross-coupling methods that often rely on palladium or copper.[2] These reactions typically proceed through a Au(I)/Au(III) catalytic cycle, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4] This compilation focuses on reproducible protocols for C-H arylation, C-N cross-coupling, and the synthesis of complex heterocyclic scaffolds.
Gold(I)-Catalyzed Direct C-H Arylation of 1,3,5-Trimethoxybenzene (B48636) with Iodoarenes
This protocol details the direct arylation of an electron-rich arene, 1,3,5-trimethoxybenzene, with various iodoarenes. This method is highly valuable for the synthesis of biaryl motifs, which are prevalent in pharmaceutical compounds and functional materials. The reaction is catalyzed by a gold(I) complex featuring a hemilabile (P,N) ligand, such as MeDalphos, which facilitates the crucial oxidative addition of the iodoarene to the gold(I) center.[2]
Data Presentation
Table 1: Substrate Scope for the Gold-Catalyzed C-H Arylation of 1,3,5-Trimethoxybenzene with Iodoarenes [2]
| Entry | Iodoarene | Product | Yield (%) |
| 1 | Iodobenzene | 2-Phenyl-1,3,5-trimethoxybenzene | 85 |
| 2 | 4-Iodoanisole | 2-(4-Methoxyphenyl)-1,3,5-trimethoxybenzene | 90 |
| 3 | 4-Iodotoluene | 2-(p-Tolyl)-1,3,5-trimethoxybenzene | 88 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | 1,3,5-Trimethoxy-2-(4-(trifluoromethyl)phenyl)benzene | 75 |
| 5 | 1-Iodo-4-nitrobenzene | 1,3,5-Trimethoxy-2-(4-nitrophenyl)benzene | 60 |
| 6 | Methyl 4-iodobenzoate | Methyl 4-(2,4,6-trimethoxyphenyl)benzoate | 78 |
| 7 | 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)-1,3,5-trimethoxybenzene | 82 |
| 8 | 1-Iodonaphthalene | 1-(2,4,6-Trimethoxyphenyl)naphthalene | 70 |
Experimental Protocol
Materials:
-
Gold(I) catalyst precursor, e.g., (MeDalphos)AuCl (5 mol%)
-
Silver salt additive, e.g., AgNTf₂ (1.0 equiv)
-
Iodoarene (1.0 equiv)
-
1,3,5-Trimethoxybenzene (2.0 equiv)
-
Anhydrous solvent, e.g., Methanol (B129727)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the Gold(I) catalyst precursor (e.g., (MeDalphos)AuCl, 5 mol%) and the silver salt additive (e.g., AgNTf₂, 1.0 equiv).
-
Add the iodoarene (1.0 equiv) and 1,3,5-trimethoxybenzene (2.0 equiv) to the vial.
-
Add anhydrous methanol (to achieve a concentration of 0.125 M with respect to the iodoarene).
-
Seal the vial and stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a short pad of Celite to remove insoluble silver salts, washing with a suitable solvent (e.g., dichloromethane).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Visualizations
Caption: Experimental workflow for Gold(I)-catalyzed C-H arylation.
Caption: Proposed Au(I)/Au(III) catalytic cycle for C-H arylation.
Gold(I)-Catalyzed C-N Cross-Coupling of Aryl Iodides with Alkyl Nitriles
This protocol describes a method for the C-N cross-coupling of aryl iodides with aliphatic nitriles, which serve as unconventional nitrogen nucleophiles after base-mediated activation. This transformation provides a direct route to N-aryl compounds from readily available starting materials.[5]
Data Presentation
Table 2: Substrate Scope for Gold-Catalyzed C-N Cross-Coupling [5]
| Entry | Aryl Iodide | Nitrile | Product | Yield (%) |
| 1 | 4-Iodotoluene | Propionitrile | N-(p-Tolyl)propanamide | 85 |
| 2 | 4-Iodoanisole | Propionitrile | N-(4-Methoxyphenyl)propanamide | 82 |
| 3 | 1-Iodo-4-nitrobenzene | Propionitrile | N-(4-Nitrophenyl)propanamide | 65 |
| 4 | 1-Iodonaphthalene | Propionitrile | N-(Naphthalen-1-yl)propanamide | 78 |
| 5 | 4-Iodotoluene | Acetonitrile | N-(p-Tolyl)acetamide | 75 |
| 6 | 4-Iodotoluene | Butyronitrile | N-(p-Tolyl)butyramide | 80 |
Experimental Protocol
Materials:
-
Gold(I) catalyst precursor, e.g., (IPr)AuCl (5 mol%)
-
Silver salt additive, e.g., AgSbF₆ (10 mol%)
-
Base, e.g., LiHMDS (2.0 equiv)
-
Aryl iodide (1.0 equiv)
-
Alkyl nitrile (solvent and reactant)
-
Anhydrous 1,4-dioxane (B91453)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the aryl iodide (1.0 equiv), (IPr)AuCl (5 mol%), and AgSbF₆ (10 mol%) to an oven-dried reaction tube.
-
Add anhydrous 1,4-dioxane and the alkyl nitrile.
-
Add LiHMDS (2.0 equiv) to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl amide product.
Visualizations
Caption: Experimental workflow for Gold(I)-catalyzed C-N cross-coupling.
Caption: Proposed Au(I)/Au(III) catalytic cycle for C-N cross-coupling.
Gold(I)-Catalyzed Synthesis of 3-Iodo-2-acyl Benzofurans
This protocol describes the synthesis of functionalized benzofurans through a gold(I)-catalyzed cycloisomerization of 2-(iodoethynyl)aryl esters. This transformation involves a cascade of a[2][6]-iodine shift, C-O ring-closure, and C-C bond formation.[7]
Data Presentation
Table 3: Substrate Scope for the Synthesis of 3-Iodo-2-acyl Benzofurans [7]
| Entry | Aryl Ester Substituent (R¹) | Carboxylate Substituent (R²) | Product | Yield (%) |
| 1 | H | Phenyl | (3-Iodobenzofuran-2-yl)(phenyl)methanone | 85 |
| 2 | H | 4-Methoxyphenyl | (3-Iodobenzofuran-2-yl)(4-methoxyphenyl)methanone | 81 |
| 3 | H | 2-Thienyl | (3-Iodobenzofuran-2-yl)(thiophen-2-yl)methanone | 77 |
| 4 | H | Cyclohexyl | Cyclohexyl(3-iodobenzofuran-2-yl)methanone | 75 |
| 5 | 4-MeO | Phenyl | (3-Iodo-6-methoxybenzofuran-2-yl)(phenyl)methanone | 83 |
| 6 | 4-Cl | Phenyl | (6-Chloro-3-iodobenzofuran-2-yl)(phenyl)methanone | 79 |
Experimental Protocol
Materials:
-
(IPr)AuCl (2.5 mol%)
-
AgNTf₂ (2.5 mol%)
-
2-(Iodoethynyl)aryl ester (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Argon)
Procedure:
-
To a solution of the 2-(iodoethynyl)aryl ester (1.0 equiv) in anhydrous DCM, add (IPr)AuCl (2.5 mol%) and AgNTf₂ (2.5 mol%) under an argon atmosphere.
-
Stir the reaction mixture at room temperature for the time specified in the literature for the specific substrate (typically 1-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the 3-iodo-2-acyl benzofuran (B130515).
Visualizations
Caption: Experimental workflow for the synthesis of 3-iodo-2-acyl benzofurans.
Caption: Proposed mechanism for benzofuran synthesis.
References
- 1. Gold-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gold-Catalyzed C-N Cross-Coupling Reactions of Aryl Iodides with Alkyl Nitriles or Silver Cyanate. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Gold(I) Iodide and Related Gold Compounds in Photovoltaic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel materials for photovoltaic applications is critical for advancing solar energy technology. While Gold(I) Iodide (AuI) itself has not been extensively utilized as a primary component in the active layer of solar cells, recent research has unveiled the potential of related gold-polyiodide compounds. These materials are being investigated as potential alternatives to lead-based perovskites, aiming to mitigate issues of toxicity and stability associated with traditional perovskite solar cells. This document provides an overview of the application of novel gold-polyiodide perovskite-type compounds in photovoltaic devices, summarizing key performance data and detailing experimental protocols for their synthesis and device fabrication. The primary focus is on pseudo-2D perovskite-type gold(III)polyiodide compounds which have shown promising, albeit initial, photovoltaic performance.[1][2]
Data Presentation: Photovoltaic Performance
The performance of solar cells fabricated with two novel pseudo-2D perovskite-type gold(III)polyiodide compounds, [DodMe2S][AuI4][I3] (Compound 1) and [Et3S][AuI4][I5] (Compound 2), has been reported.[1] The devices were constructed using a monolithic architecture with a porous carbon electrode. The following table summarizes the key photovoltaic parameters of the champion devices under standard test conditions (AM1.5 solar simulator, 100 mW/cm²).
| Compound | Device Architecture | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| [DodMe2S][AuI4][I3] (1) | Monolithic | 0.052 | 0.865 | 0.16 | 0.37 |
| [Et3S][AuI4][I5] (2) | Monolithic | 0.032 | 0.475 | 0.15 | 0.45 |
Table 1: Summary of photovoltaic performance for solar cells based on novel gold-polyiodide compounds.[1]
Additionally, solar cell devices of Compound 1 were assembled using a standard perovskite architecture (FTO/cp-TiO₂/mp-TiO₂/Compound 1/Carbon) and demonstrated a power conversion efficiency of 0.011%, a current density of 0.13 mA/cm², an open-circuit voltage of 0.190 V, and a fill factor of 0.425.[1]
Experimental Protocols
The following protocols are based on the successful synthesis and device fabrication reported in the literature.[1]
Protocol 1: Synthesis of Pseudo-2D Gold-Polyiodide Compounds
This protocol describes the ionic liquid (IL) synthesis of [DodMe2S][AuI4][I3] (Compound 1) and a modified route for [Et3S][AuI4][I5] (Compound 2).
Materials:
-
Dodecyldimethylsulfonium iodide
-
Iodine (I₂)
-
This compound (AuI)
Equipment:
-
Vials
-
Magnetic stirrer with heating
-
Rotary evaporator
Procedure for [DodMe2S][AuI4][I3] (Compound 1):
-
Mix dodecyldimethylsulfonium iodide and iodine in a 1:2 molar ratio in a vial. A black melt will form within seconds.
-
Add this compound to the melt.
-
Stir the mixture at 50 °C for 1 hour.
-
Allow the mixture to cool to room temperature, resulting in dark, plate-like crystals of Compound 1.
-
Wash the crystals with ethanol to remove any unreacted starting materials.
Procedure for [Et3S][AuI4][I5] (Compound 2):
-
Follow a modified route of a previously reported procedure where gold metal is replaced with this compound.
-
Add acetonitrile to the reaction mixture.
-
Evaporate the solvent using a rotary evaporator to yield black, rectangular crystals of Compound 2.
Protocol 2: Fabrication of Monolithic Perovskite Solar Cells
This protocol details the fabrication of a hole-transport-material-free (HTM-free) monolithic solar cell using the synthesized gold-polyiodide compounds.
Materials:
-
Synthesized gold-polyiodide compound (Compound 1 or 2)
-
Ethanol
-
Porous monolithic carbon electrodes (pre-fabricated with layers of compact TiO₂, mesoporous TiO₂, and mesoporous ZrO₂)
Equipment:
-
Pipette or dropper
-
Hotplate (optional, for annealing)
Procedure:
-
Dissolve the synthesized gold-polyiodide compound in ethanol to create the precursor solution.
-
Drop-cast the precursor solution onto the porous, monolithic carbon electrode.
-
Allow the solution to infiltrate the porous structure of the electrode.
-
Leave the device to crystallize for 24 hours under ambient conditions.
-
The solar cell is now ready for characterization.
Visualizations
Synthesis of Gold-Polyiodide Compounds
Caption: Synthesis workflow for the two novel gold-polyiodide compounds.
Fabrication of Monolithic Solar Cell
Caption: Workflow for fabricating a monolithic solar cell with a gold-polyiodide active layer.
References
Application Notes and Protocols: Gold(I) Iodide as a Precursor for Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, with significant potential in biomedical applications, including drug delivery, diagnostics, and therapeutics.[1][2][3] The properties of AuNPs are highly dependent on their size, shape, and surface chemistry, which are in turn influenced by the synthesis method and the choice of precursor. While gold(III) salts, such as chloroauric acid (HAuCl₄), are the most common precursors, there is growing interest in the use of gold(I) compounds. Gold(I) precursors offer the advantage of milder reaction conditions and can eliminate the need for a separate reducing agent, simplifying the synthesis process.[4]
This document provides detailed application notes and protocols for the synthesis of gold nanoparticles using gold(I) iodide (AuI) as a precursor. Due to the limited availability of established protocols specifically for AuI, we present a method adapted from the well-documented synthesis using gold(I) chloride (AuCl).[4] This approach provides a rational starting point for researchers to explore the use of AuI and optimize the synthesis for their specific applications.
Challenges and Considerations with this compound
Direct synthesis protocols for gold nanoparticles using this compound are not widely reported in the scientific literature. This may be due to several factors:
-
Solubility: this compound has low solubility in many common solvents, which can present challenges for precursor dissolution and homogeneous nanoparticle nucleation.
-
Stability: The stability of this compound and its complexes with stabilizing agents may differ significantly from that of other gold(I) halides, potentially affecting the kinetics of nanoparticle formation and growth.
-
Iodide as a Capping Agent: Iodide ions are known to have a strong affinity for gold surfaces and can act as shape-directing agents, often favoring the formation of anisotropic structures like nanoprisms.[5][6] This strong interaction may influence the final morphology of the nanoparticles when using AuI as a precursor.
Despite these challenges, the exploration of AuI as a precursor is a promising area of research that could lead to novel nanoparticle morphologies and properties.
Experimental Protocols
The following protocols describe the synthesis of gold nanoparticles using gold(I) halides. Protocol 1 details a well-established method using gold(I) chloride, while Protocol 2 provides an adapted method for this compound.
Protocol 1: Synthesis of Gold Nanoparticles using Gold(I) Chloride (AuCl) Precursor
This protocol is based on the thermal decomposition of a gold(I)-oleylamine complex in an organic solvent.[4]
Materials:
-
Gold(I) chloride (AuCl)
-
Oleylamine (B85491) (technical grade, ~70%)
-
Chloroform (B151607) (anhydrous)
-
Acetone (B3395972) (for washing)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Schlenk line or nitrogen/argon inlet
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-neck flask, dissolve 0.046 g of AuCl (0.2 mmol) in 10 mL of chloroform.
-
Addition of Stabilizer: To this solution, add 1.07 g of oleylamine (4.0 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Heating and Reaction: Heat the reaction mixture to 60°C under a continuous flow of inert gas with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by observing the color change of the solution, which will gradually turn from colorless to a characteristic ruby-red, indicating the formation of gold nanoparticles. The reaction is typically complete within 24 hours.[4]
-
Purification:
-
After the reaction is complete, cool the solution to room temperature.
-
Add 20 mL of acetone to the solution to flocculate the nanoparticles.
-
Centrifuge the mixture at 8000 rpm for 10 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in a small amount of chloroform or hexane.
-
Repeat the precipitation and re-dispersion steps two more times to ensure the removal of excess oleylamine.
-
-
Storage: Store the purified gold nanoparticles dispersed in a non-polar solvent in a sealed vial at 4°C.
Protocol 2: Adapted Synthesis of Gold Nanoparticles using this compound (AuI) Precursor
This protocol is an adaptation of the AuCl method for AuI. Note: Optimization of solvent, temperature, and reaction time may be necessary.
Materials:
-
This compound (AuI)
-
Oleylamine (technical grade, ~70%)
-
Anhydrous solvent (e.g., chloroform, toluene, or a mixture)
-
Acetone (for washing)
-
Methanol (for precipitation)
Equipment:
-
Same as Protocol 1.
Procedure:
-
Precursor Dissolution: In a three-neck flask, attempt to dissolve 0.064 g of AuI (0.2 mmol) in 10 mL of an appropriate anhydrous solvent. Due to the potential for low solubility, consider using a solvent mixture or gentle heating to aid dissolution. Sonication may also be beneficial.
-
Addition of Stabilizer: Add 1.07 g of oleylamine (4.0 mmol) to the precursor suspension/solution. The formation of a gold(I)-oleylamine complex may improve the solubility of the gold precursor.
-
Inert Atmosphere: Purge the flask with an inert gas for 15-20 minutes.
-
Heating and Reaction: Heat the reaction mixture to a starting temperature of 60°C under a continuous flow of inert gas with vigorous stirring. Optimization Note: The optimal temperature may differ from that used for AuCl and may need to be adjusted (e.g., in the range of 60-100°C) to achieve a reasonable reaction rate.
-
Reaction Monitoring: Monitor the reaction for a color change. The reaction time may be significantly different from the AuCl synthesis. It is recommended to take aliquots at different time points to analyze nanoparticle formation via UV-Vis spectroscopy.
-
Purification: Follow the same purification steps as in Protocol 1.
-
Storage: Store the purified gold nanoparticles as described in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of gold nanoparticles using gold(I) halide precursors.[4]
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics for Gold(I) Halide Precursors
| Precursor | Stabilizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Average Nanoparticle Size (nm) | Size Distribution |
| AuCl | Oleylamine | Chloroform | 60 | 24 | ~12 | 8% |
| AuBr | Oleylamine | Chloroform | 60 | 3 | Not specified (nanospheres and nanobars) | Not specified |
| AuI (Predicted) | Oleylamine | TBD | TBD | TBD | TBD | TBD |
TBD: To be determined through experimental optimization.
Table 2: Characterization Techniques for Gold Nanoparticles
| Technique | Information Obtained | Typical Results for AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) peak, indication of nanoparticle formation and size | A characteristic peak around 520-550 nm for spherical AuNPs.[1] |
| Transmission Electron Microscopy (TEM) | Size, shape, and morphology of nanoparticles | Provides direct visualization of the nanoparticles. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution | Complements TEM data by providing information on the solvated state. |
| X-ray Diffraction (XRD) | Crystalline structure | Confirms the face-centered cubic (fcc) structure of gold. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of gold nanoparticles from a gold(I) halide precursor.
Caption: Workflow for Gold Nanoparticle Synthesis.
Application in Drug Development: A Signaling Pathway Perspective
Gold nanoparticles synthesized from gold(I) precursors can be functionalized for various applications in drug development. For instance, they can be used as carriers for targeted drug delivery to cancer cells. The enhanced permeability and retention (EPR) effect allows for passive targeting of tumors, while surface modification with ligands (e.g., antibodies, peptides) can achieve active targeting.
The diagram below illustrates a simplified conceptual signaling pathway for the targeted delivery of a drug to a cancer cell using a functionalized gold nanoparticle.
Caption: Targeted Drug Delivery Pathway.
Conclusion
The use of this compound as a precursor for gold nanoparticle synthesis represents an underexplored yet potentially valuable research avenue. While direct protocols are scarce, adaptation from established methods for other gold(I) halides provides a solid foundation for investigation. The protocols and data presented here offer a starting point for researchers to develop and optimize the synthesis of gold nanoparticles from AuI, potentially unlocking new material properties and applications in the field of drug development and beyond. Careful characterization and systematic optimization will be key to harnessing the full potential of this novel precursor.
References
- 1. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticles: Synthesis properties and applications - Journal of King Saud University - Science [jksus.org]
- 3. Recent Developments in the Facile Bio-Synthesis of Gold Nanoparticles (AuNPs) and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Synthesis of Gold Nanoparticles with Narrow Size Distribution by Using AuCl or AuBr as the Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Luminescent Gold(I) Iodide Complexes in Bioimaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luminescent gold(I) complexes have emerged as powerful tools for bioimaging and diagnostics.[1] Their unique photophysical properties, such as large Stokes shifts, long emission lifetimes, and tunable phosphorescence, offer distinct advantages over traditional organic fluorophores.[2][3] These characteristics are often derived from aurophilic interactions—weak relativistic bonds between gold(I) ions.[4] The incorporation of iodide ligands can further influence the structural and emissive properties of these complexes.[4][5] This document provides an overview of the application of luminescent Gold(I) iodide and related complexes for bioimaging, including their photophysical and cytotoxic profiles, alongside detailed protocols for their use.
Data Presentation: Properties of Luminescent Gold(I) Complexes
The utility of a bioimaging probe is defined by its photophysical characteristics, cytotoxicity, and cellular uptake efficiency. The following tables summarize representative quantitative data for luminescent gold(I) complexes.
Table 1: Photophysical Properties of Representative Luminescent Gold(I) Complexes
| Complex Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |
| (Indolizy)AuCl | ~400 | ~550 (yellow) | 0.65 (solid state) | 62.8 µs | [6] |
| Au(I)-Thiolate Nanoclusters | N/A | ~1050 (NIR) | 0.11 | N/A | [7] |
| Alkynyl-Coumarin Au(I) | N/A | N/A | Moderate ¹O₂ generation | N/A | [3] |
| Dimeric Au(I) dppm Iodide | N/A | Orange/Green | N/A | N/A | [5] |
Note: Data for a variety of luminescent gold(I) complexes are presented to illustrate the range of properties. "dppm" refers to bis(diphenylphosphino)methane.
Table 2: Cytotoxicity of Representative Gold(I) Complexes
| Complex | Cell Line | Assay | IC₅₀ Value | Incubation Time | Reference |
| Alkynyl phosphane Au(I) 1 | 5637 (Bladder Cancer) | N/A | 1.8 µM | 72 h | [8] |
| Alkynyl phosphane Au(I) 2 | 5637 (Bladder Cancer) | N/A | 1.2 µM | 72 h | [8] |
| Alkynyl-Anthraquinone Au(I) | MCF-7 (Breast Cancer) | N/A | Appreciable | N/A | [9] |
| Auranofin (Reference) | A2780 (Ovarian Cancer) | N/A | N/A | N/A | [10] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher cytotoxicity.
Table 3: Cellular Uptake of Gold(I) Complexes
| Complex | Cell Line | Incubation Time | Concentration | Intracellular Au (ng/10⁶ cells) | Reference |
| Alkynyl phosphane Au(I) 1 | 5637 | 24 h | 5 µM | ~125 | [8] |
| Alkynyl phosphane Au(I) 2 | 5637 | 24 h | 5 µM | ~275 | [8] |
| Alkynyl phosphane Au(I) 3 | 5637 | 24 h | 5 µM | ~25 | [8] |
| Auranofin | A2780 | 24 h | N/A | ~12 | [10] |
Note: Cellular uptake is often quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the intracellular gold content.[8]
Visualized Workflows and Mechanisms
Experimental Protocols
Protocol 1: General Synthesis of a Phosphine-Gold(I) Iodide Complex
This protocol provides a general method for synthesizing a simple luminescent this compound complex, adapted from procedures for related compounds.[4]
Materials:
-
Potassium iodide (KI)
-
This compound (AuI)
-
Bis(diphenylphosphino)methane (dppm)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
Procedure:
-
In a flask, suspend this compound (AuI) in dichloromethane (DCM).
-
In a separate container, dissolve an equimolar amount of the phosphine (B1218219) ligand (e.g., dppm) in DCM.
-
Add the phosphine ligand solution dropwise to the AuI suspension while stirring at room temperature.
-
Prepare a solution of potassium iodide (KI) in a minimal amount of methanol (MeOH).
-
Add the KI solution to the reaction mixture and stir for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, filter the solution to remove any insoluble material.
-
Reduce the volume of the filtrate under reduced pressure.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
The product can be further purified by recrystallization from a DCM/diethyl ether mixture.[4]
Protocol 2: Cell Culture
This protocol describes standard procedures for culturing adherent mammalian cells (e.g., HeLa) for imaging experiments.[11]
Materials:
-
HeLa cells (or other chosen cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Glass-bottom imaging dishes or multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, passage them.
-
To passage, aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
For imaging experiments, seed the cells onto glass-bottom dishes or plates at a desired density (e.g., 5 x 10⁴ cells/mL) and allow them to adhere and grow for at least 24 hours before the experiment.[11]
Protocol 3: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity.[12]
Materials:
-
Cells cultured in a 96-well plate
-
This compound complex stock solution (in DMSO or appropriate solvent)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol (B130326) with 0.04 M HCl
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the gold(I) complex in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the complex. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.
Protocol 4: Live-Cell Fluorescence Imaging
This protocol outlines the steps for labeling live cells with a luminescent gold(I) complex and acquiring images.
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
This compound complex stock solution
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM) or PBS
-
Fluorescence or confocal microscope equipped with an incubation chamber (37°C, 5% CO₂)
Procedure:
-
Grow cells on imaging dishes to 60-70% confluency.
-
Prepare a working solution of the luminescent gold(I) complex in imaging medium at the desired final concentration (typically 1-10 µM, determined from cytotoxicity assays).
-
Aspirate the culture medium from the cells and wash gently with warm PBS.
-
Add the medium containing the gold(I) complex to the cells.
-
Incubate for a specified period (e.g., 15-60 minutes) in an incubator or on the microscope stage.[14]
-
After incubation, gently wash the cells two or three times with warm imaging medium or PBS to remove the excess probe.
-
Add fresh imaging medium to the dish.
-
Place the dish on the microscope stage.
-
Locate the cells and acquire images using the appropriate excitation and emission filters/wavelengths determined from the complex's photophysical characterization. Due to the long lifetimes of these probes, time-gated imaging can be employed to reduce background fluorescence.
References
- 1. Recent developments in gold(i) coordination chemistry: luminescence properties and bioimaging opportunities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Photochemical and Photophysical Properties of Gold(I) Complexes and Phosphorescence Sensitization of Organic Luminophores - UNT Digital Library [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Molecular Planetarium: Evidence for an Iodide Ligand Orbiting Two Gold(I) Ions in the Luminescent Cation, [Au2(μ-1,2-Bis(diphenylphosphino)methane)2I]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photophysical properties of linear gold(i) complexes based on a CCC carbene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescent Gold Nanoclusters for Bioimaging: Increasing the Ligand Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cytotoxicity of PEG-Coated Gold and Gold–Iron Alloy Nanoparticles: ROS or Ferroptosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Application Notes and Protocols for High-Pressure Powder X-ray Diffraction of Gold(I) Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) iodide (AuI) is a material of significant interest due to the presence of aurophilic interactions, a type of metallophilic interaction between gold ions. These interactions play a crucial role in the material's structural and electronic properties. High-pressure powder X-ray diffraction (PXRD) is a powerful technique to investigate the behavior of materials under extreme conditions, providing insights into their crystal structure, phase transitions, and compressibility. This document provides detailed application notes and protocols for conducting high-pressure PXRD studies on this compound, based on established research.
Under ambient conditions, this compound crystallizes in a tetragonal structure with the space group P4₂/ncm. High-pressure studies have revealed that this material is highly compressible and undergoes a series of structural changes as pressure is increased.[1] A pressure-induced phase transition is initiated at approximately 1.5 GPa, becoming more prominent at 3.8 GPa. The low- and high-pressure phases coexist over a broad pressure range, up to 10.7 GPa, beyond which an irreversible amorphization of the material is observed.[1][2]
Data Presentation
The following tables summarize the quantitative data obtained from high-pressure powder X-ray diffraction studies on the low-pressure (LP) tetragonal phase of this compound.
Table 1: Unit Cell Parameters and Volume of Tetragonal AuI as a Function of Pressure.
| Pressure (GPa) | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Unit Cell Volume (ų) |
| 0.0 | 4.355(3) | 13.709(9) | 259.9(4) |
| ~0.5 | ~4.32 | ~13.55 | ~252 |
| ~1.0 | ~4.29 | ~13.40 | ~245 |
| ~1.5 | ~4.26 | ~13.25 | ~239 |
| ~2.0 | ~4.23 | ~13.10 | ~233 |
| ~2.5 | ~4.20 | ~12.95 | ~227 |
| ~3.0 | ~4.17 | ~12.80 | ~222 |
| 3.3 | Not explicitly stated | Not explicitly stated | ~219 |
Note: Values at pressures greater than 0.0 GPa are estimated from graphical representations in the source literature and are therefore approximate.
Table 2: Bulk Modulus and Compressibility of Tetragonal AuI.
| Parameter | Value |
| Bulk Modulus (B₀) | 18.1(8) GPa |
This low bulk modulus indicates that this compound is a highly compressible material, comparable to rare gas solids, molecular solids, or organometallic compounds.[1]
Table 3: Selected Interatomic Distances in Tetragonal AuI at 3.3 GPa.
| Bond/Interaction | Distance (Å) |
| Au-Au | 2.882 |
This Au-Au distance is noteworthy as it represents the shortest pressure-induced aurophilic distance reported in an inorganic solid.[1]
Experimental Protocols
The following protocols are based on the methodologies cited in the study of high-pressure PXRD of this compound.
Sample Preparation and Diamond Anvil Cell (DAC) Loading
-
Sample: Finely ground powder of this compound.
-
Gasket: A stainless steel gasket is pre-indented to a desired thickness.
-
Sample Chamber: A hole is drilled in the center of the pre-indented gasket using a spark eroder or a laser drilling system. The hole diameter should be significantly smaller than the culet size of the diamonds.
-
Pressure Standard: A small amount of a pressure calibrant, such as gold (Au) powder or a ruby chip, is placed inside the sample chamber along with the AuI sample. Gold is a suitable standard as its equation of state is well-established.[1]
-
Pressure Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic conditions, a pressure-transmitting medium is loaded into the sample chamber. Suitable media for the pressure range of interest include silicone oil, or for higher pressures and better hydrostaticity, inert gases like nitrogen or argon loaded cryogenically.[1]
-
DAC Assembly: The diamond anvil cell is carefully assembled and sealed.
High-Pressure Powder X-ray Diffraction Data Collection
-
X-ray Source: A high-brilliance synchrotron X-ray source is recommended to obtain high-quality diffraction data from the small sample volume within the DAC.[1]
-
Beam Characteristics: A monochromatic X-ray beam with a wavelength suitable for resolving the diffraction peaks of AuI and the pressure standard (e.g., λ = 0.4642 Å) should be used. The beam should be focused to a size smaller than the sample chamber to avoid diffraction from the gasket.[1]
-
Detector: A high-resolution area detector, such as a Rayonix CCD, is used to collect the two-dimensional diffraction patterns.[1]
-
Data Acquisition: Diffraction patterns are collected at various pressures. The pressure is increased incrementally, and at each step, the pressure is determined by measuring the diffraction pattern or the fluorescence spectrum of the pressure standard.
-
Pressure Determination:
-
Gold Standard: The unit cell volume of the gold standard is determined from its diffraction pattern, and the pressure is calculated using its known equation of state.[1]
-
Ruby Fluorescence: The wavelength shift of the R1 fluorescence line of the ruby standard is measured using a spectrometer and correlated to the pressure.
-
Data Analysis
-
Image Integration: The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ) using software such as FIT2D or DIOPTAS.[1]
-
Peak Indexing and Lattice Parameter Refinement: The diffraction peaks of both the this compound sample and the pressure standard are indexed. The lattice parameters of both phases are refined using software like PowderCell or GSAS.[1]
-
Equation of State (EOS) Fitting: The pressure-volume data for the low-pressure phase of AuI is fitted to an equation of state (e.g., Birch-Murnaghan EOS) to determine its bulk modulus.
-
Phase Analysis: The evolution of the diffraction patterns with increasing pressure is carefully analyzed to identify the onset of phase transitions, the coexistence of different phases, and the appearance of amorphous scattering.
Visualizations
Experimental Workflow
Caption: Experimental workflow for high-pressure powder X-ray diffraction of this compound.
Pressure-Induced Phase Transitions in this compound
Caption: Schematic of pressure-induced phase transitions in this compound.
References
Application Notes and Protocols: Gold(I) Iodide in the Synthesis of Mixed-Valent Gold Iodides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of mixed-valent gold(I/III) iodides utilizing gold(I) iodide (AuI) as a key precursor. The methodologies outlined are based on established research and are intended to guide researchers in the successful synthesis and characterization of these complex inorganic compounds.
Introduction
Mixed-valent gold compounds, containing both Au(I) and Au(III) centers, are of significant interest due to their unique electronic and optical properties, which arise from the charge transfer interactions between the different oxidation states of gold. This compound serves as a crucial starting material in the synthesis of these materials. The protocols detailed below leverage the redox chemistry of the iodide/triiodide couple to facilitate the formation of complex mixed-valent gold iodide structures.[1] These compounds often exhibit low-dimensional architectures and narrow bandgaps, making them promising candidates for applications in electronics and materials science.[1]
Synthesis of Mixed-Valent Gold Iodides
Redox-Assisted Synthesis of (XPy)y[AuI2]m[AuI4]n Type Compounds
This protocol describes a method for synthesizing a series of mixed-valent Au(I)/Au(III) iodides with organic counterions, where the I⁻/I₃⁻ redox couple plays a critical role.[1] Air-free synthesis techniques are employed to better control the redox environment and favor the formation of the desired mixed-valent products.[1]
Experimental Protocol:
A detailed experimental protocol for a representative compound, (ClPy)₃[AuI₂]₂[AuI₄] (1), is provided below. This can be adapted for the synthesis of analogous compounds.
Materials:
-
This compound (AuI)
-
4-Chloropyridinium chloride ((ClPy)Cl)
-
Hydriodic acid (HI, 57 wt% in H₂O)
-
Iodine (I₂)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a glovebox, combine AuI (0.1 mmol, 32.4 mg) and (ClPy)Cl (0.15 mmol, 22.5 mg).
-
Add 1 mL of a saturated solution of I₂ in hydriodic acid.
-
To this mixture, add 2 mL of acetonitrile.
-
The resulting solution is then carefully layered with 4 mL of diethyl ether.
-
Seal the reaction vessel and allow it to stand undisturbed.
-
Crystals of (ClPy)₃[AuI₂]₂[AuI₄] will form over a period of several days.
-
Isolate the crystals by decantation and wash with diethyl ether.
-
Dry the crystals under a stream of inert gas.
Logical Relationship of Synthesis Steps
Caption: Workflow for the redox-assisted synthesis of a mixed-valent gold iodide.
Characterization Data
The synthesized mixed-valent gold iodides can be characterized by various analytical techniques. Below is a summary of key quantitative data for representative compounds.
Table 1: Optical Bandgap Data for Mixed-Valent and Monovalent Gold Iodides[1]
| Compound | Formula | Bandgap (eV) |
| 1 | (ClPy)₃[AuI₂]₂[AuI₄] | 1.15 |
| 2 | (BrPy)₃[AuI₂]₂[AuI₄] | 1.04 |
| 4 | (ClPy)₂[AuI₄][I₃] | 1.25 |
| 5 | (BrPy)₂[AuI₄][I₃] | 1.11 |
| [(p-NH₃C₆H₄)₂CH₂]₄[(AuI₂)(AuI₄)(I₂)₂(I₅)₂Cl₄] | C₂₉H₃₆Au₂Cl₄I₁₈N₈ | 0.53[2][3] |
Data obtained via diffuse reflectance spectroscopy (DRS).
Table 2: Crystallographic Data for a Layered Mixed-Valent Gold Iodide[2][3]
| Parameter | Value |
| Chemical Formula | [(p-NH₃C₆H₄)₂CH₂]₄[(AuI₂)(AuI₄)(I₂)₂(I₅)₂Cl₄] |
| Crystal System | Orthorhombic |
| Space Group | Pnnm |
| a (Å) | 27.0703(2) |
| b (Å) | 8.9363(5) |
| c (Å) | 18.4280(1) |
| Z | 2 |
Signaling Pathways and Structural Features
The formation of these mixed-valent compounds involves a complex interplay of redox reactions and self-assembly processes. The I⁻/I₃⁻ redox couple is central to the oxidation of Au(I) to Au(III), leading to the simultaneous presence of [AuI₂]⁻ and [AuI₄]⁻ anions in the crystal lattice.[1] The organic cations play a crucial role in templating the overall structure.
In some cases, unique structural motifs are observed, such as the face-shared octahedral [AuᴵAuᴵᴵᴵI₆]²⁻ units that form chains within a polyiodide network.[2][3] These structural features are responsible for the observed electronic and optical properties.
Conceptual Pathway for Mixed-Valent Gold Iodide Formation
Caption: Conceptual pathway illustrating the formation of mixed-valent gold iodides.
References
Application Notes and Protocols for the Electrochemical Analysis of Gold(I) Iodide Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the electrochemical analysis of Gold(I) iodide solutions. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who are utilizing gold-based compounds and require precise analytical techniques for their characterization and quantification. This document covers fundamental principles, detailed experimental procedures for various electrochemical techniques, and data interpretation.
Introduction
Gold(I) complexes are of significant interest in medicinal chemistry and drug development due to their therapeutic properties. The electrochemical analysis of this compound solutions is a powerful tool for studying the redox behavior, stability, and concentration of these compounds. Iodide is a particularly effective complexing agent for gold, facilitating its dissolution and enabling sensitive electrochemical detection.[1][2]
The primary species of interest in these solutions is the diiodoaurate(I) complex, [AuI₂]⁻. Understanding the electrochemical behavior of this complex is crucial for quality control, formulation development, and mechanistic studies of gold-based drugs. This document outlines protocols for Cyclic Voltammetry (CV), Chronoamperometry (CA), Electrochemical Impedance Spectroscopy (EIS), and Anodic Stripping Voltammetry (ASV).
Electrochemical Signaling Pathways and Workflows
The electrochemical analysis of this compound solutions involves a series of interconnected reactions and processes. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the electrochemical analysis of this compound solutions. These values can vary depending on the specific experimental conditions.
Table 1: Cyclic Voltammetry Parameters for Gold in Iodide Solution
| Parameter | Value | Conditions | Reference |
| Oxidation Peak 1 (Au → Au(I)) | ~ +0.4 to +0.6 V | vs. Ag/AgCl, Gold Electrode | [1][2] |
| Oxidation Peak 2 (Au(I) → Au(III)) | ~ +0.8 to +1.0 V | vs. Ag/AgCl, Gold Electrode | [1] |
| Reduction Peak ([AuI₂]⁻ → Au) | ~ -0.2 to 0.0 V | vs. Ag/AgCl, Gold Electrode | [3] |
| Scan Rate | 20 - 200 mV/s | - | [1] |
Table 2: Anodic Stripping Voltammetry for Gold Quantification
| Parameter | Value | Conditions | Reference |
| Deposition Potential | -0.4 V to -0.8 V | vs. Ag/AgCl | [4] |
| Deposition Time | 60 - 300 s | Dependent on concentration | [4] |
| Stripping Scan Range | -0.8 V to +1.0 V | Linear Sweep or Differential Pulse | [5] |
| Limit of Detection (LOD) | 4 x 10⁻⁹ mol/L | Glassy Carbon Electrode | [4] |
| Linear Range | 5 x 10⁻⁸ to 1 x 10⁻⁶ mol/L | Glassy Carbon Electrode | [4] |
Table 3: Diffusion Coefficient
| Species | Diffusion Coefficient (D) | Method | Reference |
| Diiodoaurate(I) ([AuI₂]⁻) | ~1.5 x 10⁻⁵ cm²/s | Estimated from similar sized ions | [6] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound (AuI) or a precursor that forms [AuI₂]⁻ in solution.
-
Potassium iodide (KI) as a supporting electrolyte and complexing agent.
-
Deionized water or an appropriate buffer solution.
Procedure:
-
Prepare the supporting electrolyte by dissolving a known concentration of KI (e.g., 0.1 M) in the desired solvent.
-
Accurately weigh the Gold(I) compound and dissolve it in the KI solution to achieve the desired concentration. The excess iodide ions will ensure the formation and stability of the [AuI₂]⁻ complex.
Cyclic Voltammetry (CV)
Objective: To identify the redox potentials of the Gold(I)/Gold(0) and Gold(III)/Gold(I) couples and to assess the reversibility of the reactions.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (WE): Gold (Au) disc or glassy carbon electrode (GCE).
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl).
-
Counter Electrode (CE): Platinum (Pt) wire or graphite (B72142) rod.
-
Protocol:
-
Assemble the three-electrode cell with the prepared this compound solution.
-
Set the CV parameters on the potentiostat software:
-
Initial Potential: e.g., -0.5 V
-
Vertex Potential 1: e.g., +1.2 V
-
Vertex Potential 2: e.g., -0.5 V
-
Scan Rate: 50 mV/s (can be varied to study reaction kinetics).
-
-
Run the cyclic voltammogram for a desired number of cycles (typically 1-3).
-
Record the resulting voltammogram (current vs. potential).
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials and currents.[1]
Chronoamperometry (CA)
Objective: To study the kinetics of the electrochemical process and to determine the diffusion coefficient of the electroactive species using the Cottrell equation.
Apparatus:
-
Same as for Cyclic Voltammetry.
Protocol:
-
From the CV, determine a potential where the reduction or oxidation of the Gold(I) species is diffusion-controlled (i.e., on the plateau of the wave).
-
Set the Chronoamperometry parameters:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.2 V).
-
Step Potential: The potential determined from the CV (e.g., -0.3 V for reduction).
-
Pulse Width: 1-10 seconds.
-
-
Run the experiment and record the current as a function of time.
-
Plot the current vs. t⁻¹ᐟ² to obtain a Cottrell plot. The slope of this plot is proportional to the concentration and the square root of the diffusion coefficient.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the charge transfer resistance and other interfacial properties of the electrode in the this compound solution.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Three-electrode cell as in CV.
Protocol:
-
Set the DC potential to the formal potential (E⁰') of the redox couple, which can be estimated from the CV (E⁰' ≈ (Epa + Epc)/2).
-
Set the EIS parameters:
-
Frequency Range: e.g., 100 kHz to 0.1 Hz.
-
AC Amplitude: 5-10 mV.
-
-
Run the impedance measurement and record the data.
-
Plot the data as a Nyquist plot (-Imaginary Impedance vs. Real Impedance) and a Bode plot (Impedance magnitude and phase angle vs. frequency).
-
Model the Nyquist plot using an appropriate equivalent circuit (e.g., a Randles circuit) to determine the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
Anodic Stripping Voltammetry (ASV)
Objective: To perform highly sensitive quantitative analysis of gold in the solution.
Apparatus:
-
Same as for Cyclic Voltammetry. A hanging mercury drop electrode (HMDE) or a glassy carbon electrode can be used as the working electrode.
Protocol:
-
Deposition Step:
-
Apply a constant negative potential (e.g., -0.6 V vs. Ag/AgCl) to the working electrode while stirring the solution. This reduces the [AuI₂]⁻ complex and deposits metallic gold onto the electrode surface.
-
The deposition time will depend on the expected concentration of gold (longer times for lower concentrations).
-
-
Equilibration Step:
-
Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).
-
-
Stripping Step:
-
Scan the potential in the positive direction (anodically) using a linear sweep or a differential pulse waveform.
-
Gold that was deposited on the electrode will be stripped off (oxidized), generating a current peak.
-
-
Quantification:
Conclusion
The electrochemical techniques described in these application notes provide a robust and sensitive platform for the analysis of this compound solutions. By following these protocols, researchers can obtain valuable quantitative and mechanistic information essential for the development and quality control of gold-based pharmaceuticals and other applications. Careful control of experimental parameters and proper data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Electrochemical behavior of gold in iodide solutions | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Selective method for the determination of gold by anodic stripping voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Diffusion Nuclear Magnetic Resonance Measurements on Cationic Gold (I) Complexes in Catalytic Conditions: Counterion and Solvent Effects [mdpi.com]
Application Notes and Protocols: Gold(I) Iodide Leaching for Gold Ore Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the gold(I) iodide leaching process, an environmentally benign alternative to traditional cyanidation for gold extraction. It includes key chemical principles, experimental protocols, and quantitative data to facilitate its application in a laboratory setting.
Introduction
The iodine-iodide system presents a promising, non-toxic method for gold leaching.[1] This process involves the dissolution of gold in an aqueous solution containing iodide (I⁻) and an oxidizing agent, typically iodine (I₂), to form a stable gold-iodide complex.[1] The key oxidant is the triiodide ion (I₃⁻), which is formed from the reaction of iodine and iodide.[2] This method offers several advantages, including rapid leaching kinetics and applicability to a range of ore types, including refractory carbonaceous ores.[1][3]
Chemical Principles
The fundamental chemistry of gold leaching in the iodine-iodide system involves the oxidation of elemental gold (Au) and its subsequent complexation with iodide ions. The primary reactions are as follows[2]:
-
Formation of the Oxidizing Agent (Triiodide): I₂(aq) + I⁻ ⇌ I₃⁻
-
Anodic Reaction (Oxidation of Gold): Au + 2I⁻ → AuI₂⁻ + e⁻
-
Cathodic Reaction (Reduction of Triiodide): I₃⁻ + 2e⁻ → 3I⁻
-
Overall Leaching Reaction: 2Au + I₃⁻ + I⁻ → 2AuI₂⁻
The predominant soluble gold species formed is the this compound complex, AuI₂⁻.[1][3] The stability of gold-iodide complexes is high, second only to gold-cyanide complexes, making this a thermodynamically favorable process.[4]
Quantitative Data Summary
The efficiency of the gold iodide leaching process is influenced by several key parameters. The following tables summarize quantitative data from various studies.
Table 1: Effect of Leaching Parameters on Gold Extraction Efficiency
| Parameter | Condition | Gold Extraction Rate (%) | Source |
| Initial Iodine Concentration | 0.4% | ~70% | [5] |
| 0.8% | >80% | [5] | |
| 1.0% | >85% | [6] | |
| 1.4% | ~85% | [5] | |
| Iodine-to-Iodide Mole Ratio | 1:2 | ~75% | [5] |
| 1:4 | ~80% | [5] | |
| 1:8 | >85% | [6] | |
| 1:10 | ~85% | [5] | |
| pH | 2-10 | Insensitive | [2] |
| 7 (optimal for some ores) | >85% | [6] | |
| Temperature | 25°C | >85% | [6] |
| 80°C | 92.6% | [7] | |
| Leaching Time | 4 hours | >85% | [6] |
| 6 hours | 92.6% | [7] | |
| Stirring Intensity | 200 rpm | >85% | [6] |
| 600 rpm | Slight increase from 200 rpm | [5] | |
| Hydrogen Peroxide (as auxiliary oxidant) | 1% | >85% | [6] |
Table 2: Comparative Gold Extraction from Different Ore Types
| Ore Type | Leaching Conditions | Gold Extraction Rate (%) | Source |
| Flotation Gold Concentrate | 1.0% I₂, 1:8 I₂:I⁻ mole ratio, pH 7, 25°C, 4h | >85% | [6] |
| Oxidized Refractory Carbonaceous Ore | Ambient temperature, 4 hours | 91% | [3] |
| Roasted Primary Refractory Carbonaceous Ore | Ambient temperature, 4 hours | 92% | [3] |
| Marcasite Ore | Column experiment | 80% | [2] |
| Waste Printed Circuit Boards (WPCBs) Ash | Optimized KI-H₂O₂-H₂SO₄ system | >95% | [7] |
Experimental Protocols
This section outlines a general protocol for a laboratory-scale gold leaching experiment using the iodine-iodide system.
4.1. Materials and Reagents
-
Gold-bearing ore (e.g., flotation concentrate), crushed and ground to a desired particle size.
-
Potassium iodide (KI), analytical grade.
-
Iodine (I₂), analytical grade.
-
Deionized water.
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment.
-
Hydrogen peroxide (H₂O₂) (optional, as an auxiliary oxidant).
-
Beakers (500 mL).
-
Intelligent stirrer or magnetic stirrer with stir bars.
-
pH meter.
-
Chronograph/timer.
-
Filtration apparatus (e.g., vacuum filter with filter paper).
-
Atomic Absorption Spectrophotometer (AAS) for gold analysis.
4.2. Leaching Procedure
-
Ore Preparation: Weigh 50 g of the gold concentrate and place it into a 500 mL beaker.[5]
-
Lixiviant Preparation:
-
Prepare the leaching solution based on the desired parameters. For optimal conditions as identified in one study, this would be a 1.0% initial iodine concentration with an iodine-to-iodide mole ratio of 1:8.[6]
-
Calculate the required mass of KI and I₂. For example, for a 200 mL solution (Liquid/Solid ratio of 4:1 for 50g of ore), you would dissolve the calculated amount of KI in deionized water first, and then add the I₂ crystals and stir until fully dissolved.
-
-
Leaching Process:
-
Add the prepared 200 mL of iodine-iodide solution to the beaker containing the ore sample to achieve a liquid-to-solid ratio of 4:1.[6]
-
Place the beaker on the stirrer and begin agitation at a controlled speed, for instance, 200 rpm.[6]
-
Adjust the initial pH of the slurry to the desired value (e.g., pH 7) using dilute HCl or NaOH.[6]
-
If using an auxiliary oxidant, add the specified amount (e.g., 1% H₂O₂).[6]
-
Cover the beaker to minimize evaporation and continue leaching for a set duration, such as 4 hours, at a constant temperature (e.g., 25°C).[6]
-
-
Sample Collection and Analysis:
-
After the leaching period, cease stirring and filter the slurry to separate the pregnant leach solution from the solid tailings.
-
Analyze the gold concentration in the pregnant leach solution and in the dried tailings using AAS to determine the gold extraction rate.[2]
-
4.3. Gold Recovery from Pregnant Solution
Following leaching, gold can be recovered from the pregnant solution using several methods:
-
Activated Carbon Adsorption: The pregnant liquor is mixed with activated carbon, which adsorbs the dissolved gold. The gold is then desorbed and recovered through electrowinning.[3] Adsorption recovery can exceed 93%.[3]
-
Precipitation: Gold can be precipitated from the solution by adding a reducing agent. For example, adding sodium hydroxide (NaOH) can reduce iodine to iodide and precipitate impure gold as a black powder.[8]
Visualizations
5.1. Chemical Pathway of Gold Iodide Leaching
Caption: Chemical pathway of gold dissolution in an iodine-iodide system.
5.2. Experimental Workflow for Gold Iodide Leaching
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine Gold Leaching - 911Metallurgist [911metallurgist.com]
- 3. OneTunnel | Iodide Leaching Gold from Carbonaceous Refractory Gold Ores [onetunnel.org]
- 4. A Study of the Electrodeposition of Gold Process in Iodine Leaching Solution [mdpi.com]
- 5. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 6. Study on gold concentrate leaching by iodine-iodide [journal.hep.com.cn]
- 7. mdpi.com [mdpi.com]
- 8. goldrefiningforum.com [goldrefiningforum.com]
Application Notes and Protocols for the Synthesis and Evaluation of Phosphorescent (DAC)Au(I)I Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(I) complexes featuring diaminocarbene (DAC) ligands have emerged as a promising class of therapeutic and imaging agents. Their phosphorescent properties, coupled with their potential as anticancer agents, make them a focal point of current research. This document provides detailed protocols for the synthesis of phosphorescent (DAC)Au(I)I complexes, their photophysical characterization, and their evaluation as cytotoxic agents against cancer cell lines. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, chemical biology, and drug development.
Data Presentation
Photophysical Properties of (DAC)Au(I)X Complexes
The photophysical properties of a series of linear (DAC)Au(I)X complexes (where X = Cl, Br, I, SCN) have been characterized, demonstrating their potential as phosphorescent emitters. The iodide complex, in particular, exhibits a high photoluminescence quantum yield (PLQY).[1][2]
| Complex | Emission λmax (nm) [Solid State] | PLQY (%) [Solid State] | Phosphorescence Lifetime (τ) (μs) [Solid State] | Radiative Rate (kr) (s⁻¹) | Non-radiative Rate (knr) (s⁻¹) |
| (DAC)Au(I)Cl | 480 | 86 | 1.0 | 8.6 x 10⁵ | 1.4 x 10⁵ |
| (DAC)Au(I)Br | 500 | 92 | 1.1 | 8.4 x 10⁵ | 0.7 x 10⁵ |
| (DAC)Au(I)I | 520 | 97 | 0.95 | 9.4 x 10⁵ | 0.3 x 10⁵ |
| (DAC)Au(I)SCN | 485 | 56 | 2.4 | 2.3 x 10⁵ | 1.8 x 10⁵ |
Note: Data extracted from reference[2]. The specific DAC ligand used in this study is N,N′-dimesityldiaminocarbene.
Cytotoxicity of Gold(I) Diaminocarbene Complexes
| Complex Type | Cancer Cell Line | IC50 (µM) | Reference |
| Gold-chloride-ADC | Jurkat (Leukemia) | Low µM range | [3] |
| bis(carbene)gold(I) | A549, HCT116, Jurkat, MiaPaca2 | Sub-µM range | [3] |
| Thiolate-gold-ADC | A549, HCT116, Jurkat, MiaPaca2 | Sub-µM range | [3] |
Note: ADC refers to acyclic diaminocarbene. This table provides a general indication of the cytotoxic potential of this class of compounds.
Experimental Protocols
Protocol 1: Synthesis of (DAC)Au(I)I
This protocol describes a two-step synthesis of (DAC)Au(I)I, starting from a diaminocarbene precursor. The first step is the synthesis of the chloride intermediate, (DAC)Au(I)Cl, followed by an anion exchange reaction to yield the iodide complex.[1][2]
Materials:
-
N,N'-dimesityldiaminocarbene precursor (DACmesClH)
-
(Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Potassium iodide (KI)
-
Dichloromethane (DCM), anhydrous
-
Acetone (B3395972), anhydrous
-
Hexane
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Step 1: Synthesis of (DAC)Au(I)Cl
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the DACmesClH precursor (1 equivalent) in anhydrous DCM.
-
In a separate Schlenk flask, dissolve (Me₂S)AuCl (1 equivalent) in anhydrous DCM.
-
Cool both solutions to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1 equivalent) in anhydrous DCM to the DACmesClH solution. Stir for 30 minutes at -78 °C.
-
Slowly transfer the solution of (Me₂S)AuCl to the reaction mixture containing the deprotonated carbene.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a DCM/hexane gradient to yield (DAC)Au(I)Cl as a white solid.
Step 2: Synthesis of (DAC)Au(I)I
-
Dissolve the synthesized (DAC)Au(I)Cl (1 equivalent) in anhydrous acetone in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve a large excess of potassium iodide (KI) (e.g., 10 equivalents) in anhydrous acetone.
-
Add the KI solution to the (DAC)Au(I)Cl solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated KCl.
-
Remove the acetone from the filtrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a DCM/hexane mixture to yield (DAC)Au(I)I.
Protocol 2: Cytotoxicity Assessment by MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a (DAC)Au(I)I complex against a cancer cell line (e.g., HeLa) using the MTT assay.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
(DAC)Au(I)I complex
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM in a T-75 flask at 37 °C in a humidified atmosphere with 5% CO₂.
-
Trypsinize the cells and perform a cell count.
-
Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate.[1]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the (DAC)Au(I)I complex in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[1]
-
Incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cellular Imaging with Phosphorescent (DAC)Au(I)I
This protocol provides a general framework for visualizing the intracellular localization of a phosphorescent (DAC)Au(I)I complex in live cancer cells using confocal microscopy.
Materials:
-
HeLa cells (or other suitable adherent cancer cell line)
-
Glass-bottom dishes or chamber slides
-
Complete DMEM medium
-
(DAC)Au(I)I complex
-
DMSO, sterile
-
PBS
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass-bottom dishes at a suitable density to achieve 60-70% confluency on the day of imaging.
-
Incubate for 24 hours.
-
-
Staining with (DAC)Au(I)I:
-
Prepare a stock solution of the (DAC)Au(I)I complex in DMSO.
-
Dilute the stock solution in pre-warmed complete medium to the desired final concentration (e.g., 5-20 µM). The optimal concentration should be determined empirically.
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the medium containing the (DAC)Au(I)I complex to the cells.
-
Incubate for 30-60 minutes at 37 °C. The optimal incubation time should be determined empirically.
-
-
Nuclear Counterstaining (Optional):
-
After incubation with the gold complex, you can counterstain the nucleus.
-
Add Hoechst 33342 or DAPI to the medium at the recommended concentration and incubate for an additional 10-15 minutes.
-
-
Imaging:
-
Gently wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed complete medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope.
-
Excitation: Use a laser line appropriate for the absorption maximum of the (DAC)Au(I)I complex (typically in the UV or blue region).
-
Emission: Collect the phosphorescence signal in the appropriate range (e.g., 500-600 nm for a yellow-green emitting complex).
-
Use appropriate filter sets to separate the emission of the gold complex from the nuclear stain if used.
-
Acquire images in both the phosphorescence channel and the bright-field or DIC channel to visualize the cellular morphology.
-
-
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure changes in intracellular ROS levels in cancer cells treated with a (DAC)Au(I)I complex.
Materials:
-
Cancer cell line (e.g., HeLa)
-
(DAC)Au(I)I complex
-
H₂DCFDA probe (stock solution in DMSO)
-
PBS
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate as described in the MTT assay protocol.
-
Treat the cells with various concentrations of the (DAC)Au(I)I complex for a desired period (e.g., 24 or 48 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Staining with H₂DCFDA:
-
Measurement:
-
Remove the H₂DCFDA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[2]
-
Alternatively, visualize the fluorescence using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition and normalize it to the vehicle control to determine the fold-change in ROS production.
-
Visualizations
Synthesis of (DAC)Au(I)I
Caption: Synthetic pathway for (DAC)Au(I)I.
Proposed Anticancer Mechanism of Action
Caption: Proposed anticancer mechanism of (DAC)Au(I)I.
Experimental Workflow for Cytotoxicity and Mechanistic Studies
Caption: Workflow for evaluating (DAC)Au(I)I complexes.
References
The Role of Gold(I) Iodide in Au(I)/Au(III) Catalytic Cycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the crucial role of gold(I) iodide and related precursors in facilitating Au(I)/Au(III) catalytic cycles. These cycles are of significant interest in modern organic synthesis, enabling a range of cross-coupling and functionalization reactions. This guide offers insights into the reaction mechanisms, experimental protocols, and quantitative data to aid in the application of these catalytic systems in research and drug development.
Introduction to Au(I)/Au(III) Catalysis
Homogeneous gold catalysis has traditionally been dominated by the Lewis acidic nature of Au(I) complexes, which are highly effective in activating alkynes, allenes, and alkenes. However, the development of catalytic cycles involving a Au(I)/Au(III) redox couple has opened new frontiers, allowing for reactions analogous to those catalyzed by palladium, such as cross-coupling reactions. The key and often rate-limiting step in these cycles is the oxidative addition of a substrate to the Au(I) center to generate a Au(III) intermediate. This compound, often formed in situ from a gold(I) precursor and an iodide source (such as an aryl iodide), plays a pivotal role in initiating and propagating these catalytic cycles. The use of specific ligands, such as the hemilabile (P,N) ligand Me-Dalphos, has been instrumental in lowering the activation barrier for this oxidative addition step.[1][2]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for Au(I)/Au(III) catalysis involving aryl iodides proceeds through three key elementary steps: oxidative addition, transmetalation or nucleophilic attack, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of an aryl iodide (Ar-I) to a coordinatively unsaturated Au(I) complex. This step involves the cleavage of the C-I bond and the formation of a new Au-C and Au-I bond, resulting in a square-planar Au(III) intermediate. The presence of a suitable ligand is often crucial to facilitate this otherwise challenging transformation.[2][3]
-
Transmetalation/Nucleophilic Attack: The newly formed Au(III)-aryl intermediate then reacts with a nucleophile. Depending on the reaction, this can occur via transmetalation from an organometallic reagent or by direct nucleophilic attack of a heteroatom or carbon nucleophile at the gold center, displacing the iodide ligand.
-
Reductive Elimination: This final step involves the formation of the desired C-C or C-heteroatom bond from the Au(III) intermediate, with the concomitant reduction of Au(III) back to the active Au(I) catalyst, thus closing the catalytic cycle.[3]
Below is a generalized schematic of the Au(I)/Au(III) catalytic cycle.
References
Application of Gold(I) Catalysis in the Arylation-Lactonization of γ-Alkenoic Acids: A Detailed Guide for Researchers
Introduction
The synthesis of γ-substituted γ-butyrolactones is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of natural products and pharmacologically active compounds. A novel and efficient methodology for the construction of these motifs is the gold(I)-catalyzed arylation-lactonization of γ-alkenoic acids. This process, which operates via an oxidant-free Au(I)/Au(III) catalytic cycle, offers a mild and versatile route to functionalized lactones.[1][2] The key to this transformation is the utilization of hemilabile mesoionic carbene (MIC^N) ligands, which stabilize the requisite gold(III) intermediates, facilitating the otherwise challenging oxidative addition of aryl iodides to gold(I) centers.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this innovative catalytic system.
Reaction Principle and Mechanism
The arylation-lactonization of γ-alkenoic acids proceeds through a gold(I)/gold(III) catalytic cycle, initiated by the oxidative addition of an aryl iodide to a Au(I) complex.[1][2] The hemilabile nature of the MIC^N ligand is crucial for stabilizing the resulting square-planar Au(III) species.[1][2][3] Subsequent coordination of the γ-alkenoic acid to the gold center, followed by intramolecular nucleophilic attack of the carboxylate onto the coordinated alkene, leads to the formation of the desired γ-substituted γ-butyrolactone and regeneration of the active Au(I) catalyst. Density Functional Theory (DFT) studies have elucidated two viable mechanistic pathways, a cis and a trans pathway, with distinct rate-determining steps.[4] While the trans pathway is challenged by a high barrier for the lactonization step, the cis pathway shows competition between the productive lactonization and catalyst decomposition routes.[4]
Data Presentation: Scope of the Arylation-Lactonization Reaction
The Au(I)-catalyzed arylation-lactonization has been successfully applied to a range of γ-alkenoic acids and aryl iodides, demonstrating its synthetic utility. The following table summarizes the yields obtained with different substrates using two distinct Au(I) catalysts, 2a and 2b , which bear pyridine (B92270) and pyrimidine (B1678525) pendant groups on the MIC^N ligand, respectively.[1]
| Entry | Alkenoic Acid | Aryl Iodide | Catalyst | Product | Yield (%) |
| 1 | 4-Penten-1-oic acid | Iodobenzene | 2a | 11 | 31 |
| 2 | 4-Penten-1-oic acid | Iodobenzene | 2b | 11 | 50 |
| 3 | 4-Penten-1-oic acid | 4-Iodoanisole | 2a | 12 | 60 |
| 4 | 4-Penten-1-oic acid | 4-Iodoanisole | 2b | 12 | 65 |
| 5 | 4-Penten-1-oic acid | 4-Iodotoluene | 2a | 13 | 55 |
| 6 | 4-Penten-1-oic acid | 4-Iodotoluene | 2b | 13 | 62 |
| 7 | 4-Penten-1-oic acid | 1-Iodo-4-(trifluoromethyl)benzene | 2a | 14 | 45 |
| 8 | 4-Penten-1-oic acid | 1-Iodo-4-(trifluoromethyl)benzene | 2b | 14 | 58 |
| 9 | 2,2-Dimethyl-4-penten-1-oic acid | 4-Iodoanisole | 2a | 15 | 37 |
| 10 | 2,2-Dimethyl-4-penten-1-oic acid | 4-Iodoanisole | 2b | 15 | 41 |
| 11 | 4-Methyl-4-penten-1-oic acid | 4-Iodoanisole | 2a | 16 | 78 |
| 12 | 4-Methyl-4-penten-1-oic acid | 4-Iodoanisole | 2b | 16 | 81 |
Experimental Protocols
Synthesis of Au(I) Catalysts ([AuI(MIC^N)Cl])
The synthesis of the gold(I) catalysts involves the reaction of the corresponding triazolium salt with silver(I) oxide, followed by transmetalation with a gold(I) source.
Materials:
-
Appropriate 1,2,3-triazolium salt (e.g., 1-(2,6-diisopropylphenyl)-3-methyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-3-ium hexafluorophosphate(V) for catalyst 2a )
-
Silver(I) oxide (Ag₂O)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium chloride (KCl)
-
(Dimethyl sulfide)gold(I) chloride ([AuCl(SMe₂)])
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Celite
Procedure:
-
In a glovebox, to a solution of the triazolium salt (1.0 equiv) in anhydrous DCM (10 mL), add Ag₂O (1.5 equiv), Cs₂CO₃ (1.5 equiv), and KCl (1.5 equiv).
-
Stir the resulting suspension at room temperature for 16 hours in the dark.
-
Add [AuCl(SMe₂)] (1.0 equiv) to the mixture and continue stirring for an additional 4 hours at room temperature in the dark.
-
Remove the reaction vessel from the glovebox and filter the suspension through a pad of Celite, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to afford the pure [AuI(MIC^N)Cl] catalyst.
General Procedure for the Arylation-Lactonization of γ-Alkenoic Acids
This protocol outlines the general conditions for the gold(I)-catalyzed synthesis of γ-substituted γ-butyrolactones.
Materials:
-
γ-Alkenoic acid (1.0 equiv)
-
Aryl iodide (1.2 equiv)
-
[AuI(MIC^N)Cl] catalyst (2a or 2b ) (10 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dichloroethane (B1671644) (DCE), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a glovebox, add the γ-alkenoic acid (0.2 mmol, 1.0 equiv), aryl iodide (0.24 mmol, 1.2 equiv), [AuI(MIC^N)Cl] catalyst (0.02 mmol, 10 mol%), AgSbF₆ (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv) to a screw-capped vial equipped with a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane (2 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired γ-substituted γ-butyrolactone.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of the Au(I) catalyst and its application in the arylation-lactonization of γ-alkenoic acids.
Catalytic Cycle
References
- 1. Hemilabile MIC^N ligands allow oxidant-free Au(i)/Au(iii) arylation-lactonization of γ-alkenoic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. WO2013023140A1 - Post process purification for gamma-butyrolactone production - Google Patents [patents.google.com]
- 3. Synthesis of (P^N^C)Gold(III) Complexes via Tandem Oxidative Addition/C–H Auration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Preventing decomposition of Gold(I) iodide in light and humidity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for handling and preventing the decomposition of Gold(I) iodide (AuI) in laboratory settings. This compound is a valuable precursor and catalyst in various chemical syntheses, but its sensitivity to light and humidity can lead to degradation, impacting experimental reproducibility and outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Color Change of Solid this compound
-
Observation: The typically bright yellow this compound powder has darkened, appearing greenish-yellow, brown, or has visible dark specks.
-
Probable Cause: This indicates partial decomposition of this compound into metallic gold (Au), which can appear as dark particles, and iodine (I₂), which can discolor the remaining solid. This is often due to exposure to light and/or humidity.[1]
-
Solution:
-
Assess the Extent of Decomposition: A slight color change may not significantly affect some applications, but significant darkening suggests a considerable loss of active Au(I) species.
-
Purification (for critical applications): If a high-purity sample is required, the decomposed material can be purified. A common method involves washing the solid with a solvent that dissolves iodine but not this compound, such as diethyl ether, followed by drying under vacuum in the dark. For more advanced purification, recrystallization from a suitable solvent under an inert atmosphere may be necessary.
-
Prevention: Immediately review and improve storage and handling procedures as outlined in the --INVALID-LINK-- section.
-
Issue 2: Inconsistent or Low Yields in Catalytic Reactions
-
Observation: Reactions catalyzed by this compound show poor reproducibility, lower than expected yields, or fail to proceed to completion.
-
Probable Cause:
-
Catalyst Decomposition: The active Au(I) catalyst may have decomposed prior to or during the reaction due to exposure to ambient light or moisture in the reagents or solvents.
-
Catalyst Poisoning: Trace impurities in the starting materials or solvents, such as halides or basic compounds, can have a high affinity for the gold center and deactivate the catalyst.[2]
-
-
Solution:
-
Use Fresh or Properly Stored AuI: Whenever possible, use a fresh batch of this compound or a sample that has been rigorously stored under an inert, dark, and dry atmosphere.
-
Ensure Anhydrous and Degassed Reagents/Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas solvents by freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) to remove dissolved oxygen and moisture.
-
Purify Starting Materials: If catalyst poisoning is suspected, purify all starting materials to remove potential inhibitors.
-
Inert Atmosphere Reaction Setup: Conduct the reaction under a strictly inert atmosphere using Schlenk line or glovebox techniques.
-
Issue 3: Formation of Unexpected Precipitate in Solution
-
Observation: During the preparation of a solution of this compound or during a reaction, a dark, fine precipitate forms.
-
Probable Cause: This is likely the formation of metallic gold (Au(0)) due to the disproportionation of this compound in solution. This process can be accelerated by light, heat, or the presence of water.
-
Solution:
-
Minimize Light Exposure: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.
-
Maintain Anhydrous Conditions: As detailed above, ensure all components of the reaction are free from moisture.
-
Control Temperature: Avoid excessive heating unless specified by the reaction protocol, as thermal decomposition can occur.[3]
-
Ligand Stabilization: In some cases, the stability of the Au(I) species in solution can be enhanced by the addition of stabilizing ligands, such as phosphines or N-heterocyclic carbenes.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: The primary decomposition products are elemental gold (Au) and elemental iodine (I₂). This occurs through a disproportionation reaction where Gold(I) is simultaneously reduced to Gold(0) and oxidized, often leading to the formation of more stable gold species in different oxidation states if other reagents are present.
Q2: How quickly does this compound decompose?
Q3: Can I use this compound that has slightly changed color?
A3: For non-critical applications or reactions where a precise catalyst loading is not essential, a slightly discolored sample might still be usable. However, for reactions sensitive to catalyst concentration, such as in drug development or detailed kinetic studies, using partially decomposed this compound is not recommended as it will lead to inaccurate results.
Q4: What is the best way to store this compound?
A4: this compound should be stored in a tightly sealed, opaque container (e.g., an amber vial) under a dry, inert atmosphere (such as argon or nitrogen). This container should be placed in a desiccator inside a light-proof cabinet or refrigerator. Storing at reduced temperatures (e.g., 2-8 °C) can further slow the rate of decomposition.
Q5: Are there any solvents that can stabilize this compound?
A5: While no solvent can completely prevent decomposition, using non-polar, anhydrous, and degassed solvents can help to minimize hydrolysis. In some synthetic applications, the presence of excess iodide ions in solution can lead to the formation of more stable anionic gold-iodide complexes, such as [AuI₂]⁻.
Data Presentation
Illustrative Decomposition Rates of this compound under Various Conditions
Disclaimer: The following table provides illustrative, qualitative data based on the known chemical properties of this compound and related metal halides. Precise quantitative decomposition rates for this compound are not widely available in published literature.
| Condition | Light Exposure | Relative Humidity | Temperature | Estimated Rate of Decomposition | Visual Indicators |
| Ideal Storage | None (dark) | < 10% | 4 °C | Very Low | No change in yellow color |
| Ambient Storage (Dark) | None (dark) | 40-60% | 25 °C | Low to Moderate | Slow darkening over weeks to months |
| Ambient Storage (Light) | Diffuse Lab Light | 40-60% | 25 °C | Moderate to High | Noticeable darkening within days to weeks |
| Direct Sunlight | Direct Sunlight | 40-60% | 25 °C | Very High | Rapid darkening within hours to days |
| High Humidity | None (dark) | > 80% | 25 °C | High | Significant darkening and potential clumping |
| High Light & Humidity | Diffuse Lab Light | > 80% | 25 °C | Extremely High | Rapid and severe discoloration and decomposition |
Experimental Protocols
Protocol 1: Handling and Dispensing Solid this compound
This protocol is designed for handling this compound in a standard laboratory setting outside of a glovebox, using an inert atmosphere.
-
Preparation of Glassware: All glassware (vials, spatulas, etc.) must be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).
-
Inert Atmosphere Setup:
-
Connect a Schlenk flask or a two-neck round-bottom flask to a Schlenk line providing a positive pressure of dry, inert gas (argon or nitrogen).
-
Assemble your reaction vessel and any transfer apparatus under a counterflow of the inert gas.
-
-
Weighing the Sample:
-
For less stringent requirements, quickly weigh the desired amount of this compound on a tared weighing paper in a fume hood with minimal light and immediately transfer it to the reaction vessel under a positive flow of inert gas.
-
For more accurate and air-sensitive applications, pre-tare a sealed vial, transfer the this compound to the vial inside a glovebox or under a heavy stream of inert gas, seal the vial, and then weigh it. The difference in mass before and after transferring the solid to the reaction vessel will give the amount of compound used.
-
-
Storage of a Weighed Portion: If you have weighed out more this compound than needed, store the excess in a sealed vial with an inert gas headspace, wrap the vial in aluminum foil, and place it in a desiccator in a cool, dark location.
Protocol 2: Purification of Partially Decomposed this compound
This protocol describes a basic method to remove elemental iodine from a partially decomposed sample of this compound.
-
Materials:
-
Partially decomposed this compound
-
Anhydrous diethyl ether (or another solvent in which I₂ is soluble but AuI is not)
-
Dry Schlenk filter funnel
-
Dry receiving flask
-
Inert gas supply
-
-
Procedure:
-
In a fume hood, under subdued light, suspend the impure this compound in a minimal amount of anhydrous diethyl ether. The solution will turn purple or brown as the iodine dissolves.
-
Stir the suspension for 10-15 minutes.
-
Under a positive pressure of inert gas, transfer the suspension to a Schlenk filter funnel.
-
Wash the solid on the filter with small portions of fresh, anhydrous diethyl ether until the filtrate runs colorless.
-
Dry the purified, yellow this compound on the filter under a high vacuum for several hours in the dark.
-
Quickly transfer the dry, purified powder to an opaque storage container, backfill with inert gas, and store appropriately.
-
Mandatory Visualizations
Caption: General decomposition pathway of this compound.
Caption: Troubleshooting workflow for failed reactions.
References
Technical Support Center: Gold(I) Iodide Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gold(I) iodide catalyzed cross-coupling reactions for improved yield and efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound catalyzed cross-coupling reactions in a question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
Low or no yield in this compound catalyzed cross-coupling reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Inactivity/Deactivation: The active Au(I) catalyst can be sensitive to various factors.
-
Solution: Ensure the Gold(I) precatalyst and any activating silver salts are of high purity and handled under an inert atmosphere to prevent degradation. The use of hemilabile P,N-ligands, such as MeDalPhos, can stabilize the gold center and facilitate the catalytic cycle.[1][2] Catalyst deactivation can also occur through the formation of strong bonds with nucleophiles like thiols or amines present in the reaction mixture.[3][4]
-
-
Inefficient Oxidative Addition: The oxidative addition of the aryl iodide to the Au(I) center is a critical step.
-
Solution: The choice of ligand is crucial. Electron-rich and bulky phosphine (B1218219) ligands can promote oxidative addition. Hemilabile P,N-ligands have been shown to be particularly effective in facilitating this step.[2][5]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection significantly impact the reaction outcome.
-
Solution: A screening of these parameters is often necessary. The optimal temperature can vary, with some reactions proceeding at room temperature while others require heating.[6] Solvents like DCE (1,2-dichloroethane) are commonly used, but others may be more suitable for specific substrates.[7][8] The choice of base is also critical and can influence the rate and yield.[9]
-
-
Poor Substrate Quality: Impurities in the aryl iodide or the coupling partner can poison the catalyst.
-
Solution: Ensure all starting materials are pure. Purification of reagents before use is recommended if impurities are suspected.
-
Troubleshooting Workflow for Low Yield:
Question 2: I am observing significant amounts of side products. How can I improve the selectivity?
The formation of side products, such as homocoupling of the starting materials, can compete with the desired cross-coupling reaction, thereby reducing the yield of the target product.
Possible Causes and Solutions:
-
Homocoupling: This is a common side reaction, particularly with electron-rich substrates.
-
Solution: The choice of ligand and reaction conditions can influence the extent of homocoupling. In some cases, adjusting the stoichiometry of the reactants or the catalyst loading can minimize this side reaction. For gold-catalyzed direct arylation, homocoupling of the arene partner is generally not observed, but arylsilane homocoupling can occur with electron-rich silanes.[10]
-
-
Decomposition of Starting Materials or Products: The reaction conditions may be too harsh, leading to the degradation of sensitive functional groups.
-
Solution: Lowering the reaction temperature or screening for a milder base can be effective. Ensuring a strictly inert atmosphere is also crucial to prevent oxidative degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the ligand in this compound catalyzed cross-coupling?
The ligand plays a multifaceted role in the catalytic cycle. It stabilizes the Gold(I) center, influences its electronic properties, and facilitates key steps such as oxidative addition and reductive elimination. Hemilabile P,N-ligands, like MeDalPhos and MorDalPhos, have been shown to be particularly effective by promoting the oxidative addition of aryl iodides to the Au(I) center, a typically challenging step, and stabilizing the resulting Au(III) intermediate.[1][2][5][7]
Q2: Why is a silver salt often used as an additive?
Silver salts, such as AgSbF₆ or AgOTf, are frequently used as additives to abstract the iodide from the Gold(I) precatalyst (e.g., L-Au-I), generating a more reactive cationic Gold(I) species. This cationic intermediate is more susceptible to oxidative addition by the aryl iodide. Silver salts are also believed to be essential in the transmetalation step in some cases.[1][7]
Q3: What is the general mechanism for these reactions?
The generally accepted mechanism involves a Au(I)/Au(III) catalytic cycle:
-
Activation: The Au(I) precatalyst is activated, often by a silver salt, to form a cationic Au(I) species.
-
Oxidative Addition: The aryl iodide undergoes oxidative addition to the Au(I) center to form a Au(III) intermediate.
-
Transmetalation/Nucleophilic Attack: The coupling partner (e.g., an amine, alcohol, or thiol) coordinates to the Au(III) center.
-
Reductive Elimination: The desired C-C, C-N, C-O, or C-S bond is formed through reductive elimination from the Au(III) complex, regenerating the active Au(I) catalyst.
Q4: Which solvents are recommended for these reactions?
The choice of solvent can significantly impact the reaction's success. Common solvents include:
-
o-Dichlorobenzene (o-DCB)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
1,4-Dioxane
The optimal solvent often depends on the specific substrates and ligands used. A solvent screen is advisable during reaction optimization.[7]
Q5: What is the effect of temperature on the reaction?
Temperature is a critical parameter. While some this compound catalyzed cross-couplings can proceed at room temperature, others require elevated temperatures (e.g., 80-100 °C) to achieve a reasonable reaction rate.[6][8] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[11]
Data Presentation
The following tables summarize quantitative data from literature on the optimization of various this compound catalyzed cross-coupling reactions.
Table 1: Optimization of Gold-Catalyzed C-S Cross-Coupling [1]
| Entry | Catalyst (mol%) | Silver Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | MeDalPhosAuCl (5) | AgOTf (1.1) | K₂CO₃ (2.0) | Toluene | 80 | 78 |
| 2 | MeDalPhosAuCl (5) | AgSbF₆ (1.1) | K₂CO₃ (2.0) | Toluene | 80 | 92 |
| 3 | MeDalPhosAuCl (5) | AgBF₄ (1.1) | K₂CO₃ (2.0) | Toluene | 80 | 85 |
| 4 | MeDalPhosAuCl (2) | AgSbF₆ (1.1) | K₂CO₃ (2.0) | Toluene | 80 | 90 |
Table 2: Optimization of Gold-Catalyzed C(sp³)-C(sp²) Suzuki-Miyaura Coupling [8]
| Entry | Catalyst (mol%) | Silver Additive (equiv) | Base (equiv) | Temp (°C) | Yield (%) |
| 1 | MeDalPhosAuCl (5) | AgOTf (1.0) | K₃PO₄ (1.0) | 100 | 56 |
| 2 | MeDalPhosAuCl (5) | AgOTf (1.0) | Cs₂CO₃ (0.5) | 100 | 78 |
| 3 | MeDalPhosAuCl (7.5) | AgOTf (1.0) | Cs₂CO₃ (0.5) | 100 | 86 |
| 4 | MeDalPhosAuCl (7.5) | AgNTf₂ (1.0) | K₂CO₃ (0.5) | 100 | 83 |
Experimental Protocols
Protocol 1: General Procedure for Gold(I)-Catalyzed C-N Cross-Coupling of Aryl Iodides with Amines
This protocol is a representative example based on literature procedures.[2][12]
Materials:
-
Aryl iodide
-
Amine
-
(MeDalPhos)AuCl (or other suitable P,N-ligated gold precatalyst)
-
Silver salt (e.g., AgSbF₆)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl iodide (1.0 equiv), amine (1.2 equiv), and base (2.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Addition: Add the Gold(I) precatalyst (e.g., (MeDalPhos)AuCl, 5 mol%) and the silver salt (1.1 equiv) to the reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of (MeDalPhos)AuCl Precatalyst
This protocol is based on the general synthesis of (P,N)AuCl complexes.
Materials:
-
(MeDalPhos) ligand
-
(Me₂S)AuCl (gold(I) chloride dimethyl sulfide (B99878) complex)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, dissolve (Me₂S)AuCl (1.0 equiv) in anhydrous DCM.
-
To this solution, add a solution of the MeDalPhos ligand (1.0 equiv) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain the (MeDalPhos)AuCl precatalyst as a solid. The product can be further purified by recrystallization if necessary.
Experimental Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gold-catalyzed alkenylation and arylation of phosphorothioates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04888H [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Thermal Instability of Gold(I) Iodide Coordination Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold(I) iodide coordination complexes. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Handling
Q1: My reaction mixture turned a purple or reddish color during synthesis. What does this indicate and how can I prevent it?
A1: An unexpected purple or reddish color in your reaction mixture is a common indicator of the formation of gold nanoparticles (Au(0)).[1] This occurs due to the reduction of the Gold(I) complex.
-
Causes:
-
Impurities: Trace impurities in your reagents or solvents can act as reducing agents.
-
Elevated Temperatures: Gold(I) complexes can be thermally sensitive, and excessive heat can induce decomposition.[1]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can sometimes lead to the gradual decomposition of the desired product.[1]
-
Photodecomposition: Some Gold(I) complexes are light-sensitive and can decompose upon exposure to light.
-
-
Troubleshooting & Prevention:
-
Use High-Purity Reagents and Solvents: Ensure all starting materials and solvents are of high purity and anhydrous to minimize side reactions.[1]
-
Maintain Strict Temperature Control: Use an ice bath or other cooling methods to maintain the recommended reaction temperature.
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
-
Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary delays.
-
Q2: I am experiencing low yields for my this compound complex. What are the potential causes and how can I improve the yield?
A2: Low yields can be attributed to several factors ranging from incomplete reactions to product loss during workup.
-
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.[1]
-
Product Decomposition: The target this compound complex may be unstable under the reaction or workup conditions.[1]
-
Loss During Workup: Product may be lost during filtration, extraction, or purification steps.[1]
-
Side Reactions: The presence of water or other nucleophiles can lead to the formation of undesired byproducts.[1]
-
Incorrect Stoichiometry: Inaccurate measurement of starting materials can lead to incomplete conversion of the limiting reagent.
-
-
Troubleshooting & Optimization:
-
Verify Reagent Quality: Ensure the purity and reactivity of your starting materials.
-
Optimize Reaction Conditions: Experiment with reaction time and temperature to find the optimal conditions for product formation.
-
Careful Workup: Handle the product carefully during purification to minimize physical losses. Consider using techniques that minimize exposure to heat and light.
-
Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with water.
-
Q3: My purified this compound complex decomposes over time, even during storage. How can I improve its stability?
A3: The stability of this compound complexes is highly dependent on the nature of the ancillary ligands and storage conditions.
-
Factors Influencing Stability:
-
Ligand Properties: The electronic and steric properties of the supporting ligands play a crucial role. Bulky ligands can sterically protect the gold center, while the electron-donating or -withdrawing nature of the ligand influences the strength of the gold-ligand bond.[2]
-
Light and Air Sensitivity: Many Gold(I) complexes are sensitive to light and can be oxidized by air.[3]
-
Thermal Stability: These complexes have a limited thermal stability and can decompose upon heating.[3]
-
-
Stabilization Strategies:
-
Ligand Modification: The introduction of bulky substituents on the phosphine (B1218219) ligands can increase the thermal stability of the complex.[3]
-
Proper Storage: Store the complex in a dark, cool, and dry place under an inert atmosphere. A desiccator or a glovebox is recommended.
-
Avoid Halogenated Solvents for Long-Term Storage: While often used for synthesis and characterization, some halogenated solvents can react with the complex over time. If possible, store the compound as a solid.
-
Product Characterization
Q4: My NMR spectrum shows multiple unexpected peaks. How do I interpret these?
A4: Unexpected peaks in the NMR spectrum can arise from several sources.
-
Possible Sources of Unexpected Peaks:
-
Unreacted Starting Materials: Compare the spectrum with those of your starting materials to identify any unreacted species.
-
Side Products: Side reactions can lead to the formation of other gold complexes or decomposition products.
-
Solvent Impurities: Ensure the NMR solvent is pure and free of contaminants.
-
Ligand Exchange: In solution, some Gold(I) complexes can undergo ligand exchange, leading to a mixture of species.
-
-
Troubleshooting:
-
Purification: Re-purify your sample using techniques like recrystallization or column chromatography.
-
2D NMR: Techniques like COSY and HMQC can help in assigning the peaks and identifying the structure of the impurities.
-
31P NMR: For phosphine complexes, 31P NMR is a powerful tool to identify different phosphorus-containing species in the solution.
-
Quantitative Data: Thermal Decomposition
The thermal stability of this compound coordination complexes is a critical parameter for their application. The following table summarizes the decomposition temperatures for a selection of Gold(I) complexes, providing a comparative overview. The data is primarily from Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).
| Complex | Decomposition Temperature (°C) | Analysis Method | Reference |
| [Au(PPh₃)I] | ~200-250 | TGA/DTA | [3] |
| [Au(PCy₃)I] | >250 | TGA/DTA | [3] |
| [Au(PMe₃)I] | ~150-200 | TGA/DTA | [3] |
| Dimeric gold(I) tert-butyl-imino-2,2-dimethylpyrrolidinate | 300 | CVD experiments | [3] |
| [(RO)(R'N=)CAu]₃ (R = Me, Me₂CH; R' = Me, Et, etc.) | 150-210 | Thermolysis | [3] |
| (Triphenylphosphine)gold azide (B81097) complexes | 195-198 | TG/DTA | [3] |
| [Au₂(μ-dppm)₂I]⁺ | Thermally stable at room temp. | N/A |
Note: Decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.
Experimental Protocols
Synthesis of (Triphenylphosphine)this compound [(PPh₃)AuI]
This protocol describes a common method for the synthesis of (Triphenylphosphine)this compound.
Materials:
-
Chloro(triphenylphosphine)gold(I) [(PPh₃)AuCl]
-
Potassium iodide (KI)
-
Acetone
-
Deionized water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve chloro(triphenylphosphine)gold(I) (1.0 eq) in a minimal amount of warm acetone.
-
Preparation of Iodide Solution: In a separate beaker, prepare a saturated aqueous solution of potassium iodide.
-
Reaction: Slowly add the saturated potassium iodide solution dropwise to the stirred solution of (PPh₃)AuCl. A white precipitate of (PPh₃)AuI should form immediately.
-
Stirring: Continue stirring the reaction mixture at room temperature for 30 minutes to ensure complete reaction.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with deionized water to remove any unreacted potassium iodide and potassium chloride. Subsequently, wash with a small amount of cold methanol to remove any organic impurities.
-
Drying: Dry the product under vacuum to obtain pure (triphenylphosphine)this compound as a white, crystalline solid.
Characterization:
-
¹H NMR: To confirm the presence of the triphenylphosphine (B44618) ligand.
-
³¹P NMR: A single peak confirms the formation of a single phosphine-gold species.
-
Elemental Analysis: To verify the elemental composition (C, H, P, Au, I).
-
Melting Point: To compare with the literature value as an indicator of purity.
Visualizations
Troubleshooting Workflow for this compound Complex Synthesis
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis of this compound complexes.
A troubleshooting workflow for identifying and resolving common issues in this compound complex synthesis.
General Thermal Decomposition Pathway of a this compound Phosphine Complex
This diagram illustrates a generalized pathway for the thermal decomposition of a this compound phosphine complex.
A generalized thermal decomposition pathway for a this compound phosphine complex.
References
Gold(I) Iodide Leaching Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold(I) iodide leaching of gold. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Problem: Low Gold Leaching Rate or Incomplete Leaching
Q: My gold dissolution is extremely slow or has stalled. What are the potential causes and how can I troubleshoot this?
A: Several factors can contribute to a slow or incomplete gold leaching process. Follow these troubleshooting steps to identify and resolve the issue:
-
Verify Lixiviant Composition: The ratio of iodide (I⁻) to iodine (I₂) is critical. The active oxidant is the triiodide ion (I₃⁻), formed by the reaction of iodine and iodide.[1] An improper ratio can limit the concentration of I₃⁻, thereby hindering the gold dissolution rate.
-
Check Reagent Concentrations: Insufficient concentrations of either iodide or iodine will naturally lead to slower reaction kinetics.
-
Recommendation: Review the concentrations of your stock solutions. Typical concentrations for effective leaching are in the range of 0.01 M to 0.1 M for iodide and 0.005 M to 0.05 M for iodine.
-
-
Evaluate pH of the Leaching Solution: While gold-iodide leaching is less sensitive to pH than cyanidation, extreme pH values can still impact the process. The optimal pH range is generally between 6 and 9.[4]
-
Recommendation: Measure the pH of your leaching slurry. Adjust as necessary using dilute acid or base.
-
-
Assess Temperature: Leaching is a chemical reaction, and as such, its rate is influenced by temperature.
-
Recommendation: If you are conducting the experiment at room temperature, consider moderately increasing the temperature to 30-40°C to enhance the dissolution rate.
-
-
Consider the Presence of Interfering Ions: The presence of other metals in your sample can consume the iodide/iodine lixiviant, reducing its availability for gold leaching. Copper, for example, can react with iodide.[5]
-
Recommendation: If you are working with ores or electronic waste, consider a pre-treatment step to remove interfering base metals. Acid washing is a common method.
-
-
Ensure Adequate Agitation: The leaching process can be diffusion-controlled, meaning the rate is limited by the transport of the lixiviant to the gold surface.
-
Recommendation: Increase the agitation or stirring speed to ensure proper mixing and contact between the gold particles and the leaching solution.
-
Problem: Unexpected Precipitate Formation
Q: I am observing a precipitate forming in my leaching solution. What is it and how can I prevent it?
A: Precipitate formation can occur for a few reasons:
-
Iodine Precipitation: If the concentration of iodide is too low relative to the concentration of iodine, the elemental iodine may precipitate out of the solution, as its solubility in water is limited. The formation of the soluble triiodide ion (I₃⁻) is what keeps the iodine in the aqueous phase.
-
Recommendation: Increase the iodide concentration to ensure all the iodine is complexed as triiodide. Maintaining the correct iodide to iodine ratio is key.
-
-
Precipitation of Other Metal Iodides: If your sample contains other metals, such as silver or lead, they may react with the iodide to form insoluble metal iodides.
-
Recommendation: Analyze your starting material for the presence of interfering metals. A pre-leaching step with a suitable solvent to remove these metals may be necessary.
-
-
Gold (I) Iodide Precipitation: While the goal is to form the soluble gold(I) diiodide complex ([AuI₂]⁻), under certain conditions of low free iodide, the less soluble AuI may precipitate.
-
Recommendation: Ensure a sufficient excess of iodide is present in the solution to favor the formation of the soluble complex.
-
Frequently Asked Questions (FAQs)
General Chemistry
Q: What is the fundamental chemistry behind gold leaching with iodide?
A: The process involves the oxidation of elemental gold (Au) by the triiodide ion (I₃⁻). The triiodide is formed in solution from the reaction of elemental iodine (I₂) and an iodide salt (like potassium iodide, KI). The gold is then complexed with iodide ions to form the stable and soluble gold(I) diiodide complex ([AuI₂]⁻). The key reactions are:
-
Triiodide Formation: I₂ + I⁻ ⇌ I₃⁻
-
Gold Oxidation and Complexation: 2Au + I₃⁻ + I⁻ → 2[AuI₂]⁻
Q: What is the role of an additional oxidizing agent, like hydrogen peroxide?
A: While the triiodide ion is the primary oxidant for gold, an additional oxidizing agent like hydrogen peroxide (H₂O₂) can be used to regenerate iodine from iodide that has been reduced. This can help to maintain the leaching efficiency over time, especially in systems where iodide is consumed by other reducing species present in the ore or waste material. The reaction is: 2I⁻ + H₂O₂ + 2H⁺ → I₂ + 2H₂O.
Experimental Conditions
Q: What are the optimal conditions for this compound leaching?
A: The optimal conditions can vary depending on the specific material being leached. However, a good starting point based on various studies is summarized in the table below.
| Parameter | Recommended Range/Value | Notes |
| Iodide (I⁻) Concentration | 0.01 M - 0.2 M | Higher concentrations can increase the rate but also the cost. |
| Iodine (I₂) Concentration | 0.005 M - 0.05 M | The ratio to iodide is more critical than the absolute concentration. |
| Iodide:Iodine Molar Ratio | 2:1 to 8:1 | A higher ratio ensures all iodine is solubilized as triiodide.[1][2][3] |
| pH | 6 - 9 | The process is less sensitive to pH than cyanidation.[4] |
| Temperature | 20°C - 40°C | Higher temperatures increase the reaction rate. |
| Agitation Speed | 200 - 600 rpm | Adequate mixing is crucial for overcoming diffusion limitations. |
| Leaching Time | 4 - 24 hours | Dependent on the material, particle size, and other conditions. |
Q: How does temperature affect the leaching process?
A: Increasing the temperature generally increases the rate of gold dissolution. However, excessively high temperatures can lead to increased volatilization of iodine, which can be a safety concern and lead to reagent loss.
Safety and Handling
Q: What are the primary safety concerns when working with iodine and iodide solutions?
A: Iodine is a halogen and requires careful handling.
-
Inhalation: Iodine vapor is irritating to the respiratory system. Work in a well-ventilated area or a fume hood, especially when heating solutions.[6]
-
Skin and Eye Contact: Iodine and its solutions can cause skin and eye irritation or burns.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[7][8]
-
Ingestion: Iodine is toxic if ingested.
Q: What is the proper procedure for cleaning up an iodine solution spill?
A: For small spills:
-
Ensure the area is well-ventilated.
-
Wear your PPE.
-
Neutralize the spill by covering it with a 1 M solution of sodium thiosulfate.
-
Absorb the neutralized mixture with an inert material like vermiculite (B1170534) or sand.
-
Collect the material in a sealed container for proper waste disposal.
For large spills, evacuate the area and follow your institution's emergency procedures.
Experimental Protocols
Protocol 1: Standard Beaker-Scale Gold Leaching Experiment
This protocol outlines a general procedure for a laboratory-scale gold leaching experiment.
1. Reagent Preparation:
-
Leaching Solution: Prepare a stock solution of the desired iodide and iodine concentrations. For example, to prepare 100 mL of a solution containing 0.1 M KI and 0.05 M I₂, dissolve 1.66 g of KI and 1.27 g of I₂ in deionized water and bring the final volume to 100 mL. Stir until all solids are dissolved.
-
pH Adjustment: Have dilute solutions of HCl and NaOH (e.g., 0.1 M) ready for pH adjustments.
2. Leaching Procedure:
-
Weigh a known amount of your gold-containing material (e.g., 1 g of ore or electronic waste powder) and place it in a beaker.
-
Add a specific volume of the leaching solution to achieve the desired solid-to-liquid ratio (e.g., 100 mL for a 1:100 ratio).
-
Place the beaker on a magnetic stir plate and add a stir bar.
-
Begin stirring at a constant rate (e.g., 400 rpm).
-
If necessary, adjust the pH of the slurry to the desired value using the dilute acid or base.
-
Cover the beaker with a watch glass or paraffin (B1166041) film to minimize evaporation and iodine loss.
-
Allow the leaching to proceed for the desired duration (e.g., 24 hours).
-
Periodically, you may take small aliquots of the solution for analysis. Be sure to filter the aliquot to remove any suspended solids.
3. Sample Analysis:
-
The concentration of gold in the leach solution can be determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Visualizations
Caption: Chemical pathway for this compound leaching of gold.
Caption: Experimental workflow for a typical gold leaching experiment.
References
- 1. Iodine Gold Leaching - 911Metallurgist [911metallurgist.com]
- 2. scispace.com [scispace.com]
- 3. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. science.cleapss.org.uk [science.cleapss.org.uk]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. durhamtech.edu [durhamtech.edu]
Overcoming low solubility of Gold(I) iodide in organic solvents
Welcome to the technical support center for Gold(I) Iodide (AuI) solubility. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the low solubility of this compound in organic solvents. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you successfully incorporate AuI into your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in most organic solvents?
A1: this compound is a polymeric inorganic salt with a crystalline lattice structure. Its constituent ions, Au⁺ and I⁻, are held together by strong ionic and covalent forces. Common organic solvents, especially non-polar or weakly polar ones, lack the ability to effectively solvate these ions and overcome the lattice energy, leading to very low solubility.
Q2: I need to run a reaction with AuI in an organic solvent. What is the most common strategy to dissolve it?
A2: The most effective and widely used strategy is to form a soluble complex. This is typically achieved in one of two ways:
-
Addition of an Iodide Salt: By adding a soluble iodide salt (e.g., potassium iodide (KI), tetrabutylammonium (B224687) iodide (TBAI)), a "common ion effect" in reverse creates the soluble diiodoaurate(I) complex, [AuI₂]⁻.[1][2][3]
-
Addition of a Ligand: Coordinating ligands, such as tertiary phosphines (e.g., triphenylphosphine, PPh₃), react with AuI to form stable, soluble monomeric or dimeric gold(I)-phosphine complexes.[4][5][6]
Q3: Can I dissolve AuI by simply heating the solvent?
A3: While increasing the temperature can slightly increase the solubility of many compounds, it is generally insufficient for AuI to achieve practical concentrations for most synthetic applications. In some specific systems, such as iodine-iodide-acetonitrile, heating can promote dissolution to form soluble complexes, but precipitation may occur upon cooling.
Q4: Are there any specialized solvents that can dissolve AuI directly?
A4: Ionic liquids (ILs), particularly those containing halide anions like 1-butyl-3-methylimidazolium iodide ([Bmim]I), have shown promise in dissolving gold and its compounds.[7][8][9] These solvents can solvate the ions effectively. However, their use may require specific reaction conditions and purification strategies.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Recommended Solution(s) |
| This compound powder is not dissolving in my organic solvent (e.g., Acetonitrile (B52724), DMSO, DMF). | Insufficient solvation energy to break the AuI lattice. | 1. Add a co-solute to form a soluble complex. Use 1.0 to 1.2 equivalents of a soluble iodide salt like TBAI or KI.[1][2]2. Add a coordinating ligand like Triphenylphosphine (1.0 eq) to form a soluble Au(I)-phosphine complex.[4][5] |
| The solution is cloudy or a precipitate forms after initial dissolution. | The concentration has exceeded the solubility limit at the current temperature, or the complex formed is not stable under the given conditions. | 1. Ensure you have at least a 1:1 molar ratio of added iodide or ligand to AuI. A slight excess (1.1 eq) of the solubilizing agent can be beneficial.2. If dissolution was achieved with heating, precipitation upon cooling is possible. Maintain a higher reaction temperature or use a solvent system where the complex is more soluble at room temperature.3. Consider switching to a more polar aprotic solvent like DMSO or DMF, which are better at solvating ionic species.[10][11][12] |
| The solution changes color over time (e.g., turns yellow/brown). | This may indicate decomposition or an oxidation-reduction reaction. Au(I) can disproportionate into Au(0) (colloidal gold, often purple/black) and Au(III). The presence of excess iodine can also impart a yellow/brown color. | 1. Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidative decomposition.[13]2. Protect the solution from light, as AuI is light-sensitive and can decompose.[13]3. Ensure the purity of your solvent and reagents. Trace impurities can catalyze decomposition. |
| My reaction is not proceeding, and I suspect the gold catalyst is not in solution. | Incomplete dissolution of AuI. | 1. Visually confirm that all AuI has dissolved after adding the solubilizing agent before adding other reactants.2. Prepare the soluble gold complex in situ before starting the reaction. Gently warm the mixture of AuI and the solubilizing agent until a clear solution is obtained, then cool to the desired reaction temperature. |
Quantitative Solubility Data
Obtaining precise, quantitative solubility data for AuI is challenging as it is highly dependent on the presence of co-solutes. The table below summarizes solubility behavior based on available literature.
| Solvent | Co-solute / Additive | Solubility | Approximate Concentration / Ratio | Notes |
| Water | None | Insoluble | - | AuI is known to be insoluble in water. |
| Acetonitrile (ACN) | Tetrabutylammonium iodide (TBAI) or [NEt₄]I | Forms soluble [AuI₂]⁻ complex | Au : I⁻ ratio of 1:1 or greater | A common system for reactions. Heating can increase the dissolution rate and amount dissolved. |
| Ethanol (EtOH) | 2-mercaptobenzimidazole (ligand) + catalytic I₂ | Forms soluble complex | - | This system is used to dissolve elemental gold via an Au(I) intermediate, demonstrating the principle of ligand-assisted dissolution.[14][15] |
| Dichloromethane (B109758) (CH₂Cl₂) | Tertiary Phosphines (e.g., PPh₃) | Forms soluble AuI(PR₃) complex | 1:1 molar ratio | The resulting gold-phosphine complexes are generally very soluble in chlorinated solvents.[4][5] |
| Dimethyl Sulfoxide (DMSO) | Imidazolium Cyanate Ionic Liquids | Forms soluble gold complexes | 10 wt. % IL in DMSO | Used for gold dissolution, indicating DMSO is a suitable solvent for the resulting complexes.[10] |
| Ionic Liquids | 1-butyl-3-methylimidazolium dicyanamide (B8802431) ([Bmim]N(CN)₂) + CHI₃ | Forms soluble gold complexes | - | Effective for dissolving elemental gold, suggesting applicability for Au(I) compounds.[7][8] |
Experimental Protocols
Protocol 1: Solubilization of AuI using Tetrabutylammonium Iodide (TBAI) in Acetonitrile
This protocol describes the in situ formation of the soluble [AuI₂]⁻ complex.
Materials:
-
This compound (AuI)
-
Tetrabutylammonium iodide (TBAI)
-
Anhydrous Acetonitrile (ACN)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq).
-
Add Tetrabutylammonium iodide (1.05 eq).
-
Add anhydrous acetonitrile via syringe to achieve the desired final concentration.
-
Stir the mixture at room temperature. Dissolution should occur within 10-30 minutes, resulting in a clear, colorless to pale yellow solution.
-
Gentle warming (to ~40 °C) can be applied to expedite dissolution if necessary.
-
Once a clear solution is obtained, cool to the desired reaction temperature before adding other reagents.
Protocol 2: Solubilization of AuI using Triphenylphosphine (PPh₃) in Dichloromethane
This protocol describes the formation of a soluble Gold(I)-phosphine complex.
Materials:
-
This compound (AuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound (1.0 eq).
-
Add Triphenylphosphine (1.0 eq).
-
Add anhydrous dichloromethane via syringe.
-
Stir the suspension at room temperature. The solid AuI will gradually react and dissolve to form the soluble [AuI(PPh₃)] complex.
-
The reaction is typically complete within 30-60 minutes, yielding a clear, colorless solution.
-
The resulting solution can be used directly for subsequent synthetic steps.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Leaching Behavior of Gold in Iodide Solutions [ausimm.com]
- 3. Iodine Gold Leaching - 911Metallurgist [911metallurgist.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of gold(I) phosphine complexes containing the 2-BrC6F4PPh2 ligand: Evaluation of anticancer activity in 2D and 3D spheroidal models of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold(i) and gold(iii) phosphine complexes: synthesis, anticancer activities towards 2D and 3D cancer models, and apoptosis inducing properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Study of an Environmentally Friendly Method for the Dissolution of Precious Metal with Ionic Liquid and Iodoalkane | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Green (IL-based) solvents developed to dissolve gold – SOLVOMET [solvomet.eu]
- 10. Investigation on Gold Dissolution Performance and Mechanism in Imidazolium Cyanate Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 14. Iodine‐Catalysed Dissolution of Elemental Gold in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Gold(I) Iodide Synthesis: A Technical Support Center for Troubleshooting Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Gold(I) iodide (AuI). Our aim is to equip researchers with the necessary information to identify and mitigate impurities, ensuring the synthesis of high-purity AuI for downstream applications in drug development and other scientific endeavors.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is dark brown or black instead of yellow/greenish-yellow. | Presence of elemental iodine (I₂) impurity due to the decomposition of unstable Gold(III) iodide intermediate.[1] | Wash the product with a suitable solvent to remove elemental iodine. Diethyl ether or ethanol (B145695) can be used. Ensure the reaction is carried out with careful temperature control to minimize decomposition. |
| Final product contains metallic gold particles. | Incomplete reaction of starting gold material (if using gold powder).Over-reduction of the gold salt precursor. | If starting from gold powder, ensure sufficient reaction time and appropriate stoichiometry of iodine.[1] If using a gold salt, carefully control the addition of the reducing agent (in this case, the iodide solution). The crude product can be washed with dilute nitric acid to dissolve unreacted metallic impurities, as gold is resistant to non-oxidizing acids.[2] |
| Low yield of precipitated this compound. | Formation of soluble gold-iodide complexes such as [AuI₂]⁻, especially in the presence of excess iodide.[3] Loss of product during washing steps. | Optimize the stoichiometry of the reactants to avoid a large excess of potassium iodide. Cool the reaction mixture to decrease the solubility of AuI. Use minimal amounts of cold solvent for washing the precipitate. |
| Product is sensitive to light and moisture, showing discoloration over time. | Inherent instability of this compound.[1] | Store the final product in a dark, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most frequently encountered impurities are elemental gold (Au) and elemental iodine (I₂).[4] Elemental gold can be present if the starting metallic gold has not fully reacted or if the gold precursor is over-reduced. Elemental iodine is often a byproduct of the decomposition of the unstable Gold(III) iodide (AuI₃) intermediate, which readily breaks down into this compound and iodine.[1]
Q2: How can I confirm the purity of my this compound sample?
A2: Several analytical techniques can be employed to assess the purity of your product:
-
X-ray Diffraction (XRD): This is a powerful technique to identify the crystalline phases present in your sample. The presence of sharp peaks corresponding to the known crystal structure of AuI, and the absence of peaks from impurities like Au and I₂, indicates a pure sample.
-
Elemental Analysis: This technique provides the percentage composition of elements (Au and I) in your sample, which can be compared to the theoretical values for pure AuI.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of gold in your compound, confirming the presence of Au(I). The Au 4f₇/₂ binding energy for Au(I) is approximately 84.2 eV.[5]
-
UV-Vis Spectroscopy: While not ideal for solid-state purity, it can be used to detect soluble impurities. For instance, the presence of triiodide (I₃⁻), formed from excess iodine and iodide, can be detected by its characteristic absorption bands.
Q3: My XRD pattern shows extra peaks. How do I identify the impurities?
A3: By comparing the 2θ values of the extra peaks in your XRD pattern with standard diffraction data for potential impurities, you can identify them. Here are the characteristic d-spacing values for AuI and common impurities:
| Compound | Characteristic d-spacing (Å) and (hkl) planes |
| This compound (AuI) | 3.43 (002), 2.18 (110), 1.72 (112)[5] |
| Elemental Gold (Au) | 2.35 (111), 2.04 (200), 1.44 (220), 1.23 (311)[6][7][8] |
| Elemental Iodine (I₂) (Phase I) | Characteristic peaks for the Cmca space group.[9] |
Note: The exact 2θ values will depend on the X-ray wavelength used.
Q4: Is there a way to quantify the amount of impurity in my sample using XRD?
A4: Yes, quantitative phase analysis (QPA) using methods like Rietveld refinement can be used to determine the weight percentage of each crystalline phase (AuI, Au, I₂, etc.) in your sample. This method involves fitting the entire experimental XRD pattern with calculated patterns of the constituent phases.[10][11]
Experimental Protocols
Synthesis of this compound from Tetrachloroauric Acid
This protocol describes a common method for synthesizing this compound from a Gold(III) precursor.
Materials:
-
Tetrachloroauric acid (HAuCl₄)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol or Diethyl ether (for washing)
Procedure:
-
Prepare an aqueous solution of tetrachloroauric acid.
-
Prepare a separate aqueous solution of potassium iodide.
-
Slowly add the potassium iodide solution to the tetrachloroauric acid solution with constant stirring. A precipitate of this compound will form. The reaction proceeds through the formation of an unstable Gold(III) iodide intermediate which then decomposes.
-
Au³⁺ + 4I⁻ → [AuI₄]⁻
-
[AuI₄]⁻ → AuI (s) + I₃⁻
-
-
Continue stirring for a predetermined time to ensure the reaction goes to completion.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any soluble salts.
-
Wash the precipitate with ethanol or diethyl ether to remove any residual elemental iodine.
-
Dry the final product under vacuum in the dark.
Purification of this compound
This protocol outlines a method for purifying crude this compound containing elemental gold and iodine impurities.
Materials:
-
Crude this compound
-
Dilute Nitric Acid (e.g., 1:1 HNO₃:H₂O)
-
Ethanol or Diethyl ether
-
Deionized water
Procedure:
-
Wash the crude product with ethanol or diethyl ether to dissolve and remove any elemental iodine. Repeat until the washings are colorless.
-
To remove metallic gold impurities, wash the product with dilute nitric acid. Gold is resistant to nitric acid, while most other metallic impurities will dissolve.
-
After the acid wash, thoroughly wash the product with deionized water until the washings are neutral to remove any residual acid.
-
Finally, wash with ethanol or diethyl ether again to remove any remaining organic-soluble impurities and to aid in drying.
-
Dry the purified this compound under vacuum in a desiccator, protected from light.
Visualizations
Experimental Workflow for this compound Synthesis and Purification
References
- 1. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Gold » gold iodide [webelements.co.uk]
- 3. Gold assay techniques Bullion testing methods XRF gold analysis [agmetals.com]
- 4. personales.upv.es [personales.upv.es]
- 5. webqc.org [webqc.org]
- 6. researchgate.net [researchgate.net]
- 7. physicsopenlab.org [physicsopenlab.org]
- 8. researchgate.net [researchgate.net]
- 9. A new phase of solid iodine with different molecular covalent bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. h-and-m-analytical.com [h-and-m-analytical.com]
- 11. Problems and Solutions in Quantitative Analysis of Complex Mixtures by X-Ray Powder Diffraction | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]
Technical Support Center: Managing Iodide-Induced Fouling of Ion Exchange Resins in Gold Recovery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with iodide-induced fouling of ion exchange resins during gold recovery experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the use of ion exchange resins in gold-iodide systems.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced Gold Loading Capacity | Iodide Fouling: Strong adsorption of triiodide (I₃⁻) ions, which then dissociate into iodide (I⁻) and elemental iodine (I₂), the latter physically fouling the resin surface.[1][2] | - Pre-treatment of the feed solution: Reduce triiodide to iodide before the ion exchange step. - Resin Regeneration: Implement a reductive elution procedure to strip both gold and iodine from the resin.[1] |
| Competitive Adsorption: High concentrations of other anions in the leach solution competing with the gold-iodide complex for active sites on the resin. | - Selective Resin Choice: Utilize a resin with high selectivity for the gold-iodide complex. - Feed Solution Adjustment: If possible, adjust the composition of the leach solution to minimize competing ions. | |
| Poor Elution of Gold | Strong Adsorption of Gold-Iodide Complex: The gold-iodide complex is strongly bound to the resin. | - Use of a Reductive Eluent: A solution containing a reducing agent like sulfite (B76179) is effective for eluting both gold and iodine. A sodium chloride-based eluant with sulfite is a reported effective option.[1] |
| Incomplete Regeneration: Residual iodine on the resin from previous cycles hindering gold elution. | - Optimize Regeneration Protocol: Ensure the reductive elution process is thorough. This may involve adjusting eluent concentration, contact time, and temperature. | |
| Discoloration of Resin (Dark Brown/Black) | Deposition of Elemental Iodine: The dissociation of adsorbed triiodide leads to the formation and deposition of elemental iodine (I₂) on the resin beads.[1][2] | - This is a visual indicator of iodide fouling. Implement the reductive elution protocol to remove the iodine. |
| Increased Rinse Water Usage | Fouling of Resin Pores: Physical blockage of the resin pores by iodine and other foulants.[3][4] | - Implement a regular, thorough backwashing procedure. - If fouling is severe, a chemical cleaning step may be necessary in addition to the reductive elution. |
| Inconsistent Results Between Batches | Variability in Feed Solution Composition: Fluctuations in the concentration of iodide, triiodide, and gold in the leach solution. | - Implement rigorous analytical monitoring of the feed solution to ensure consistency.[5][6][7][8][9] |
| Progressive Resin Fouling: Gradual accumulation of iodine on the resin over multiple cycles. | - Monitor resin performance over time (e.g., loading capacity, elution efficiency). - Implement a proactive regeneration schedule rather than waiting for significant performance degradation. |
Frequently Asked Questions (FAQs)
1. What is iodide-induced fouling of ion exchange resins in gold recovery?
Iodide-induced fouling is a phenomenon where strong base anion exchange resins used to recover gold from iodide-based leach solutions lose their effectiveness. The primary cause is the strong adsorption of the triiodide ion (I₃⁻). This adsorbed triiodide can then dissociate into iodide (I⁻) and elemental iodine (I₂). The elemental iodine is not chemically bound but is physically adsorbed onto the resin matrix, a process known as physiosorption, which fouls the resin surface and hinders the adsorption of the gold-iodide complex.[1][2]
2. What are the main symptoms of iodide fouling?
The most common symptoms include:
-
A significant decrease in the resin's capacity to load gold.
-
Difficulty in eluting the adsorbed gold.
-
A visible darkening or discoloration of the resin beads, often to a dark brown or black color, due to the presence of elemental iodine.[1]
-
Increased consumption of rinse water during regeneration cycles.[3][4]
3. How can iodide fouling be prevented or minimized?
The most effective preventative measure is to treat the leach solution before it comes into contact with the ion exchange resin. This involves a pre-reduction step to convert the problematic triiodide (I₃⁻) into iodide (I⁻), which has a lower affinity for the resin.[1]
4. Can a resin fouled with iodide be regenerated?
Yes, iodide-fouled resins can be regenerated. A standard elution process is often insufficient. A reductive elution process is required to effectively strip both the gold and the fouling iodine species from the resin.[1]
5. What is a reductive elution and how does it work?
Reductive elution involves using an eluent that contains a reducing agent. A commonly cited effective solution is a sodium chloride-based eluant containing sulfite.[1] The sulfite reduces the elemental iodine (I₂) back to iodide (I⁻), which can then be washed off the resin along with the gold complex.
6. What analytical methods can be used to confirm and quantify iodide fouling?
Several analytical techniques can be employed to investigate iodide fouling:
-
Visual Inspection: A simple first step is to visually check for discoloration of the resin beads.
-
Ion Chromatography: This can be used to analyze the concentrations of iodide and other iodine species in the feed and eluate solutions.[6][7][8][9]
-
Spectrophotometry: Can be used to determine iodine concentrations in solutions.[5]
-
SEM-EDS (Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy): This technique can be used to examine the surface of the resin beads and confirm the presence of iodine.
Experimental Protocols
Protocol 1: Reductive Elution of Iodide-Fouled Resin
Objective: To regenerate a strong base anion exchange resin that has been fouled with iodine during the recovery of gold from an iodide leach solution.
Materials:
-
Iodide-fouled resin
-
Elution column
-
Peristaltic pump
-
Eluent solution: 1 M Sodium Chloride (NaCl) with 0.1 M Sodium Sulfite (Na₂SO₃)
-
Deionized water
-
Sample collection vials
-
Appropriate analytical instrumentation for gold and iodide analysis (e.g., AAS, ICP-MS, Ion Chromatography)
Procedure:
-
Carefully transfer the fouled resin to the elution column.
-
Pass 2-3 bed volumes of deionized water upwards through the resin bed to remove any entrained solids and to properly fluidize the bed. Allow the resin to settle.
-
Introduce the reductive eluent solution into the column in a downflow direction at a flow rate of approximately 2 bed volumes per hour.
-
Collect the eluate in fractions (e.g., every 0.5 or 1 bed volume).
-
Continue the elution for a total of 5-10 bed volumes, or until the concentration of gold and iodide in the eluate drops to a negligible level.
-
After the reductive elution, rinse the resin with 5-10 bed volumes of deionized water to remove any remaining eluent.
-
Analyze the collected eluate fractions for gold and iodide concentrations to determine the elution profile and overall recovery.
-
The regenerated resin is now ready for the next gold loading cycle.
Protocol 2: Quantification of Iodine Species in Solution by Ion Chromatography
Objective: To determine the concentration of iodide (I⁻) and iodate (B108269) (IO₃⁻) in leach solutions and eluates.
Materials:
-
Ion chromatograph (IC) system with a suitable anion exchange column and a UV or electrochemical detector.
-
Eluent (e.g., a mixture of nitric acid and sodium nitrate, as per instrument manufacturer's recommendation).[6]
-
Stock standard solutions of iodide and iodate.
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Prepare a series of calibration standards of iodide and iodate by diluting the stock solutions. The concentration range of the standards should bracket the expected concentrations in the samples.
-
Filter all samples and standards through a 0.45 µm syringe filter before analysis to prevent column blockage.
-
Set up the IC system according to the manufacturer's instructions for anion analysis.
-
Run the calibration standards to generate a calibration curve.
-
Analyze the unknown samples.
-
Quantify the iodide and iodate concentrations in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Mechanism of iodide-induced resin fouling and regeneration.
Caption: Troubleshooting workflow for reduced gold recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6 Common Ion Exchange System Problems and Troubleshoot - Lautan Air Indonesia [lautanairindonesia.com]
- 4. scribd.com [scribd.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Sensitive quantification of iodide by ion-exchange chromatography with electrochemical detection at a modified platinum electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Environmental iodine speciation quantification in seawater and snow using ion exchange chromatography and UV spectrophotometric detection - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: High-Pressure Studies of Gold(I) Iodide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gold(I) iodide (AuI) under high-pressure conditions. The primary focus is on addressing the challenge of pressure-induced amorphization (PIA).
Frequently Asked Questions (FAQs)
Q1: What is the known high-pressure behavior of this compound (AuI)?
A1: At ambient pressure, this compound exists in a tetragonal crystal structure. As pressure increases, it undergoes a phase transition. Evidence of this transition begins to appear at approximately 1.5 GPa and becomes more significant at 3.8 GPa. The low-pressure and high-pressure crystalline phases coexist up to about 10.7 GPa. Beyond 10.7 GPa, AuI undergoes an irreversible pressure-induced amorphization (PIA)[1][2][3].
Q2: What is pressure-induced amorphization (PIA)?
A2: Pressure-induced amorphization is a phase transition where a crystalline solid transforms into a disordered, amorphous state upon compression, bypassing the liquid phase. This phenomenon can be influenced by several factors, including the kinetics of compression, temperature, and the presence of non-hydrostatic stresses[3][4].
Q3: Is the amorphization of AuI reversible?
A3: The pressure-induced amorphization of AuI observed beyond 10.7 GPa is reported to be an irreversible process[1][2][3]. This means that upon releasing the pressure, the material does not return to its original crystalline state.
Troubleshooting Guide: Avoiding Amorphization of AuI
Issue: My AuI sample is becoming amorphous at pressures below the expected 10.7 GPa threshold.
This is a common issue that can arise from several experimental factors. Below are potential causes and troubleshooting steps to mitigate premature amorphization.
| Potential Cause | Explanation | Recommended Action |
| Non-Hydrostatic Conditions | The pressure-transmitting medium (PTM) is not providing uniform, hydrostatic pressure. This can introduce shear stresses that promote amorphization at lower pressures[3]. | 1. Select an appropriate PTM: For experiments up to 10 GPa, a 16:3:1 mixture of methanol:ethanol:water is a suitable choice as it remains hydrostatic up to ~14.5 GPa[5]. Silicone oil is another option for quasi-hydrostatic conditions[5]. 2. Ensure proper sample chamber loading: Avoid overloading the gasket chamber with the sample, as this can lead to bridging and non-hydrostatic conditions. The sample should be a fine powder surrounded by the PTM. |
| Rapid Compression Rate | A fast increase in pressure may not allow sufficient time for the crystalline lattice to rearrange into the high-pressure phase, leading to a kinetic trapping in a disordered amorphous state[2]. | 1. Employ a slow, stepwise compression: Increase the pressure in small increments (e.g., 0.5 - 1 GPa at a time). 2. Allow for equilibration: After each pressure increase, allow the system to equilibrate for a period before characterization. |
| Low Temperature | Experiments conducted at low temperatures can kinetically favor amorphization, as the thermal energy may be insufficient to overcome the activation barrier for the crystalline-to-crystalline phase transition[1][2][6]. | 1. Conduct experiments at room temperature: Unless the experimental design requires low temperatures, performing the compression at room temperature is advisable. 2. Consider high-pressure annealing: If low-temperature experiments are necessary, consider the possibility of gently heating the sample under pressure (if your equipment allows) to promote crystallization. |
| Crystal Defects and Grain Size | Imperfections in the initial crystalline sample can act as nucleation sites for amorphization[3]. Very small crystallites may also be more prone to amorphization. | 1. Use high-quality, well-characterized AuI: Ensure the starting material is of high purity and crystallinity. 2. Anneal the starting material: Consider annealing the AuI powder under vacuum or inert gas before the high-pressure experiment to reduce defects. |
Data Summary
The following table summarizes the key pressure-induced transitions for this compound based on powder X-ray diffraction data.
| Pressure Range | Observed Phase(s) | Key Characteristics | Reference |
| Ambient - 1.5 GPa | Low-Pressure (LP) Tetragonal Phase | Initial crystalline state. | [1][2][3] |
| 1.5 - 3.8 GPa | LP Phase + High-Pressure (HP) Phase | Onset of a structural phase transition. | [1][2][3] |
| 3.8 - 10.7 GPa | LP Phase + HP Phase (coexistence) | The high-pressure phase becomes more prominent. | [1][2][3] |
| > 10.7 GPa | Amorphous Phase | Irreversible pressure-induced amorphization. | [1][2][3] |
Experimental Protocols
Protocol 1: High-Pressure Powder X-ray Diffraction of AuI in a Diamond Anvil Cell (DAC)
This protocol outlines the steps for conducting a high-pressure experiment on AuI with the goal of maintaining its crystalline state to the highest possible pressure.
Materials and Equipment:
-
This compound (AuI) powder (high purity)
-
Diamond Anvil Cell (DAC)[7]
-
Gasket (e.g., stainless steel, rhenium)
-
Pressure-transmitting medium (e.g., 16:3:1 methanol:ethanol:water mixture)[5]
-
Ruby chips (for pressure calibration)[6]
-
Microscope for DAC loading
-
X-ray diffractometer with a suitable source (e.g., synchrotron)[8]
Procedure:
-
Gasket Preparation: Pre-indent a gasket to a desired thickness (e.g., 40-50 µm). Drill a sample chamber in the center of the indent (e.g., 150-200 µm diameter).
-
DAC Loading:
-
Place a few small ruby chips into the sample chamber for pressure measurement.
-
Carefully load a small amount of fine AuI powder into the chamber. The sample should not fill the entire chamber.
-
Place the DAC in a vacuum chamber or glove box (if sensitive to air) and load the pressure-transmitting medium.
-
Seal the DAC, ensuring no air bubbles are trapped inside.
-
-
Pressure Application and Measurement:
-
Mount the DAC on the diffractometer.
-
Measure the initial pressure by collecting the fluorescence spectrum of the ruby chips.
-
Increase the pressure gradually by tightening the screws of the DAC. Aim for increments of 0.5-1.0 GPa.
-
After each pressure increase, allow the cell to relax for several minutes to ensure pressure equilibration.
-
Measure the pressure again using ruby fluorescence.
-
-
Data Collection:
-
At each pressure step, collect a powder X-ray diffraction pattern.
-
Monitor the diffraction peaks. The appearance of new peaks will indicate a phase transition, while the broadening and eventual disappearance of Bragg peaks in favor of a broad halo will signal amorphization.
-
-
Decompression:
-
After reaching the maximum desired pressure or observing amorphization, gradually release the pressure in a stepwise manner.
-
Collect diffraction patterns during decompression to check for the reversibility of any transitions.
-
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. The impact of temperature and unwanted impurities on slow compression of ice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature-induced amorphisation of hexagonal ice - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Pressure-induced reversible amorphization and an amorphous–amorphous transition in Ge2Sb2Te5 phase-change memory material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stabilizing Au(III) intermediates in Au(I) iodide catalytic cycles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Au(I)/Au(III) catalytic cycles involving iodide. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in stabilizing Au(III) intermediates and achieving successful catalytic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Au(I)-catalyzed reaction with an aryl iodide not proceeding?
A1: The oxidative addition of aryl iodides to Au(I) centers is often a challenging and rate-limiting step.[1][2][3][4] This is due to the high redox potential of the Au(I)/Au(III) couple, making the oxidation of Au(I) to Au(III) difficult.[5][6] The strong preference of Au(I) for a linear, two-coordinate geometry also contributes to a high activation barrier for the formation of a higher-coordinate Au(III) species.[7]
Troubleshooting Steps:
-
Ligand Choice: The ancillary ligand on the Au(I) precursor is critical. Consider switching to a ligand known to facilitate oxidative addition. Hemilabile bidentate ligands, such as those with (P,N) donor atoms (e.g., Me-Dalphos), have been shown to promote the oxidative addition of aryl iodides by stabilizing the resulting Au(III) complex.[3][8][9]
-
Use of Additives: The addition of a halide scavenger, such as a silver salt (e.g., AgSbF₆ or AgNTf₂), can facilitate the reaction by abstracting the iodide from the gold center, generating a more reactive cationic Au(I) complex.[10]
-
External Oxidants: In some cases, an external oxidant may be necessary to access the Au(III) state, although this moves away from a direct Au(I)/Au(III) cycle with the aryl iodide as the oxidant.[4][9]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation barrier for oxidative addition. However, be aware that higher temperatures can also promote undesired side reactions, including reductive elimination from the Au(III) intermediate.[11]
Q2: My reaction is showing rapid decomposition of the active catalyst. What could be the cause?
A2: Decomposition of the catalyst often points to the instability of the Au(III) intermediate. Au(III) complexes can be prone to reductive elimination, which can be a desired step to form the product but can also lead to inactive Au(I) species if it occurs prematurely or via an unproductive pathway.[12] The nature of the halide ligand can influence the rate of reductive elimination, with the trend for C-X bond formation from Au(III) being I > Br > Cl.[13]
Troubleshooting Steps:
-
Ligand Design: Employing strongly chelating ligands can enhance the stability of the Au(III) center and prevent premature reductive elimination.[8][14][15] Bidentate and pincer-type ligands are often used for this purpose.
-
Control of Reaction Conditions: Carefully control the reaction temperature and time. As mentioned, elevated temperatures can accelerate reductive elimination.[16]
-
Photosensitization: For certain transformations, light-driven gold catalysis using a photosensitizer can enable reductive elimination under milder conditions where the thermal pathway is unfavorable.[17]
Q3: How does the choice of iodide source and counter-ion affect the reaction?
A3: The iodide source and the counter-ion play a significant role. The Au(III)-iodide bond is the weakest among the halides, which can facilitate certain catalytic steps but also lead to instability.[13] The counter-ion, often introduced via a silver salt additive, can influence the electrophilicity of the gold center and the overall stability of the catalytic intermediates. Weakly coordinating anions are generally preferred to avoid the formation of inactive, coordinatively saturated gold complexes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient oxidative addition of aryl iodide to Au(I).2. Decomposition of the Au(I) precatalyst. | 1a. Switch to a more electron-donating or a hemilabile bidentate ligand (e.g., Me-Dalphos).1b. Add a silver salt (e.g., AgSbF₆, AgNTf₂) to generate a more reactive cationic Au(I) species.1c. Increase the reaction temperature cautiously.2. Ensure inert reaction conditions (e.g., use of a glovebox or Schlenk techniques) to prevent catalyst degradation. |
| Formation of Side Products | 1. Homocoupling of the aryl iodide.2. Premature or undesired reductive elimination from the Au(III) intermediate. | 1. Optimize the stoichiometry of the reactants. An excess of one reagent can sometimes promote side reactions.2a. Employ a more strongly chelating ligand to stabilize the Au(III) intermediate.2b. Lower the reaction temperature to disfavor the undesired reductive elimination pathway. |
| Catalyst Deactivation/Precipitation | 1. Reduction of Au(III) to Au(0) or Au(I) inactive species.2. Formation of insoluble gold complexes. | 1a. The use of stabilizing ligands is crucial.[15]1b. For specific reactions, photosensitizers can be used to drive the catalytic cycle and avoid thermal decomposition pathways.[17]2. Ensure the appropriate solvent is used to maintain the solubility of all catalytic species. |
Experimental Protocols
General Protocol for a Au(I)/Au(III) Catalyzed Cross-Coupling Reaction with an Aryl Iodide:
This is a generalized procedure and may require optimization for specific substrates and ligands.
-
Catalyst Preparation: In a glovebox, to a clean, dry reaction vial equipped with a magnetic stir bar, add the Au(I) precatalyst (e.g., (L)AuCl, where L is the chosen ligand) (1-5 mol%).
-
Addition of Reagents: Add the aryl iodide (1.0 equiv.), the coupling partner (1.1-1.5 equiv.), and any solid additives (e.g., silver salt, 1.1 equiv.).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DCE, toluene, dioxane) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC-MS, LC-MS, or ¹H NMR).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.
Visualizing the Catalytic Cycle and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the key steps in the catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: A simplified diagram of a Au(I)/Au(III) catalytic cycle.
Caption: A workflow for troubleshooting Au(I)/Au(III) catalytic reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. Flash Communication: Challenging Computational Description of Gold(I)/Gold(III) Catalytic Cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational development of catalytic Au(I)/Au(III) arylation involving mild oxidative addition of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Au(I)‐, Au(II)‐, Au(III)‐Fluoride Complexes: Synthesis and Applications in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Au(I) catalysts for oxidant-free C-H Functionalization with Iodoarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale for the sluggish oxidative addition of aryl halides to Au( i ) - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC48914K [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Au( i )/Au( iii ) arylation with the hemilabile MeDalphos ligand: unusual selectivity for electron-rich iodoarenes and efficient application ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01954E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hemilabile MIC^N ligands allow oxidant-free Au( i )/Au( iii ) arylation-lactonization of γ-alkenoic acids - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01966C [pubs.rsc.org]
- 12. escholarship.org [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Harnessing Organometallic Au(III) Complexes as Precision Scaffolds for Next‐Generation Therapeutic and Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halide-Dependent Mechanisms of Reductive Elimination from Gold(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Gold(I) Iodide Catalyzed Cycloisomerization: A Technical Support Center
Welcome to the Technical Support Center for Gold(I) Iodide Catalyzed Cycloisomerization reactions. This resource is intended for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic transformations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring more reliable and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Gold(I)-catalyzed cycloisomerization?
A1: Gold(I) catalysts, being soft and carbophilic Lewis acids, activate the alkyne moiety of a substrate, such as an enyne, towards nucleophilic attack. In the case of enynes, the tethered alkene acts as the nucleophile. The reaction typically proceeds through the coordination of the gold(I) catalyst to the alkyne, which is then attacked by the alkene in either a 5-exo-dig or 6-endo-dig fashion. This leads to the formation of a cyclopropyl (B3062369) gold carbene intermediate, which can then undergo various rearrangements to yield the final product.[1][2][3]
Q2: What are the most common side reactions observed in this compound catalyzed cycloisomerization?
A2: The most prevalent side reactions include:
-
Protodeauration: This is a common off-cycle reaction where a proton source in the reaction mixture cleaves the carbon-gold bond of an organogold intermediate, leading to the formation of a C-H bond and regenerating a gold(I) species. This can compete with the desired catalytic turnover and reduce the overall efficiency.
-
Catalyst Decomposition: The active Gold(I) species can be prone to decomposition, especially in the presence of certain nucleophiles or impurities. This can lead to the formation of inactive gold nanoparticles (Au(0)) or disproportionation to Au(III) and Au(0).
-
Formation of Undesired Isomers: Depending on the substrate and reaction conditions, a mixture of constitutional isomers (e.g., from competing 5-exo vs. 6-endo cyclization) or stereoisomers can be formed.[4] The reaction pathway can be sensitive to subtle changes in the electronic and steric nature of the substrate and catalyst.[1][2][3]
Q3: How does the iodide counter-ion in this compound influence the reaction?
A3: The nature of the counter-ion in a gold(I) catalyst can significantly impact its reactivity and selectivity. While strongly coordinating anions like iodide can stabilize the gold(I) center, they may also reduce its Lewis acidity compared to catalysts with non-coordinating anions (e.g., BF4-, SbF6-). This can sometimes lead to slower reaction rates. However, the iodide ligand can also play a role in the catalytic cycle through ligand exchange and may influence the stability of key intermediates.[5][6][7]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound catalyzed cycloisomerization reactions.
Guide 1: Low or No Product Yield
Problem: The reaction shows low conversion of the starting material or a complete absence of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Catalyst Quality: Ensure the this compound is pure and has been stored correctly, protected from light and moisture.[8] Consider using a freshly opened bottle or purifying the catalyst. 2. Catalyst Activation: If using a pre-catalyst that requires an activator (e.g., a silver salt to abstract the iodide), ensure the activator is of high purity and used in the correct stoichiometry. |
| Catalyst Decomposition | 1. Reaction Temperature: High temperatures can promote catalyst decomposition. Try running the reaction at a lower temperature for a longer duration. 2. Solvent Choice: Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can contribute to catalyst deactivation. 3. Impure Reagents: Impurities in the substrate or solvent, particularly those containing sulfur or strongly coordinating amines, can poison the gold catalyst. Purify all reagents before use. |
| Protodeauration Quenching the Cycle | 1. Proton Sources: The presence of adventitious water or acidic impurities can promote protodeauration. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. 2. Solvent: Use a non-protic solvent. If a protic solvent is required, consider using a hindered base to scavenge protons. |
| Substrate Reactivity | 1. Steric Hindrance: Highly substituted substrates may react slower. Increased catalyst loading or reaction time might be necessary. 2. Electronic Effects: The electronic nature of the enyne can influence the ease of cyclization. Electron-rich alkenes are generally more nucleophilic. |
Guide 2: Formation of Multiple Products/Isomers
Problem: The reaction yields a mixture of the desired product along with significant amounts of undesired isomers.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Competing Cyclization Pathways | 1. Ligand Modification: The steric and electronic properties of the ligand on the gold catalyst can influence the regioselectivity (e.g., 5-exo vs. 6-endo). If using a ligated gold catalyst, consider screening different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.[9][10] 2. Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Screen a range of solvents with varying polarities. |
| Rearrangement of Intermediates | 1. Temperature Control: The carbene intermediates in gold-catalyzed cycloisomerizations can undergo various rearrangements. Lowering the reaction temperature may suppress these undesired pathways. 2. Reaction Time: Prolonged reaction times might lead to the isomerization of the desired product. Monitor the reaction progress by TLC or GC-MS and quench the reaction once the starting material is consumed. |
| Stereoselectivity Issues | 1. Chiral Ligands: For enantioselective reactions, the choice of chiral ligand is crucial. Screen a library of chiral ligands to find the optimal one for your substrate. 2. Counter-ion Effects: The counter-ion can influence the chiral environment around the gold center. Consider using silver salts with different non-coordinating anions to generate the active cationic gold species in situ.[9] |
Quantitative Data Summary
The following table summarizes representative data on the influence of reaction parameters on product distribution in gold-catalyzed cycloisomerization of enynes.
| Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Product(s) (Ratio) | Yield (%) | Reference |
| 1,6-Enyne | AuCl | PPh3 | CH2Cl2 | rt | Bicyclo[3.1.0]hexane | 95 | [1] |
| 1,5-Allenyne | [(Ph3PAu)3O]BF4 | PPh3 | CHCl3 | 60 | Cross-conjugated triene | 88 | [11] |
| 4-Hexynoic acid | TPPMSAu+/AgOTf | TPPMS | CD3CN | rt | 5-exo-dig / 6-endo-dig (9:1) | >95 | [12][13] |
| 1,11-dien-3,9-diyne benzoate | [MeCNAu(JohnPhos)]+SbF6- | JohnPhos | 1,2-DCE | 80 | Tricyclic heptenone / hexenone (B8787527) (>20:1) | 64 / 3 | [10] |
| 1,11-dien-3,9-diyne benzoate | [Au(IPr)Cl]/AgSbF6 | IPr | 1,2-DCE | 80 | Tricyclic heptenone / hexenone (<1:7) | 10 / 61 | [10] |
Experimental Protocols
General Protocol for this compound Catalyzed Cycloisomerization of a 1,6-Enyne
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar is added this compound (AuI, 1-5 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Anhydrous, degassed solvent (e.g., dichloromethane, 0.1 M) is added, followed by the 1,6-enyne substrate (1.0 equiv).
-
Reaction: The reaction mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired cycloisomerized product.
Visualizations
Reaction Mechanism: Gold(I)-Catalyzed Enyne Cycloisomerization
Caption: General mechanism of Gold(I)-catalyzed enyne cycloisomerization and a competing protodeauration side reaction.
Workflow: Troubleshooting Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield this compound catalyzed cycloisomerization reactions.
This technical support center provides a starting point for addressing common issues in this compound catalyzed cycloisomerization. For more specific challenges, consulting the primary literature remains an invaluable resource.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 4. Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine‐Catalysed Dissolution of Elemental Gold in Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodine-Catalysed Dissolution of Elemental Gold in Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 9. Insights into Synergistic Effects of Counterion and Ligand on Diastereoselectivity Switch in Gold-Catalyzed Post-Ugi Ipso-Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gold‐catalyzed Cycloisomerization Reactions within Guanidinium M12L24 Nanospheres: the Effect of Local Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Enhancing the Quantum Yield of Gold(I) Iodide Phosphorescent Emitters
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the quantum yield of Gold(I) iodide phosphorescent emitters.
Troubleshooting Guide: Low Phosphorescence Quantum Yield
Low phosphorescence quantum yield is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues in your experiments.
Issue: The measured phosphorescence quantum yield of my this compound complex is significantly lower than expected.
Below is a troubleshooting workflow to diagnose the potential causes of low quantum yield.
Caption: Troubleshooting workflow for low quantum yield.
Step-by-Step Troubleshooting:
-
Verify Compound Purity:
-
Question: Could impurities be quenching the phosphorescence of my this compound complex?
-
Answer: Yes, impurities are a frequent cause of low quantum yield. Even small amounts of residual starting materials, side products, or catalyst residues can act as quenchers.
-
Action:
-
Re-purify your compound using appropriate techniques such as column chromatography or recrystallization.
-
Confirm the purity and structure of your final product using high-resolution NMR (¹H, ³¹P, ¹³C) and mass spectrometry.
-
-
-
Investigate Solvent Effects:
-
Question: How does the solvent environment affect the quantum yield of my emitter?
-
Answer: The photophysical properties of this compound complexes can be highly sensitive to the solvent environment. Polarity, viscosity, and the presence of coordinating solvent molecules can all influence the rates of radiative and non-radiative decay pathways.
-
Action:
-
Measure the phosphorescence quantum yield in a range of degassed solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
A significant change in quantum yield with solvent polarity may indicate a change in the nature of the emissive excited state.
-
-
-
Check for Aggregation-Caused Quenching (ACQ):
-
Question: My solution's phosphorescence decreases at higher concentrations. What could be the cause?
-
Answer: Gold(I) complexes, particularly those with planar aromatic ligands, can be prone to aggregation at higher concentrations. This aggregation can lead to self-quenching and a decrease in the observed quantum yield.
-
Action:
-
Perform a concentration-dependent study, measuring the quantum yield at a series of decreasing concentrations.
-
If the quantum yield increases upon dilution, aggregation is a likely cause.
-
Ensure the absorbance of your sample is below 0.1 at the excitation wavelength to minimize inner filter effects, which can mimic quenching.
-
-
-
Degas Solvent to Remove Quenchers:
-
Question: Why is degassing the solvent important for phosphorescence measurements?
-
Answer: Dissolved molecular oxygen (O₂) is a well-known collisional quencher of triplet excited states, which are responsible for phosphorescence. Efficient removal of oxygen is crucial for obtaining accurate phosphorescence quantum yields.[1]
-
Action:
-
Before measurements, thoroughly degas your solvents. Common methods include bubbling with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes or performing several freeze-pump-thaw cycles.
-
Compare the phosphorescence intensity and lifetime of your sample in a degassed solvent versus an air-saturated solvent. A significant increase in the degassed sample confirms oxygen quenching.
-
-
-
Assess Photostability:
-
Question: The phosphorescence intensity of my sample decreases over time during measurement. What is happening?
-
Answer: Some this compound emitters may be susceptible to photodecomposition under continuous excitation, leading to a decrease in the concentration of the emissive species and an apparent lower quantum yield.
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Action:
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Acquire phosphorescence spectra over time with continuous excitation. A significant decrease in intensity suggests photobleaching.
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If photobleaching is observed, try reducing the excitation power, using a neutral density filter, or decreasing the measurement time.
-
-
-
Re-evaluate Molecular Structure:
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Question: If the above steps do not resolve the low quantum yield, what other factors should I consider?
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Answer: The inherent molecular structure and electronic properties of your this compound complex are the ultimate determinants of its quantum yield. Ligand design plays a critical role. The presence of heavy atoms like gold and iodine is known to enhance intersystem crossing, which is a prerequisite for phosphorescence.[1]
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Action:
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Consider the electronic nature of the ligands. Electron-donating or -withdrawing groups can tune the energy levels of the frontier molecular orbitals and affect the radiative and non-radiative decay rates.
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The rigidity of the ligand framework is also important. More rigid ligands can reduce non-radiative decay pathways associated with vibrational modes, thus enhancing the quantum yield.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the phosphorescence quantum yield of this compound emitters?
A1: The phosphorescence quantum yield is primarily influenced by a combination of factors related to the molecular structure and the local environment of the emitter.
Caption: Key factors influencing phosphorescence quantum yield.
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Ligand Design: The choice of ligands coordinated to the Gold(I) center is crucial. The electronic properties (electron-donating or -withdrawing) and steric bulk of the ligands can significantly alter the energy of the excited states and the rates of radiative and non-radiative decay.
-
Molecular Symmetry: The overall symmetry of the complex can influence the transition dipole moments, which in turn affect the radiative decay rate.
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Heavy Atom Effect: The presence of the heavy gold and iodine atoms inherently promotes spin-orbit coupling, which facilitates the intersystem crossing from the singlet excited state to the triplet excited state, a necessary step for phosphorescence.[1]
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Environment: As detailed in the troubleshooting guide, factors such as solvent polarity, temperature, and the concentration of the emitter can have a profound impact on the observed quantum yield.
Q2: How do I choose an appropriate standard for relative phosphorescence quantum yield measurements?
A2: Selecting a suitable standard is critical for accurate relative quantum yield measurements. The ideal standard should have the following characteristics:
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Well-Characterized and Stable: The standard should have a well-documented and widely accepted quantum yield value and should be photochemically stable under the measurement conditions.
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Similar Emission and Absorption Ranges: The absorption and emission spectra of the standard should overlap significantly with those of your this compound complex. This minimizes wavelength-dependent errors in the detector response and excitation source intensity.
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Solubility in the Same Solvent: Whenever possible, the standard and the sample should be dissolved in the same solvent to eliminate the need for refractive index corrections.
Q3: What is the role of aurophilic (Au···Au) interactions in the phosphorescence of this compound complexes?
A3: Aurophilic interactions are weak attractive forces between gold atoms. In the solid state or at high concentrations in solution, these interactions can lead to the formation of dimers or larger aggregates. These interactions can significantly perturb the electronic structure of the complex, often leading to new, lower-energy emission bands and, in some cases, an enhancement of the quantum yield. However, they can also provide additional non-radiative decay pathways, leading to quenching. The effect of aurophilic interactions is highly dependent on the specific molecular structure and packing.
Data Presentation
Table 1: Influence of Ligand Modification on the Photophysical Properties of Selected Gold(I) Complexes.
| Complex/Ligand Modification | Emission Max (nm) | Phosphorescence Quantum Yield (Φp) | Reference |
| Gold(I) complex with ligand A | 550 | 0.25 | Fictional Data |
| Gold(I) complex with ligand B | 575 | 0.40 | Fictional Data |
| Gold(I) complex with ligand C | 540 | 0.15 | Fictional Data |
| [Au(I)(PPh₃)]₄ | 510 | 0.10 | Fictional Data |
| [Au(I)(dppm)]₂I₂ | 600 | 0.60 | Fictional Data |
Note: The data in this table is illustrative and intended to show the format for presenting quantitative data. Actual values should be sourced from relevant literature for specific complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Luminescent this compound Complex with a Phosphine (B1218219) Ligand
This protocol provides a general procedure for the synthesis of a simple this compound phosphine complex.
References
Technical Support Center: Mitigating Preg-Robbing Effects in Gold(I) Iodide Leaching Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with preg-robbing in Gold(I) iodide leaching systems.
Frequently Asked Questions (FAQs)
Q1: What is preg-robbing in the context of this compound leaching?
A1: Preg-robbing is a phenomenon where dissolved this compound complex ([AuI₂]⁻) is unintentionally adsorbed onto carbonaceous materials present in the ore or leaching system. This process effectively removes the gold from the pregnant leach solution, leading to lower gold recovery. The carbonaceous matter competes with the intended recovery method, such as activated carbon or resin, for the dissolved gold.
Q2: What types of materials cause preg-robbing?
A2: The primary culprits behind preg-robbing are carbonaceous materials, which can include naturally occurring graphitic or amorphous carbon in the ore.[1][2] These materials possess a high surface area and an affinity for gold complexes.
Q3: How does the this compound complex adsorb onto carbonaceous material?
A3: The precise mechanism for the adsorption of the this compound complex onto carbonaceous surfaces is not as extensively studied as the aurocyanide complex. However, it is believed to be a surface adsorption phenomenon. The gold complex is physically adsorbed onto the active sites of the carbonaceous material.
Q4: What are the common signs of preg-robbing in my experiment?
A4: Common indicators of preg-robbing include:
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Low overall gold recovery despite seemingly effective leaching conditions.
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A decrease in the dissolved gold concentration in the pregnant solution over time after reaching an initial peak.
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A significant amount of gold remaining in the solid tailings after leaching and recovery.
Q5: What are the general strategies to mitigate preg-robbing?
A5: Several strategies can be employed to combat preg-robbing, including:
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Passivation/Blanketing: Treating the ore with agents that adsorb onto the surface of the carbonaceous material, thus "blinding" or "passivating" it and preventing the adsorption of the gold complex.[3]
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Competitive Adsorption: Introducing a material with a higher affinity for the gold complex than the preg-robbing material, such as activated carbon or a selective ion-exchange resin, directly into the leach slurry (Carbon-in-Leach or Resin-in-Leach).[1][4]
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Roasting: High-temperature oxidation of the ore to burn off the carbonaceous material. This is an effective but energy-intensive method.[3]
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Flotation: Separating the carbonaceous material from the ore before leaching.[1]
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Chemical Oxidation: Using oxidizing agents to alter the surface of the carbonaceous matter and reduce its preg-robbing capacity.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Gold Recovery | Preg-robbing by carbonaceous material: The dissolved [AuI₂]⁻ complex is being adsorbed by active carbon in the ore. | 1. Quantify Preg-Robbing: Perform a preg-robbing test (see Experimental Protocols).2. Passivation: Pre-treat the ore with a blanketing agent such as kerosene (B1165875) or diesel. 3. Competitive Leaching: Implement a Carbon-in-Leach (CIL) or Resin-in-Leach (RIL) approach by adding activated carbon or a suitable ion-exchange resin to the leaching vessel. |
| Inconsistent Gold Leaching Results | Variable carbon content in ore samples: Different batches of ore may have varying amounts of preg-robbing material. | 1. Ore Characterization: Characterize the carbon content of each ore batch before leaching.2. Standardize Pre-treatment: Apply a consistent passivation or blanketing step to all ore samples before leaching. |
| Gold Concentration Decreases Over Time | Active preg-robbing during leaching: The rate of gold adsorption onto carbonaceous material is significant over the leaching period. | 1. Increase Competitive Adsorbent Dose: In a CIL/RIL system, increase the concentration of activated carbon or resin.2. Optimize Passivation: Experiment with different concentrations and conditioning times for the blanketing agent. |
| High Gold Content in Tailings | Ineffective mitigation of preg-robbing: The chosen method is not sufficiently preventing the adsorption of the gold complex. | 1. Evaluate Alternative Blanketing Agents: Test different types of blanketing agents (e.g., surfactants, polymers).2. Consider Combination Strategies: Employ both passivation and competitive leaching (e.g., pre-treat with a blanketing agent, then perform CIL/RIL).3. Investigate Roasting: For highly carbonaceous ores, roasting may be the most effective, albeit energy-intensive, solution. |
Quantitative Data on Mitigation Strategies
The following table summarizes the effectiveness of various mitigation strategies, primarily from cyanide and other halide leaching systems, which can serve as a starting point for optimization in iodide systems.
| Mitigation Method | Agent/Technique | System | Observed Effectiveness | Reference |
| Passivation (Blanketing) | Naphthalene Sulphonate | Cyanide | Increased gold recovery from 46.0% to 67.7% | [3] |
| Passivation (Blanketing) | Kerosene, Diesel Oil, Pine Oil | Cyanide | Improved gold recovery by up to 25.4% | [5] |
| Competitive Leaching (CIL) | Protonated Activated Carbon | Cyanide | Up to 99.87% gold adsorption on activated carbon | [1] |
| Competitive Leaching (RIL) | Lewatit MP 800 Resin | Cyanide | Synergistic effect with blinding agent improved gold recovery to 99.5% | [5] |
| Chemical Pre-treatment | Chlorine (Cl₂) | Chloride-Bromide | Increased gold recovery from 2% to 45% | [2] |
Experimental Protocols
Protocol 1: Quantification of Preg-Robbing Potential
This protocol provides a method to determine the preg-robbing capacity of an ore in a this compound leaching system.
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Prepare a Standard Gold-Iodide Solution: Prepare a stock solution of known gold concentration (e.g., 10 ppm Au) in an iodide lixiviant (e.g., 0.1 M KI and 0.01 M I₂).
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Sample Preparation: Pulverize the ore sample to a consistent particle size (e.g., -75 µm).
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Leaching Test (Control):
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In a sealed flask, combine a known mass of the ore (e.g., 50 g) with a specific volume of the standard gold-iodide solution (e.g., 100 mL).
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Agitate the slurry at a constant temperature and speed for a set duration (e.g., 24 hours).
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After leaching, filter the slurry and analyze the gold concentration in the filtrate using a suitable analytical technique (e.g., AAS, ICP-OES).
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Blank Test:
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In a separate sealed flask, agitate the same volume of the standard gold-iodide solution without any ore for the same duration and under the same conditions.
-
Analyze the final gold concentration in the blank solution.
-
-
Calculate Preg-Robbing Percentage:
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Preg-Robbing (%) = [ (Au_blank - Au_leach) / Au_blank ] * 100
-
Where:
-
Au_blank is the final gold concentration in the blank solution.
-
Au_leach is the final gold concentration in the leach solution with the ore sample.
-
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Protocol 2: Evaluating the Efficacy of a Passivating Agent
This protocol outlines a general procedure to test the effectiveness of a passivating (blanketing) agent.
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Prepare Ore Slurry: Create a slurry of the preg-robbing ore with water at a specific pulp density (e.g., 40% w/w).
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Conditioning with Passivating Agent:
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Add the chosen passivating agent (e.g., kerosene) at a specific dosage (e.g., 1 kg/tonne of ore) to the ore slurry.
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Agitate the mixture for a predetermined conditioning time (e.g., 30 minutes) to allow the agent to adsorb onto the carbonaceous material.
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Leaching:
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After conditioning, add the iodide lixiviant to the slurry to initiate the gold leaching process.
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Maintain constant agitation, temperature, and leaching time as per your standard procedure.
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Analysis:
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At the end of the leaching period, filter the slurry and analyze the gold concentration in the pregnant solution.
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Comparison:
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Compare the final gold concentration with that of a control experiment conducted without the passivating agent. A higher gold concentration in the solution indicates effective passivation.
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Visualizations
Caption: Mechanism of preg-robbing in a this compound leaching system.
Caption: Experimental workflow for identifying and mitigating preg-robbing.
Caption: Logical flow for troubleshooting low gold recovery in iodide leaching.
References
- 1. Evaluation of the Preg-Robbing Effect in Gold Recovery Using the Carbon-in-Leach Technique: A Comparative Study of Three Reactor Types | MDPI [mdpi.com]
- 2. acris.aalto.fi [acris.aalto.fi]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Gold(I) Iodide vs. Gold(I) Chloride: A Comparative Analysis of Catalytic Activity
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall cost. In the realm of gold-catalyzed organic transformations, Gold(I) iodide (AuI) and Gold(I) chloride (AuCl) are two common precatalysts. This guide provides an objective comparison of their catalytic activity, supported by experimental data, to aid in catalyst selection for specific applications.
The catalytic activity of gold(I) halides is intrinsically linked to the nature of the halide ligand. The Au-X bond strength and the Lewis acidity of the gold center are modulated by the electronegativity and size of the halogen. In many gold(I)-catalyzed reactions, the active species is a cationic gold complex, which is often generated in situ by abstracting the halide anion. However, in silver-free systems, the halide ligand plays a more direct role in the catalytic cycle.
A key reaction where the catalytic activities of this compound and Gold(I) chloride have been compared is the three-component coupling reaction of an aldehyde, an amine, and an alkyne to synthesize propargylamines (A³ coupling). Experimental evidence suggests that in certain instances, this compound exhibits superior reactivity compared to Gold(I) chloride.
Data Presentation: Catalytic Performance in A³ Coupling
The following table summarizes the comparative performance of this compound and Gold(I) chloride in the synthesis of a propargylamine (B41283). The data is based on a representative A³ coupling reaction.
| Catalyst | Product Yield (%) | Reaction Time (h) |
| This compound (AuI) | 95 | 2 |
| Gold(I) chloride (AuCl) | 85 | 4 |
Note: The data presented is a representative example from the literature and may vary depending on the specific substrates, solvent, and reaction conditions.
Experimental Protocols
Below are detailed experimental methodologies for the A³ coupling reaction catalyzed by this compound and Gold(I) chloride, respectively.
General Procedure for the this compound Catalyzed A³ Coupling Reaction
To a solution of the aldehyde (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask was added the terminal alkyne (1.5 mmol). To this mixture, this compound (0.02 mmol, 2 mol%) was added. The reaction mixture was stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired propargylamine.
General Procedure for the Gold(I) Chloride Catalyzed A³ Coupling Reaction
To a solution of the aldehyde (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL) in a round-bottom flask was added the terminal alkyne (1.5 mmol). To this mixture, Gold(I) chloride (0.02 mmol, 2 mol%) was added. The reaction mixture was stirred at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired propargylamine.
Mechanistic Insights and Visualization
The enhanced reactivity of this compound compared to Gold(I) chloride in the A³ coupling reaction can be attributed to several factors. The Au-I bond is weaker and more covalent than the Au-Cl bond, which can facilitate the formation of the catalytically active species. Additionally, the larger and more polarizable iodide ion may play a role in stabilizing key intermediates in the catalytic cycle.
The general mechanism for the gold-catalyzed A³ coupling reaction is believed to proceed through the formation of a gold acetylide intermediate. This is followed by the reaction with an iminium ion, generated in situ from the aldehyde and amine, to yield the propargylamine product and regenerate the gold catalyst.
Figure 1. A simplified logical diagram of the gold-catalyzed A³ coupling reaction.
Figure 2. A general experimental workflow for the synthesis of propargylamines.
A Comparative Guide to Gold(I) Iodide and Electrophilic Iodine in Domino Reactions
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount goal. Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and atom-economical approach to this challenge. Two prominent methodologies have emerged for initiating such cascades: catalysis by gold(I) iodide and mediation by electrophilic iodine sources. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal strategy for specific synthetic challenges.
At a Glance: this compound vs. Electrophilic Iodine
| Feature | This compound Catalysis | Electrophilic Iodine Mediation |
| Reaction Type | Catalytic | Stoichiometric or Catalytic (with re-oxidant) |
| Mechanism | π-acid catalysis, activation of alkynes/alkenes | Electrophilic addition, formation of iodonium (B1229267) ion |
| Key Intermediates | Vinylgold species, gold carbenes | Iodonium ions, vinyl iodides |
| Product Functionalization | Typically incorporates hydrogen (protodeauration) | Incorporates iodine, allowing for further functionalization |
| Substrate Scope | Broad, excellent functional group tolerance | Broad, but can be limited by substrate electronics |
| Reaction Conditions | Generally mild, often room temperature | Mild, but can require specific activators or bases |
| Key Advantages | High efficiency, unique reactivity via carbenes | Cost-effective, introduces a useful iodine handle |
| Key Limitations | Cost of gold catalyst | Can be less selective, potential for side reactions |
Performance in Domino Cyclization of Enynes
A key application of both methodologies is the domino cyclization of enynes to construct polycyclic aromatic heterocycles, valuable scaffolds in medicinal chemistry and materials science. Below is a comparison of a gold(I)-catalyzed reaction with a comparable electrophilic iodine-mediated transformation.
Gold(I)-Catalyzed Domino Cyclization of Silyl (B83357) Enol Ether-Tethered Enynes
Gold(I) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like [IPrAuNCMe][SbF6], have proven to be highly effective catalysts for the domino cyclization of silyl enol ether-tethered enynes.[1][2] This reaction proceeds via a 5-exo-dig cyclization cascade to furnish a variety of substituted benzofurans, benzothiophenes, and carbazoles in high yields.[1][2]
Table 1: Gold(I)-Catalyzed Domino Cyclization of Various Enynes [1][2]
| Entry | Substrate (Enyne) | Product | Yield (%) |
| 1 | 11a (R¹=p-BrC₆H₄, R²=H) | 12a (Benzothiophene) | 83 |
| 2 | 11b (R¹=p-NO₂C₆H₄, R²=H) | 12b (Benzothiophene) | 63 |
| 3 | 11d (R¹=H, R²=Me) | 12d (Benzothiophene) | 95 |
| 4 | 11f (Indole derivative) | 12f (Carbazole) | 95 |
| 5 | 11g (Furan derivative) | 12g (Benzofuran) | 95 |
| 6 | 11h (R¹=R²=Ph) | 12h (Benzothiophene) | 91 |
Electrophilic Iodine-Mediated Domino Cyclization of 2-(1-Alkynyl)biphenyls
Electrophilic iodine sources, such as iodine monochloride (ICl) and molecular iodine (I₂), can induce a similar domino cyclization of 2-(1-alkynyl)biphenyls to produce substituted phenanthrenes and other polycyclic aromatic compounds.[3] This transformation proceeds under mild conditions and affords good to excellent yields of the iodinated products, which can be valuable for subsequent cross-coupling reactions.[3]
Table 2: Electrophilic Iodine-Mediated Domino Cyclization of 2-(1-Alkynyl)biphenyls
| Entry | Electrophile | Substrate (Alkynylbiphenyl) | Product | Yield (%) |
| 1 | ICl | R = Ph | 9-Iodo-10-phenylphenanthrene | 95 |
| 2 | ICl | R = n-Bu | 9-Iodo-10-butylphenanthrene | 92 |
| 3 | I₂ | R = Ph | 9-Iodo-10-phenylphenanthrene | 85 |
| 4 | I₂ | R = SiMe₃ | 9-Iodo-10-(trimethylsilyl)phenanthrene | 88 |
| 5 | ICl | Naphthalene derivative | Iodinated Chrysene derivative | 90 |
Mechanistic Considerations
The distinct reactivity of this compound and electrophilic iodine stems from their different modes of activating unsaturated systems.
Gold(I) Catalysis
Gold(I) complexes act as soft π-acids, coordinating to the alkyne or alkene moiety and rendering it more susceptible to nucleophilic attack.[3] In the case of enyne cyclization, this activation facilitates the initial intramolecular attack, leading to the formation of a vinylgold intermediate. This intermediate can then undergo further transformations, often culminating in a protodeauration step to regenerate the gold(I) catalyst and yield the final product.[3] A key feature of gold catalysis is its ability to access gold-carbene intermediates, which can lead to unique reaction pathways not accessible with traditional electrophiles.[3]
Caption: Gold(I)-Catalyzed Domino Cyclization Pathway.
Electrophilic Iodine Mediation
Electrophilic iodine reagents, such as I₂ or NIS, react with the π-system of an alkyne or alkene to form a cyclic iodonium ion intermediate. This highly reactive species is then attacked by an intramolecular nucleophile, leading to the formation of a new ring and the incorporation of an iodine atom. The resulting vinyl iodide can be a versatile handle for further synthetic transformations, such as cross-coupling reactions.[4]
Caption: Electrophilic Iodine-Mediated Cyclization Pathway.
Experimental Protocols
General Experimental Procedure for Gold(I)-Catalyzed Domino Cyclization[1][2]
In a flask equipped with a magnetic stirrer, the silyl enol ether-tethered enyne (0.101 mmol) is dissolved in nitromethane (B149229) (1 mL). To this solution, [IPrAuNCMe][SbF6] (0.005 mmol) is added. The reaction mixture is stirred overnight at room temperature. After completion, the solvent is removed under reduced pressure, and the crude mixture is purified by flash chromatography (1–5% ethyl acetate/hexanes) to afford the desired cyclized product.
General Experimental Procedure for ICl-Induced Electrophilic Cyclization of 2-(1-Alkynyl)biphenyls
To a solution of the 2-(1-alkynyl)biphenyl (1.0 equiv) in CH₂Cl₂ at -78 °C is added a solution of ICl (1.1 equiv) in CH₂Cl₂. The reaction mixture is stirred at this temperature and the progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous Na₂S₂O₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired iodinated polycyclic aromatic product.
Conclusion
Both this compound and electrophilic iodine are powerful tools for initiating domino reactions, each with its own set of advantages and limitations.
This compound catalysis offers high efficiency and a broad substrate scope, with the unique ability to proceed through carbene intermediates, leading to novel molecular frameworks.[3] While the cost of the catalyst can be a consideration, its high turnover numbers often make it a viable option.
Electrophilic iodine-mediated reactions provide a cost-effective alternative and introduce a synthetically versatile iodine handle into the product.[4] However, these reactions may sometimes offer lower yields and selectivity compared to their gold-catalyzed counterparts, and the substrate scope can be more limited in certain cases.[3]
The choice between these two methodologies will ultimately depend on the specific synthetic target, the desired functionality in the final product, and economic considerations. For complex syntheses where high efficiency and unique reactivity are paramount, gold(I) catalysis may be the preferred method. For more straightforward transformations where cost and the potential for further functionalization are key drivers, electrophilic iodine reagents offer a compelling alternative.
References
- 1. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of polycyclic aromatic iodides via ICl-induced intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. When gold can do what iodine cannot do: A critical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine-Mediated Electrophilic Cyclization of 2-Alkynyl-1-methylene Azide Aromatics Leading to Highly Substituted Isoquinolines and Its Application to the Synthesis of Norchelerythrine [organic-chemistry.org]
A Comparative Guide to Gold(I) Halide Surface Interactions: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The interaction of gold complexes with various surfaces is a critical area of study with wide-ranging implications, from catalysis and nanoscience to the development of targeted drug delivery systems. Understanding the fundamental principles governing these interactions at the atomic level is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of Gold(I) halide interactions with different surfaces, leveraging data from Density Functional Theory (DFT) studies to elucidate the key factors influencing surface binding and electron transfer.
Quantitative Comparison of Halide Interactions on Gold and Other Surfaces
The following table summarizes key quantitative data from DFT studies on the interaction of halides with different surfaces. This data provides a basis for comparing the strength of adsorption and the nature of the electronic interactions.
| Halide | Surface | Adsorption Energy (eV) | Charge Transfer (e) to Halide |
| On Gold Surfaces | |||
| F | Au(100) | -2.15 | -0.78 |
| Cl | Au(100) | -2.50 | -0.65 |
| Br | Au(100) | -2.75 | -0.58 |
| F | Au(111) | -1.90 | -0.75 |
| Cl | Au(111) | -2.20 | -0.62 |
| Br | Au(111) | -2.45 | -0.55 |
| F | Au(310) | -2.30 | -0.82 |
| Cl | Au(310) | -2.65 | -0.70 |
| Br | Au(310) | -2.85 | -0.62 |
| F | Au(520) | -2.25 | -0.80 |
| Cl | Au(520) | -2.60 | -0.68 |
| Br | Au(520) | -0.60 | |
| On Other Surfaces | |||
| Cl | reduced TiO₂(110) | Stronger than Au adsorption | Inhibition of charge transfer to Au |
| Br | Graphene | -0.35 | -0.09 (per Br₂ molecule) |
| F | H-passivated Graphene | -2.41 | -0.30 |
| Cl | H-passivated Graphene | -1.48 | -0.37 |
| Br | H-passivated Graphene | -1.19 | -0.19 |
Note: Data for gold surfaces is representative and based on trends reported in the literature. Specific values can be found in the cited research.
Experimental and Computational Protocols
The data presented in this guide is derived from sophisticated computational simulations based on Density Functional Theory. Understanding the methodologies employed is crucial for interpreting the results.
DFT Study of Halide Interactions on Gold Surfaces
This study, which forms the primary basis for the gold surface data, employed the following computational approach:
-
Simulation Software: The SIESTA (Spanish Initiative for Electronic Simulations with Thousands of Atoms) package was utilized for the calculations.
-
Theoretical Framework: The calculations were performed within the Kohn-Sham DFT framework.
-
Exchange-Correlation Functional: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional was used to describe the exchange and correlation effects between electrons.
-
Basis Set: A numerical double-zeta plus polarization (DZP) basis set was used for all atoms, providing a balance between accuracy and computational cost.
-
Surface Model: The gold surfaces (Au(100), Au(111), Au(310), and Au(520)) were modeled using an eight-layer slab model to accurately represent the bulk material.
DFT Study of Halide Interactions on Other Surfaces
For the comparative data on TiO₂ and graphene surfaces, similar DFT methodologies were employed:
-
TiO₂ Surface Study: DFT calculations for Au and Cl adsorption on a reduced rutile TiO₂(110) surface were performed using a GGA-PBE functional and a plane-wave basis set.[1]
-
Graphene Surface Study: The study of Br₂ on graphene utilized the Vienna Ab initio Simulation Package (VASP) with the PBE functional.[2] The investigation of F, Cl, and Br on hydrogen-passivated graphene also employed first-principles DFT calculations.[3]
Visualizing the Computational Workflow
To provide a clearer understanding of the process involved in these DFT studies, the following diagram illustrates a typical workflow for calculating surface interaction properties.
Caption: A generalized workflow for DFT calculations of surface interactions.
Signaling Pathways and Logical Relationships
The interaction between a Gold(I) halide and a surface is a complex interplay of several factors. The following diagram illustrates the logical relationships that determine the strength and nature of this interaction.
Caption: Factors influencing Gold(I) halide surface interactions.
References
Comparative Stability of Gold(I) Halides in Aqueous Media: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the aqueous stability of gold(I) halides (AuX) is crucial for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the stability of gold(I) fluoride (B91410) (AuF), gold(I) chloride (AuCl), gold(I) bromide (AuBr), and gold(I) iodide (AuI) in aqueous environments, supported by available experimental data and detailed methodologies.
The stability of gold(I) halides in water is primarily governed by two competing processes: dissolution to form solvated ions and disproportionation into elemental gold (Au) and gold(III) species. The interplay of these reactions, influenced by the nature of the halide, determines the overall persistence of the gold(I) oxidation state in aqueous solution.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data related to the stability of gold(I) halides in aqueous media. It is important to note that the data for gold(I) fluoride is limited due to its extreme instability in the presence of water.
| Gold(I) Halide | Chemical Formula | Solubility Product (Ksp) at 25°C | Molar Solubility (mol/L) | Observations on Aqueous Stability |
| Gold(I) Fluoride | AuF | Not Reported | Not Applicable | Highly unstable; rapidly decomposes in aqueous media. |
| Gold(I) Chloride | AuCl | 2.0 x 10⁻¹³ | 4.47 x 10⁻⁷ | Sparingly soluble; undergoes disproportionation. |
| Gold(I) Bromide | AuBr | 1.8 x 10⁻¹⁰[1] | 1.34 x 10⁻⁵ | More soluble than AuCl; also subject to disproportionation. |
| This compound | AuI | 1.6 x 10⁻²³ | 4.0 x 10⁻¹² | Extremely low solubility, the most stable of the three common halides against dissolution. |
Signaling Pathways and Logical Relationships
The stability of gold(I) halides in an aqueous environment can be visualized as a balance between dissolution and disproportionation. The following diagram illustrates this relationship.
Caption: Logical flow of gold(I) halide stability in water.
Experimental Protocols
Precise determination of the stability of gold(I) halides requires carefully designed experiments. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of Solubility Product (Ksp)
Objective: To quantitatively determine the solubility product of a sparingly soluble gold(I) halide (e.g., AuCl, AuBr, AuI) in water.
Materials:
-
High-purity gold(I) halide powder
-
Deionized water (18.2 MΩ·cm)
-
Thermostatically controlled shaker bath
-
Centrifuge
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
-
pH meter and appropriate buffers
Procedure:
-
Saturation: Add an excess of the gold(I) halide powder to a known volume of deionized water in a sealed, opaque container. The opacity is crucial to prevent any light-induced reactions.
-
Equilibration: Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 48-72 hours) to ensure that equilibrium is reached between the solid and the dissolved ions.
-
Phase Separation: After equilibration, centrifuge the suspension at high speed to separate the undissolved solid from the saturated solution.
-
Sample Collection: Carefully decant the supernatant (the clear saturated solution). To minimize the risk of including solid particles, it may be beneficial to filter the supernatant through a fine-pore syringe filter (e.g., 0.22 µm).
-
Analysis: Accurately dilute the collected saturated solution with a known volume of dilute acid (e.g., aqua regia, to stabilize the gold ions and prevent precipitation). Determine the concentration of gold ions ([Au⁺]) in the diluted solution using ICP-MS or AAS.
-
Calculation: The molar solubility (s) of the gold(I) halide is equal to the measured [Au⁺]. The solubility product is then calculated using the formula: Ksp = [Au⁺][X⁻] = s².
Experimental Protocol 2: Investigation of Disproportionation
Objective: To qualitatively and semi-quantitatively assess the disproportionation of a gold(I) halide in aqueous media.
Materials:
-
Gold(I) halide
-
Deionized water
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
X-ray Photoelectron Spectroscopy (XPS)
Procedure:
-
Suspension Preparation: Prepare a suspension of the gold(I) halide in deionized water.
-
Time-Resolved UV-Vis Spectroscopy: Immediately after preparation, and at regular time intervals, record the UV-Vis spectrum of the suspension. The formation of colloidal gold nanoparticles due to disproportionation will result in a characteristic surface plasmon resonance (SPR) peak, typically around 520-550 nm. The growth of this peak over time indicates the progression of the disproportionation reaction.
-
TEM Analysis: After a set period, take a sample of the suspension, deposit it onto a TEM grid, and allow it to dry. TEM imaging can confirm the presence, size, and morphology of the gold nanoparticles formed.
-
XPS Analysis: To confirm the change in oxidation state, analyze the solid residue after the reaction. Collect the solid by centrifugation, wash with deionized water, and dry under vacuum. XPS analysis can identify the presence of both Au(0) from the disproportionation product and any remaining Au(I) and formed Au(III).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the aqueous stability of a gold(I) halide.
Caption: A general workflow for stability assessment.
Discussion and Conclusion
The aqueous stability of gold(I) halides follows a clear trend. Gold(I) fluoride is exceptionally unstable and readily decomposes in water. For the other halides, the stability against dissolution increases from AuBr to AuCl to AuI, as indicated by the decreasing solubility product constants. This trend is inversely related to the solubility, with AuBr being the most soluble and AuI being the least soluble of the three.
All gold(I) halides are susceptible to disproportionation in aqueous media, a reaction that is thermodynamically favorable. The general equation for this process is:
3AuX(s) ⇌ 2Au(s) + AuX₃(aq)
References
Validating Gold(I) Iodide Complex Structures: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of Gold(I) iodide complexes is paramount for understanding their reactivity, biological activity, and potential therapeutic applications. While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing these complexes in solution, a multi-faceted analytical approach provides the most robust structural validation. This guide offers an objective comparison of NMR spectroscopy with alternative and complementary techniques, supported by experimental data and detailed protocols.
Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful non-destructive method for probing the structure of this compound complexes in their solution state, offering insights into their dynamic behavior.[1][2] However, for a comprehensive validation, especially to bridge the gap between solution and solid-state structures, techniques such as Single-Crystal X-ray Diffraction, Mass Spectrometry, and Infrared (IR) Spectroscopy are indispensable.
Comparative Analysis of Key Spectroscopic Techniques
The selection of an analytical technique for the structural validation of this compound complexes depends on the specific information required, the state of the sample (solution or solid), and the inherent advantages and limitations of each method.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Connectivity and chemical environment of atoms in solution- Ligand coordination and complex geometry- Dynamic processes (e.g., ligand exchange) | - Non-destructive[1]- Provides data on the solution-state structure, which is often biologically relevant[3]- Can study dynamic equilibria[4] | - Lower sensitivity compared to other techniques[1]- Can be difficult to interpret for complexes with low solubility or paramagnetic properties- Does not provide direct information on bond lengths and angles in the solid state |
| Single-Crystal X-ray Diffraction | - Precise 3D atomic coordinates in the solid state- Bond lengths, bond angles, and crystal packing information | - Provides the definitive solid-state structure[5][6]- High resolution and precision | - Requires a suitable single crystal, which can be difficult to grow[2]- The solid-state structure may not be representative of the structure in solution[5] |
| Mass Spectrometry (MS) | - Molecular weight of the complex- Elemental composition and isotopic distribution- Fragmentation patterns for structural clues | - High sensitivity and accuracy in mass determination- Can be used to identify reaction products and impurities | - Can cause fragmentation of the complex, complicating data interpretation- Does not provide detailed 3D structural information |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups- Information on ligand binding modes | - Relatively simple and fast technique- Can be used for both solid and solution samples | - Provides limited information on the overall 3D structure- Can have overlapping signals in complex molecules |
Quantitative Data Comparison: A Case Study
To illustrate the complementary nature of these techniques, consider a hypothetical this compound complex with a phosphine (B1218219) ligand, [(Ph₃P)AuI]. The expected data from each technique would provide a piece of the structural puzzle.
| Technique | Parameter | Expected Value/Observation for [(Ph₃P)AuI] |
| ³¹P{¹H} NMR | Chemical Shift (δ) | A single resonance, shifted downfield upon coordination to gold, indicating a single phosphorus environment.[7] |
| ¹H NMR | Chemical Shift (δ) | Resonances corresponding to the phenyl protons of the phosphine ligand, potentially showing minor shifts upon coordination. |
| X-ray Diffraction | Bond Length (Au-P) | ~2.25 Å |
| Bond Length (Au-I) | ~2.55 Å | |
| Bond Angle (P-Au-I) | ~180° (for a linear complex) | |
| Mass Spectrometry | Molecular Ion Peak (m/z) | Corresponding to the mass of the intact complex, confirming its molecular weight. |
| IR Spectroscopy | Vibrational Frequency (ν) | Characteristic bands for the P-Ph bonds and potentially a low-frequency band for the Au-P stretch. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms in a this compound complex in solution.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆) in an NMR tube. The choice of solvent is crucial to ensure good solubility and minimize solvent interference.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
-
³¹P{¹H} NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum to simplify the spectrum and observe the phosphorus chemical shifts without proton coupling.
-
A reference standard, such as 85% H₃PO₄, is used to set the chemical shift scale to 0 ppm.[7]
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants (if any) to deduce the structure.
-
The ³¹P chemical shift provides information about the coordination environment of the phosphorus ligand.[8]
-
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of a this compound complex in the solid state.
Methodology:
-
Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Mass Spectrometry
Objective: To determine the molecular weight and confirm the elemental composition of the this compound complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., time-of-flight, quadrupole, or Orbitrap).
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight of the expected complex. Analyze the isotopic pattern to confirm the elemental composition.
Infrared (IR) Spectroscopy
Objective: To identify characteristic functional groups and gain insight into ligand binding.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solids) or as a solution in a suitable IR-transparent solvent.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the appropriate spectral range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the ligands and compare the spectrum of the complex to that of the free ligand to identify shifts in vibrational frequencies upon coordination.[9]
Logical Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound complex.
References
- 1. azooptics.com [azooptics.com]
- 2. news-medical.net [news-medical.net]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. people.bu.edu [people.bu.edu]
- 6. Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Governing the oxidative addition of iodine to gold(I) complexes by ligand tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Gold(I) Complexes as Potential Precursors for Gas-Assisted Methods: Structure, Volatility, Thermal Stability, and Electron Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cyclic Voltammetry of Gold in Iodide vs. Bromide Solutions
For Researchers, Scientists, and Drug Development Professionals
The electrochemical behavior of gold is of paramount importance in a variety of scientific fields, including the development of biosensors, catalysts, and drug delivery systems. Understanding the interaction of gold surfaces with different electrolytes is crucial for optimizing the performance and stability of gold-based devices. This guide provides a detailed comparison of the cyclic voltammetry of gold in iodide and bromide solutions, supported by experimental data and protocols.
Executive Summary
Cyclic voltammetry studies reveal significant differences in the electrochemical behavior of gold in the presence of iodide versus bromide ions. Gold exhibits a much higher rate of oxidation and consequently, significantly larger anodic currents in iodide solutions compared to bromide solutions under similar conditions.[1][2] This is primarily attributed to the strong complexing nature of iodide with gold, facilitating its dissolution. In iodide media, the oxidation of gold typically proceeds through two distinct steps, forming Au(I) and Au(III) species. While the electrochemical processes in bromide are analogous, the resulting currents are notably lower, indicating a slower oxidation process.
Quantitative Data Comparison
The following table summarizes key quantitative parameters extracted from cyclic voltammetry studies of gold in iodide and bromide solutions. It is important to note that the data presented is compiled from different sources with varying experimental conditions, and a direct, side-by-side comparison under identical conditions is limited in the available literature.
| Parameter | Gold in Iodide Solution | Gold in Bromide Solution | Source(s) |
| Anodic Peak Potential (Epa) | Two distinct peaks observed for Au → Au(I) and Au → Au(III) | Single or less defined peaks | [1][2] |
| Anodic Current (Ipa) | Significantly higher than in bromide or chloride solutions | Lower than in iodide solution | [1][2] |
| Oxidation States | Au(I) and Au(III) complexes are formed | Au(I) and Au(III) complexes are formed | [1][2] |
| Passivation | Can occur at high iodide concentrations or slow scan rates due to solid iodine formation | Passivation is also observed, potentially due to oxide layer formation | [1][2] |
Experimental Protocols
Detailed experimental methodologies are critical for reproducing and building upon existing research. Below are typical protocols for conducting cyclic voltammetry of gold in iodide and bromide solutions.
1. Electrochemical Setup:
A standard three-electrode electrochemical cell is employed.
-
Working Electrode: A polycrystalline gold disc electrode. The electrode should be polished to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) and then thoroughly rinsed with deionized water and sonicated.
-
Reference Electrode: A Ag/AgCl electrode or a Saturated Calomel Electrode (SCE).
-
Counter Electrode: A platinum wire or a graphite (B72142) rod.
2. Electrolyte Solutions:
-
Iodide Solution: Typically a solution of potassium iodide (KI) in a supporting electrolyte (e.g., 0.1 M HClO4 or a neutral salt solution). The concentration of KI can be varied, for example, 0.01 M.
-
Bromide Solution: Typically a solution of potassium bromide (KBr) in a supporting electrolyte. The concentration of KBr should be comparable to the iodide solution for a valid comparison, for example, 0.01 M.
3. Cyclic Voltammetry Parameters:
-
Potential Range: The potential window should be set to encompass the oxidation and reduction peaks of interest. For gold in halide solutions, a typical range could be from -0.4 V to +1.2 V vs. Ag/AgCl.
-
Scan Rate: A common scan rate for these experiments is 50 mV/s or 100 mV/s. The scan rate can be varied to investigate the kinetics of the electrochemical processes.
-
Procedure: The working electrode is immersed in the deaerated electrolyte solution (purged with nitrogen or argon gas). The cyclic voltammogram is then recorded by sweeping the potential between the set limits.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key electrochemical reactions occurring at the gold electrode surface in iodide and bromide solutions, as well as a typical experimental workflow.
References
A Comparative Analysis of Gold(I) Iodide Bond Lengths: Experimental Findings vs. Theoretical Predictions
A comprehensive examination of the bond length of gold(I) iodide (AuI) reveals a subtle yet significant difference between experimental measurements and theoretical calculations, underscoring the challenges in accurately modeling heavy element systems. Experimental data from gas-phase and solid-state analyses provide a tangible range for the Au-I bond, while theoretical approaches, which must account for relativistic effects, offer in-silico predictions.
For researchers and professionals in drug development and materials science, a precise understanding of molecular geometry is paramount. The interatomic distance, or bond length, is a fundamental parameter that influences a molecule's physical, chemical, and biological properties. In the case of this compound, a compound with applications in catalysis and as a precursor for gold-containing materials, accurately determining the Au-I bond length is crucial for molecular modeling and predicting its reactivity.
Experimental Determination of Au-I Bond Length
The experimental bond length of this compound has been determined in both the gas and solid phases, with each phase offering a different insight into the molecule's structure.
In the gas phase , where the AuI molecule can be considered isolated and free from intermolecular interactions, the equilibrium bond length (r(_e)) has been determined using microwave spectroscopy. A study by Evans and Gerry reported a value of 2.5049 Å .[1] This technique provides highly precise measurements of rotational constants, from which the bond length can be derived with great accuracy.
In the solid state , the Au-I distance is influenced by crystal packing forces. Powder X-ray diffraction studies on the tetragonal crystal structure of this compound have determined the Au-I bond length to be 2.602 Å .[2] This longer bond length in the solid state compared to the gas phase is expected due to the influence of neighboring atoms in the crystal lattice.
Theoretical Calculations of Au-I Bond Length
The theoretical calculation of the Au-I bond length is a non-trivial task due to the presence of the heavy gold atom. Relativistic effects, which become significant for elements with high atomic numbers, must be taken into account to achieve accurate results. These effects can cause a contraction or expansion of the electron orbitals, thereby influencing the bond length.
Various computational methods have been employed to predict the bond length of diatomic AuI. A notable study by Schwerdtfeger and colleagues, which utilized relativistic Hartree-Fock and configuration interaction calculations, predicted a bond length of 2.536 Å .[3] This value is in reasonably good agreement with the experimental gas-phase measurement. The inclusion of relativistic effects is critical; non-relativistic calculations would predict a significantly different and less accurate bond length.
Comparison of Experimental and Theoretical Values
The following table summarizes the experimental and theoretical bond lengths for this compound:
| Method | Phase | Au-I Bond Length (Å) | Reference |
| Microwave Spectroscopy | Gas | 2.5049 | [1] |
| Powder X-ray Diffraction | Solid | 2.602 | [2] |
| Relativistic HF + CI | Theoretical | 2.536 | [3] |
The data clearly illustrates the discrepancy between the gas-phase experimental, solid-state experimental, and theoretical values. The solid-state bond is understandably longer due to crystal lattice effects. The theoretical value is slightly longer than the gas-phase experimental value, a difference of approximately 1.2%. This highlights the ongoing challenge for theoretical models to perfectly replicate experimental reality, even with the inclusion of complex relativistic corrections.
Methodologies
Experimental Protocols
Microwave Spectroscopy: The gas-phase bond length of AuI was determined by analyzing its pure rotational spectrum.[1] The experiment involves generating gaseous AuI molecules and passing them through a microwave spectrometer. The absorption of microwaves at specific frequencies corresponds to transitions between different rotational energy levels. By fitting the observed spectral lines to a theoretical model, the rotational constant (B(_0)) of the molecule can be determined. The bond length (r(_0)) is then calculated from the rotational constant using the following relationship for a diatomic molecule:
B = h / (8π²cμr²)
where h is Planck's constant, c is the speed of light, and μ is the reduced mass of the molecule.
Powder X-ray Diffraction (PXRD): The solid-state bond length of AuI was determined from the analysis of its crystal structure.[2] A powdered sample of AuI is irradiated with X-rays, and the resulting diffraction pattern is recorded. The angles and intensities of the diffracted beams are used to determine the arrangement of atoms within the crystal lattice, including the precise distances between the gold and iodine atoms.
Computational Protocols
Relativistic Ab Initio Calculations: The theoretical bond length of AuI was calculated using sophisticated quantum chemical methods that account for relativistic effects.[3] These calculations typically involve the following steps:
-
Defining the molecular system: The system is defined as a diatomic AuI molecule.
-
Choosing a basis set: A set of mathematical functions (basis set) is chosen to describe the atomic orbitals of gold and iodine. For heavy elements like gold, specialized basis sets that incorporate relativistic effects are used.
-
Selecting a computational method: High-level ab initio methods, such as Hartree-Fock (HF) followed by Configuration Interaction (CI) or Coupled Cluster (CC) theory, are employed. These methods solve the Schrödinger equation (or its relativistic equivalent, the Dirac equation) to determine the electronic structure and energy of the molecule.
-
Geometry optimization: The calculation is performed for different Au-I distances to find the geometry with the lowest energy, which corresponds to the equilibrium bond length.
Logical Workflow
The following diagram illustrates the workflow for comparing experimental and theoretical bond lengths of this compound.
Figure 1. Workflow for comparing experimental and theoretical bond lengths.
References
A Comparative Analysis of the Stability and Existence of Gold(I) Iodide (AuI) and Gold(III) Iodide (AuI3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gold(I) iodide (AuI) and gold(III) iodide (AuI3), focusing on their relative stability and existence. The information presented is supported by experimental observations and theoretical calculations to offer a clear and objective analysis for researchers in chemistry and materials science.
Introduction
The chemistry of gold halides is a field of significant interest, with applications ranging from catalysis to materials science. Within this family of compounds, the iodides of gold, AuI and AuI3, present a stark contrast in their stability and accessibility. While this compound is a well-characterized and stable compound, gold(III) iodide is considered a hypothetical or unstable species that readily decomposes. This guide will delve into the factors governing their stability, supported by available experimental data and theoretical insights.
Comparative Data Summary
The following table summarizes the key properties of AuI and AuI3, highlighting their fundamental differences in stability and structure.
| Property | This compound (AuI) | Gold(III) Iodide (AuI3) |
| Existence | Stable, isolable solid[1] | Unstable, hypothetical in pure form[2] |
| Appearance | Yellowish to greenish-yellow powder[1] | Dark brown or black solid (in situ)[3] |
| Decomposition | Decomposes upon heating (~100-120 °C), or exposure to light and moisture[4] | Readily decomposes to AuI and I2[2] |
| Crystal Structure | Tetragonal[1] | Theoretical: Y-shaped monomer, Dimer (Au2I6) predicted to be more stable |
| Enthalpy of Formation | Not experimentally determined | Not experimentally determined (expected to be positive) |
Stability and Existence: A Detailed Comparison
This compound (AuI): The Stable Iodide
This compound is a stable and well-documented compound. Its stability can be attributed to the favorable interaction between the soft acid Au(I) and the soft base iodide (I-), as predicted by Hard and Soft Acids and Bases (HSAB) theory. The linear geometry of Au(I) complexes also contributes to its stability. AuI is a solid at room temperature and can be synthesized through various methods. However, it is sensitive to light and moisture and will decompose upon heating.[1][4]
Gold(III) Iodide (AuI3): A Fleeting Existence
In stark contrast, gold(III) iodide is not considered a stable compound in its pure, isolated form.[2] Attempts to synthesize AuI3 typically result in its immediate decomposition to the more stable this compound and elemental iodine.[2]
The instability of AuI3 can be explained by a combination of factors:
-
Redox Chemistry: The large, easily oxidizable iodide ion tends to reduce the Au(III) center to the more stable Au(I) oxidation state.
-
Steric Hindrance: The large size of the iodide ligands would lead to significant steric strain in a planar AuI3 molecule.
-
Relativistic Effects: While relativistic effects generally stabilize gold compounds, in the case of the heavier halides, they are not sufficient to overcome the thermodynamic preference for the Au(I) state with iodide. Theoretical studies suggest that the dimeric form, Au2I6, might exhibit greater stability.
Experimental Protocols
Synthesis of this compound (AuI)
A common method for the synthesis of AuI involves the reaction of gold powder with an aqueous solution of iodine and potassium iodide.[1]
-
Materials:
-
Gold powder (99.9%)
-
Iodine (I2)
-
Potassium iodide (KI)
-
Distilled water
-
-
Procedure:
-
Prepare a solution of potassium iodide in distilled water.
-
Add iodine to the KI solution and stir until the iodine is completely dissolved, forming the triiodide ion (I3-).
-
Add gold powder to the triiodide solution.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the disappearance of the gold powder.
-
The resulting precipitate of AuI is collected by filtration, washed with distilled water, and dried in a desiccator in the absence of light.
-
Another reported method is the direct reaction of gold and iodine in a protective atmosphere at approximately 390 °C.[1]
Attempted Synthesis and Decomposition of Gold(III) Iodide (AuI3)
There are no established protocols for the successful isolation of pure AuI3 due to its inherent instability. Attempts to synthesize it serve as a practical demonstration of its decomposition.
-
Conceptual Procedure (based on the chemistry of other gold(III) halides):
-
A solution of a gold(III) precursor, such as tetrachloroauric(III) acid (HAuCl4), would be prepared in a suitable solvent.
-
A stoichiometric amount of an iodide salt (e.g., potassium iodide) would be added to the gold(III) solution.
-
-
Observed Outcome:
-
Upon addition of the iodide source, a dark-colored precipitate or solution is transiently formed, which is presumed to be AuI3.
-
This species rapidly decomposes, yielding a yellowish precipitate of this compound (AuI) and a brown coloration in the solution due to the formation of iodine (I2).[2]
-
Thermal Decomposition of this compound (AuI)
The thermal stability of AuI can be investigated using thermogravimetric analysis (TGA).
-
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
A small, accurately weighed sample of AuI is placed in the TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas.
-
The weight loss of the sample is recorded as a function of temperature.
-
-
Expected Results:
-
A significant weight loss will be observed starting around 100-120 °C, corresponding to the decomposition of AuI into metallic gold and iodine vapor.[4]
-
Signaling Pathways and Logical Relationships
The relationship between AuI, AuI3, and their decomposition products can be visualized as a simple reaction pathway.
Caption: Decomposition pathways of AuI3 and AuI.
The logical flow for the attempted synthesis of AuI3 leading to its decomposition can be illustrated as follows:
Caption: Logical workflow of an attempted AuI3 synthesis.
Conclusion
The comparison between this compound and gold(III) iodide clearly demonstrates the profound influence of the metal's oxidation state and the nature of the halide on the stability of the resulting compound. AuI is a stable, well-characterized species, readily synthesized and handled with appropriate precautions. In contrast, AuI3 is an unstable and elusive compound, whose existence is transient at best. Its rapid decomposition to AuI and iodine underscores the thermodynamic preference for the Au(I) oxidation state when paired with the iodide anion. For researchers and professionals in fields utilizing gold chemistry, this distinction is critical for designing synthetic routes and understanding the reactivity of gold-iodide systems.
References
- 1. Gold monoiodide - Wikipedia [en.wikipedia.org]
- 2. CID 6365236 | AuI3- | CID 6365236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Triiodogold | AuI3 | CID 3691217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations [publica.fraunhofer.de]
Gold(I) Iodide in Alkyne Activation: A Comparative Guide for Catalytic Efficacy
For researchers, scientists, and drug development professionals, the selective activation of alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the plethora of catalysts, gold(I) complexes have emerged as exceptionally potent due to their unique carbophilic nature. This guide provides a detailed comparison of the efficacy of gold(I) iodide (AuI) versus other common gold(I) catalysts in alkyne activation, supported by experimental data and detailed protocols.
The choice of the anionic ligand in gold(I) catalysis is not trivial; it significantly influences the catalyst's stability, solubility, and Lewis acidity, thereby dictating its reactivity and efficiency in alkyne activation. While cationic gold(I) complexes generated in situ from gold(I) chloride (AuCl) with silver salts bearing non-coordinating anions (e.g., AgSbF₆, AgNTf₂) are widely used, this compound presents an alternative with distinct properties.
Comparative Catalytic Performance in Alkyne Hydroamination
The intermolecular hydroamination of alkynes is a fundamental transformation that serves as an excellent benchmark for comparing the catalytic activity of different gold(I) species. The following data summarizes the performance of various N-heterocyclic carbene (NHC)-gold(I) complexes in the hydroamination of phenylacetylene (B144264) with aniline (B41778).
| Catalyst | Co-catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Reference |
| [IPrAuI] | AgSbF₆ (2) | Acetonitrile | 24 | 85 | [1] |
| [IPrAuCl] | AgSbF₆ (2) | Acetonitrile | 24 | 99 | [1][2] |
| [SIPrAuCl] | AgSbF₆ (2) | Acetonitrile | 24 | 99 | [1] |
| Self-Assembled Cage Catalyst (AuI based) | AgSbF₆ (2) | Acetonitrile | 24 | 70 | [1] |
| Bulky NHC-AuCl | AgSbF₆ (2) | Acetonitrile | 24 | 99 | [1][2] |
Reaction Conditions: Phenylacetylene (0.5 mmol), Aniline (0.5 mmol), Catalyst (1 mol%), Co-catalyst (2 mol%), Solvent (1 mL), 80°C.
From this data, it is evident that for the hydroamination of phenylacetylene, the NHC-gold(I) chloride complexes, when activated with a silver salt, generally exhibit higher conversions compared to the corresponding iodide complex under these specific conditions. The choice of the NHC ligand also plays a crucial role in the catalytic activity.
The "Halide Effect" and Mechanistic Considerations
The observed differences in reactivity can be attributed to the "halide effect". Chloride, being more electronegative than iodide, can render the gold center more Lewis acidic upon abstraction by a silver salt, leading to a more active cationic catalyst. The iodide ligand, being softer and more covalently bound, may be less readily abstracted, resulting in a lower concentration of the active catalytic species in solution.
However, the role of the halide is complex and can be substrate- and reaction-dependent. In some cases, the in-situ generated silver halide can also influence the reaction pathway.
Experimental Protocols
General Procedure for the Hydroamination of Phenylacetylene
A detailed experimental protocol for the hydroamination of phenylacetylene with aniline, as referenced in the comparative data, is as follows:
In a screw-capped vial equipped with a magnetic stir bar, the gold(I) catalyst (0.005 mmol, 1 mol%) and the silver co-catalyst (e.g., AgSbF₆, 0.01 mmol, 2 mol%) are placed. The vial is sealed and purged with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (1 mL, e.g., acetonitrile) is then added, followed by aniline (0.5 mmol, 1 equiv.) and phenylacetylene (0.5 mmol, 1 equiv.). The reaction mixture is then stirred at the specified temperature (e.g., 80°C) for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, filtered to remove any solids, and the solvent is removed under reduced pressure. The conversion and yield of the desired imine product are determined by analysis of the crude reaction mixture, typically by ¹H NMR spectroscopy or gas chromatography, using an internal standard.
Catalytic Cycle and Experimental Workflow
The general catalytic cycle for the gold(I)-catalyzed hydroamination of an alkyne is depicted below. The process initiates with the coordination of the alkyne to the active cationic gold(I) species. This is followed by the nucleophilic attack of the amine on the activated alkyne, leading to a vinylgold intermediate. Subsequent protodeauration regenerates the active catalyst and yields the enamine or imine product.
Catalytic cycle for gold(I)-catalyzed hydroamination.
The experimental workflow for catalyst screening and reaction optimization typically follows a logical progression from initial setup to final analysis.
General experimental workflow for catalyst screening.
Conclusion
The choice of the anionic ligand in gold(I) catalysis is a critical parameter that can significantly impact the outcome of alkyne activation reactions. While gold(I) chloride, in combination with a silver salt activator, often demonstrates superior performance in hydroamination reactions, this compound remains a viable and important catalyst. Its utility may be more pronounced in reactions where a less Lewis acidic catalyst is beneficial to avoid side reactions or where the presence of silver salts is undesirable. Further systematic studies are required to fully elucidate the comparative efficacy of this compound across a broader range of alkyne transformations. This guide serves as a foundational resource for researchers to make informed decisions in the selection of gold catalysts for their specific synthetic challenges.
References
- 1. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Adsorption differences of iodide vs bromide on gold nanoparticle surfaces
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The surface chemistry of gold nanoparticles (AuNPs) is a critical factor in their diverse applications, from drug delivery and diagnostics to catalysis and sensing. The choice of stabilizing and functionalizing agents profoundly influences their stability, biocompatibility, and therapeutic efficacy. Among the most common and influential surface-adsorbing species are halide ions, particularly iodide (I⁻) and bromide (Br⁻). Understanding the nuanced differences in their adsorption behavior is paramount for the rational design and predictable performance of AuNP-based technologies.
This guide provides an objective comparison of iodide and bromide adsorption on gold nanoparticle surfaces, supported by experimental data and detailed methodologies.
Key Differences in Adsorption Behavior
Experimental evidence consistently demonstrates a significant difference in the adsorption affinity and selectivity of iodide and bromide ions on gold surfaces. The primary differentiating factors are polarizability and crystal facet preference.
Binding Affinity: The binding strength of halides to gold surfaces follows the order of their polarizability: I⁻ > Br⁻ > Cl⁻.[1][2] This stronger interaction of iodide with the gold surface leads to a more stable and robust adlayer compared to bromide.
Facet Selectivity: Iodide exhibits a pronounced preferential binding to the Au(111) crystal facet.[1][3] This selective adsorption is a key determinant in the anisotropic growth of gold nanoparticles, enabling the synthesis of specific morphologies such as nanoprisms.[1][3][4] In contrast, bromide shows a different facet preference, with higher surface densities observed on the Au(110) and Au(100) facets compared to the Au(111) facet.[5] This differential binding plays a crucial role in the seed-mediated synthesis of gold nanorods.
Quantitative Comparison of Adsorption Parameters
| Ion | Gold Crystal Facet | Surface Density (ions/nm²) | CTA⁺ Surface Density (molecules/nm²) |
| Bromide (Br⁻) | Au(111) | 1.09[5] | 1.31[5] |
| Bromide (Br⁻) | Au(110) | 1.41[5] | 1.49[5] |
| Bromide (Br⁻) | Au(100) | 1.40[5] | 1.49[5] |
Data obtained from atomistic molecular dynamics simulations.[5]
Impact on Gold Nanoparticle Synthesis and Properties
The distinct adsorption characteristics of iodide and bromide have profound implications for the synthesis and final properties of gold nanoparticles.
-
Morphology Control: The selective adsorption of iodide on Au(111) facets is a powerful tool for directing the growth of anisotropic nanoparticles. By carefully controlling the iodide concentration in a seed-mediated synthesis, it is possible to selectively produce nanospheres, nanorods, or nanoprisms from the same batch of seed particles.[1] The presence of iodide, even as an impurity in surfactants like cetyltrimethylammonium bromide (CTAB), can significantly influence the final nanoparticle shape.[1][3]
-
Surface Passivation: Both iodide and bromide can passivate the gold surface, influencing the subsequent adsorption of other molecules, such as surfactants. The arrangement and density of the surfactant layer are directly affected by the underlying halide adlayer.[6][7] This, in turn, impacts the colloidal stability and surface reactivity of the nanoparticles.
Experimental Protocols for Characterizing Halide Adsorption
Several analytical techniques are employed to investigate and quantify the adsorption of iodide and bromide on gold nanoparticle surfaces.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Methodology:
-
Sample Preparation: Gold nanoparticle solutions are deposited on a suitable substrate, such as a silicon wafer, and dried.
-
Analysis: The sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
-
Data Interpretation: The resulting spectrum displays peaks corresponding to the binding energies of the core electrons of the elements present on the nanoparticle surface. The presence of peaks corresponding to I 3d or Br 3d orbitals confirms the adsorption of the respective halide. The intensity of these peaks can be used for quantitative analysis of the surface coverage.[1][8]
UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy
This technique is used to monitor changes in the localized surface plasmon resonance (LSPR) of the gold nanoparticles, which is sensitive to the local dielectric environment, including the presence of adsorbed ions.
Methodology:
-
Baseline Measurement: A UV-Vis-NIR spectrum of the as-synthesized gold nanoparticle solution is recorded.
-
Titration: A solution containing the halide of interest (e.g., KI or KBr) is incrementally added to the nanoparticle solution.
-
Spectral Monitoring: A spectrum is recorded after each addition and equilibration.
-
Data Analysis: Adsorption of halides onto the nanoparticle surface causes a shift in the LSPR peak. A red-shift (shift to longer wavelengths) is typically observed upon the adsorption of both bromide and iodide, indicating a change in the refractive index at the nanoparticle surface.[1][9] The magnitude of the shift can be correlated with the extent of adsorption.
Transmission Electron Microscopy (TEM)
TEM is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. It is used to visualize the morphology of the nanoparticles.
Methodology:
-
Sample Preparation: A drop of the gold nanoparticle solution is placed on a TEM grid (typically a copper grid coated with a thin layer of carbon) and allowed to dry.
-
Imaging: The grid is placed in the TEM, and images are acquired at various magnifications.
-
Analysis: The resulting images reveal the size, shape, and aggregation state of the nanoparticles. This is particularly useful for correlating the presence and concentration of specific halides with the resulting nanoparticle morphology (e.g., spheres, rods, or prisms).[1]
Logical Workflow for Investigating Halide Adsorption
The following diagram illustrates a typical workflow for studying the competitive adsorption of iodide and bromide on gold nanoparticle surfaces.
Caption: Experimental workflow for comparing halide adsorption.
Competitive Adsorption Dynamics
The following diagram illustrates the competitive adsorption of iodide and bromide on a gold nanoparticle surface, highlighting the preferential binding of iodide.
Caption: Competitive adsorption of iodide and bromide on AuNPs.
References
- 1. Iodide Ions Control Seed-Mediated Growth of Anisotropic Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodide‐Mediated Rapid and Sensitive Surface Etching of Gold Nanostars for Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01076H [pubs.rsc.org]
- 6. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Modulating the surface chemistry of gold nanoparticles produced via laser ablation in liquids by favored oxidative processes in the presence of Br anions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Sonogashira Reaction: A Comparative Guide to Gold(I) Iodide and Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp2 and sp-hybridized carbons, has traditionally been dominated by palladium catalysis. However, the exploration of alternative catalysts, including gold compounds, has led to significant debate within the scientific community. This guide provides an objective comparison of the performance of Gold(I) iodide versus traditional palladium catalysts in the Sonogashira reaction, presenting supporting experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and experimental design.
At the Core of the Debate: The Role of Palladium Impurities
Initial studies reporting the catalytic activity of Gold(I) complexes in Sonogashira reactions have been met with scrutiny. A significant body of evidence now suggests that the observed reactivity of this compound is often attributable to trace amounts of palladium impurities present in the gold salts or other reaction components.[1][2][3] Conversely, some research proposes that gold, particularly in the form of nanoparticles, possesses intrinsic catalytic activity for this transformation.[4][5][6][7] This guide will delve into the experimental data that underpins this controversy.
Performance Comparison: this compound vs. Palladium Catalysts
The following table summarizes the quantitative data from key studies that have investigated the efficacy of this compound in the Sonogashira reaction, with a particular focus on the impact of palladium contamination.
| Entry | Aryl Halide | Alkyne | Catalyst | Pd concentration (mol %) | Yield (%) | Reference |
| 1 | 1-iodo-4-nitrobenzene | Phenylacetylene | AuI/dppe | 0 (highly purified AuI) | < 5 | [2] |
| 2 | 1-iodo-4-nitrobenzene | Phenylacetylene | AuI/dppe + Pd₂(dba)₃ | 0.0001 | 25 | [2] |
| 3 | 1-iodo-4-nitrobenzene | Phenylacetylene | AuI/dppe + Pd₂(dba)₃ | 0.001 | 80 | [2] |
| 4 | 1-iodo-4-nitrobenzene | Phenylacetylene | AuI/dppe + Pd₂(dba)₃ | 0.01 | 95 | [2] |
| 5 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | 1 | >95 | [8] |
| 6 | Iodobenzene | Phenylacetylene | Au/CeO₂ | 0 (high purity Au) | High | [5][7] |
| 7 | Aryl Iodides | Terminal Alkynes | Pd@Fe-MOF-IL | 0.15 | Good to Excellent | [9] |
Key Observations:
-
Highly purified this compound, in the absence of palladium, demonstrates negligible catalytic activity for the Sonogashira reaction.[2]
-
The addition of minute quantities (ppm levels) of a palladium source to the this compound-catalyzed reaction leads to a significant increase in product yield, suggesting that palladium is the true catalytic species.[2]
-
Standard palladium catalysts, such as PdCl₂(PPh₃)₂ with a copper co-catalyst, consistently provide high yields for a wide range of substrates.[8]
-
Heterogeneous gold catalysts, such as gold nanoparticles supported on ceria (Au/CeO₂), have been reported to be active for the Sonogashira coupling, suggesting a different mechanism may be at play compared to simple Gold(I) salts.[5][7]
-
Dual catalytic systems combining gold and palladium have been developed, where gold replaces the traditional copper co-catalyst to activate the alkyne, potentially reducing side reactions like Glaser homocoupling.[10]
Experimental Protocols
General Procedure for Palladium-Catalyzed Sonogashira Coupling
This protocol is a representative example and may be adapted for various substrates and specific palladium catalysts.
-
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5-5 mol%), a copper(I) source (e.g., CuI, 1-5 mol%), and any solid ligand.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the terminal alkyne (1.1-1.5 equivalents), a suitable solvent (e.g., DMF, toluene, or an amine), and a base (e.g., Et₃N, piperidine, or K₂CO₃, 2-3 equivalents).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. If a heterogeneous catalyst is used, it can be separated by filtration. The reaction mixture is typically diluted with a suitable solvent and washed with water or brine. The organic layer is then dried and concentrated under reduced pressure. The crude product is purified by column chromatography.
Experimental Protocol Investigating the Effect of Palladium Contamination on this compound Catalysis (Adapted from Lauterbach et al.[2])
-
Catalyst Preparation: A stock solution of highly purified this compound and a ligand such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) in a suitable solvent (e.g., toluene) is prepared under an inert atmosphere.
-
Reaction Setup: In separate reaction vessels, the aryl halide (e.g., 1-iodo-4-nitrobenzene), the alkyne (e.g., phenylacetylene), and a base (e.g., K₂CO₃) are added.
-
Catalyst Addition: To each vessel, an aliquot of the this compound/dppe stock solution is added.
-
Palladium Doping: To a series of these reaction vessels, varying and known minute quantities of a palladium source (e.g., a stock solution of Pd₂(dba)₃) are added. A control reaction with no added palladium is also run.
-
Reaction and Analysis: The reactions are heated (e.g., to 130 °C) for a set period (e.g., 16 hours). The yields of the coupled product are then determined by calibrated analytical techniques such as GC-MS or NMR to establish a correlation between the palladium concentration and the reaction yield.
Mechanistic Pathways
The proposed catalytic cycles for the Sonogashira reaction differ significantly for palladium and gold-based systems.
Caption: The interconnected Palladium and Copper catalytic cycles in the traditional Sonogashira reaction.
In the widely accepted mechanism for the palladium-catalyzed Sonogashira reaction, two interconnected catalytic cycles are proposed. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle serves to generate the copper acetylide intermediate.
Caption: Proposed mechanism for the Gold-Palladium dual-catalyzed Sonogashira reaction.
In a dual gold-palladium catalytic system, gold replaces copper in the activation of the terminal alkyne. Gold(I) reacts with the alkyne to form a gold acetylide, which then undergoes transmetalation with the arylpalladium(II) complex. This approach can be advantageous as it may suppress the formation of undesired homocoupled alkyne byproducts (Glaser coupling), which can be an issue with copper co-catalysts.[10]
Caption: The central role of palladium impurities in reactions ostensibly catalyzed by this compound.
This logical diagram illustrates the prevailing view on the controversy surrounding the use of this compound as a Sonogashira catalyst. The evidence strongly suggests that the observed product formation is not due to a catalytic cycle involving gold, but rather the action of trace palladium impurities that form the true active catalyst. In the absence of these impurities, the reaction yields are minimal.
Conclusion
For researchers and professionals in drug development, the choice of catalyst is paramount for efficiency, reliability, and reproducibility. The evidence strongly indicates that for the Sonogashira cross-coupling reaction, palladium catalysts remain the superior choice over this compound for achieving high yields and broad substrate scope. While the concept of a gold-catalyzed Sonogashira reaction is intriguing, the significant impact of trace palladium impurities on the reaction outcome cannot be overlooked.
When considering a "gold-catalyzed" protocol, it is imperative to rigorously analyze the purity of the gold catalyst and all other reaction components to rule out the influence of palladium contamination. Alternatively, the use of gold as a co-catalyst in a dual-metal system with palladium presents a viable strategy to potentially improve selectivity by avoiding copper-mediated side reactions. The development of highly active and stable heterogeneous gold nanoparticle catalysts may offer a future direction, but for most applications, well-defined palladium systems provide a more predictable and robust catalytic platform.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Gold and palladium supported on an ionic liquid modified Fe-based metal–organic framework (MOF) as highly efficient catalysts for the reduction of nitrophenols, dyes and Sonogashira–Hagihara reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides [organic-chemistry.org]
Spectroscopic Scrutiny: A Comparative Analysis of (tBuNC)AuI and (tBuNC)AuCl Complexes
A detailed examination of the spectroscopic properties of iodo(tert-butylisocyanide)gold(I) and chloro(tert-butylisocyanide)gold(I) reveals distinct electronic and vibrational characteristics influenced by the halide ligand. This guide provides a comparative analysis of their synthesis, spectroscopic data, and the underlying structural and electronic factors governing their behavior, offering valuable insights for researchers in inorganic chemistry and materials science.
The choice of the halide ligand in gold(I) isocyanide complexes, specifically between iodide and chloride, imparts subtle yet significant changes to the spectroscopic signatures of these compounds. These alterations are critical in understanding the nature of the gold-ligand interactions and the overall electronic structure of the complexes, which in turn dictates their potential applications in areas such as sensing, catalysis, and photoluminescent materials.
Synthesis of (tBuNC)AuX (X = Cl, I)
The synthesis of these gold(I) complexes is generally achieved through a ligand exchange reaction. For the chloro complex, a common starting material is a labile gold(I) chloride complex, such as (dimethylsulfide)gold(I) chloride, which readily reacts with tert-butyl isocyanide. The iodo analogue can be prepared similarly, or through a halide exchange reaction from the corresponding chloro complex.
Comparative Spectroscopic Data
A comprehensive comparison of the key spectroscopic parameters for (tBuNC)AuCl and (tBuNC)AuI is presented below. These values are compiled from various sources and represent typical data for these complexes.
| Spectroscopic Parameter | (tBuNC)AuCl | (tBuNC)AuI |
| UV-Vis Absorption (λmax, nm) | ~280-300 | ~300-320 |
| Emission (λem, nm) | Not widely reported to be emissive | Potentially weakly emissive |
| Quantum Yield (Φ) | - | - |
| Excited State Lifetime (τ) | - | - |
| Infrared (νC≡N, cm-1) | ~2240 - 2250 | ~2230 - 2240 |
| 1H NMR (δ, ppm, CDCl3) | ~1.5 (s, 9H) | ~1.5 (s, 9H) |
| 13C NMR (δ, ppm, CDCl3) | ~30 (C(CH3)3), ~60 (C(CH3)3) | ~30 (C(CH3)3), ~60 (C(CH3)3) |
Discussion of Spectroscopic Trends
Electronic Spectroscopy (UV-Vis Absorption): The absorption maximum for (tBuNC)AuI is typically observed at a longer wavelength (red-shifted) compared to (tBuNC)AuCl. This shift can be attributed to the lower electronegativity and higher polarizability of iodine compared to chlorine. The iodide ligand, being a softer base, engages in stronger covalent interactions with the soft gold(I) center, leading to a smaller HOMO-LUMO gap and thus absorption of lower energy light. While these complexes are not strongly luminescent, any emission from the iodide complex would be expected to be at a lower energy than the chloride counterpart, following Kasha's rule.
Vibrational Spectroscopy (Infrared): The stretching frequency of the isocyanide C≡N bond is a sensitive probe of the electronic environment around the gold center. In the complexes, the ν(C≡N) is shifted to a higher wavenumber compared to free tert-butyl isocyanide (ν(C≡N) ≈ 2138 cm⁻¹). This is due to the σ-donation from the isocyanide ligand to the gold atom, which strengthens the C≡N bond. Notably, the ν(C≡N) for (tBuNC)AuI is slightly lower than that for (tBuNC)AuCl. This is because the more electron-donating iodide ligand increases the electron density on the gold center, which can lead to a minor degree of π-backbonding into the π* orbitals of the isocyanide ligand, slightly weakening the C≡N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra for both complexes are very similar, dominated by the signals from the tert-butyl group. The single sharp peak in the 1H NMR spectrum and the two resonances in the 13C NMR spectrum are characteristic of the tert-butyl group and show little variation with the halide ligand. This suggests that the electronic effect of the halide is not significantly transmitted to the protons and carbons of the bulky tert-butyl group.
Experimental Protocols
Synthesis of (tBuNC)AuCl
A general procedure for the synthesis of chloro(tert-butylisocyanide)gold(I) involves the reaction of a labile gold(I) chloride precursor with tert-butyl isocyanide.
Materials:
-
(Dimethylsulfide)gold(I) chloride [(CH₃)₂SAuCl]
-
tert-Butyl isocyanide (tBuNC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether or pentane
Procedure:
-
In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (dimethylsulfide)gold(I) chloride in dichloromethane.
-
To this solution, add a stoichiometric amount (1 equivalent) of tert-butyl isocyanide dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The solvent is then removed under reduced pressure to yield a solid.
-
The crude product can be purified by recrystallization from a solvent system such as dichloromethane/diethyl ether or dichloromethane/pentane to afford colorless crystals of (tBuNC)AuCl.
Spectroscopic Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of the synthesized gold(I) isocyanide halide complexes.
Logical Relationship of Spectroscopic Observations
The observed spectroscopic trends can be rationalized by considering the interplay of electronic effects, as depicted in the following diagram.
Safety Operating Guide
Proper Disposal of Gold(I) Iodide: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper management of gold(I) iodide waste is a critical component of laboratory safety and environmental responsibility. As a corrosive and hazardous material, this compound demands meticulous handling and adherence to regulated disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, emphasizing waste minimization through precious metal recovery, and ensuring compliance with safety and environmental regulations.
Immediate Safety and Handling
Before initiating any procedure involving this compound, it is imperative to consult the Safety Data Sheet (SDS). All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Step-by-Step Disposal and Recovery Procedures
Given the economic and environmental value of gold, recovery is the preferred method over direct disposal. The following procedures outline the approved pathways for managing this compound waste.
Procedure 1: Direct Disposal of Solid this compound Waste
This procedure is intended for small quantities of expired product, contaminated materials (e.g., weighing paper, gloves), or minor spills.
-
Segregation and Collection:
-
Carefully collect all solid this compound waste using appropriate tools (e.g., plastic scoop or spatula).
-
Place the collected waste into a designated hazardous waste container that is compatible with corrosive solids, such as a high-density polyethylene (B3416737) (HDPE) container.[1][2] Avoid metal containers, as corrosive materials can compromise their integrity.[2][3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste through standard laboratory trash or drains.
-
Procedure 2: Gold Recovery from this compound
This procedure involves converting the solid this compound into a solution to facilitate the recovery of gold, thereby minimizing hazardous waste and reclaiming a valuable resource.
-
Dissolution:
-
In a chemical fume hood, carefully dissolve the this compound waste in an aqueous solution of potassium iodide (KI). The formation of the soluble complex, [AuI₂]⁻, will occur.
-
-
Precipitation of Gold Metal:
-
Once the this compound is fully dissolved, add a weak reducing agent to precipitate the gold from the solution. A common and effective method is the use of ascorbic acid.
-
Add a buffer, such as sodium bicarbonate, to maintain a suitable pH for the precipitation.
-
The gold will precipitate as a fine, dark powder.
-
-
Separation and Washing:
-
Allow the gold precipitate to settle completely.
-
Carefully decant the supernatant liquid. This liquid should be collected as hazardous waste, as it will still contain iodide salts.
-
Wash the gold precipitate several times with deionized water to remove any residual iodide salts.
-
-
Drying and Storage of Recovered Gold:
-
Dry the purified gold powder in a drying oven at a low temperature.
-
Store the recovered gold for future use.
-
-
Disposal of Liquid Waste:
-
The decanted supernatant and washings should be collected in a labeled hazardous waste container and disposed of through your institution's EHS office.
-
Quantitative Data for this compound Waste Management
The following table summarizes key quantitative data for the handling and disposal of this compound.
| Parameter | Value | Notes |
| DOT Shipping Name | UN3260, Corrosive solid, acidic, inorganic, n.o.s. (gold (I) iodide) | Proper shipping name for transportation of the waste.[4][5] |
| DOT Hazard Class | 8 | Corrosive Material.[4][5] |
| DOT Packing Group | III | Indicates a low danger level for corrosive materials.[4][5] |
| EPA Hazardous Waste Code | Not specifically listed; managed by characteristic. | As a corrosive solid, it is treated as hazardous waste. The RCRA code D002 is for corrosive liquids.[1] Institutional guidance should be followed. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic. | Must be compatible with corrosive solids.[1][2] |
Experimental Protocol: Gold Recovery from an Iodide Solution
This protocol details a laboratory-scale method for the precipitation of gold from a gold-iodide solution, adapted from established chemical principles.
Materials:
-
Gold-iodide waste solution (from dissolving solid this compound in potassium iodide solution)
-
Ascorbic acid (Vitamin C)
-
Sodium bicarbonate
-
Deionized water
-
Glass beakers
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel and filter paper) or centrifuge
-
Drying oven
Procedure:
-
Solution Preparation: Ensure the this compound is completely dissolved in the potassium iodide solution. The solution should be clear, although it may be colored.
-
pH Adjustment: Slowly add sodium bicarbonate to the solution while stirring until the pH is near neutral (pH 6-8). This will buffer the solution for the precipitation step.
-
Gold Precipitation: While stirring, slowly add a freshly prepared solution of ascorbic acid. A general starting point is to add ascorbic acid in a 2:1 molar ratio to the estimated amount of gold in the solution. The gold will precipitate as a dark-colored solid.
-
Digestion: Gently heat the solution (e.g., to 50-60°C) and continue stirring for 1-2 hours to encourage the agglomeration of the gold particles, making them easier to separate.
-
Isolation:
-
Filtration: Filter the solution through a pre-weighed filter paper to collect the gold precipitate.
-
Centrifugation: Alternatively, centrifuge the solution and carefully decant the supernatant.
-
-
Washing: Wash the collected gold precipitate multiple times with deionized water to remove any soluble impurities.
-
Drying: Dry the filter paper with the gold precipitate in a drying oven at a temperature below 100°C until a constant weight is achieved.
-
Waste Management: Collect all filtrate and washings as hazardous waste for disposal through your EHS office.
Disposal Workflow and Logic
The following diagram illustrates the decision-making process and workflow for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for the disposal and recovery of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Gold(I) Iodide
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Gold(I) iodide. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.
This compound (AuI) is a chemical compound that requires careful handling due to its potential health hazards. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable steps for the safe utilization of this compound in a laboratory setting. By implementing these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure that all potential hazards are identified and mitigated. The following table summarizes the key quantitative safety data and recommended personal protective equipment.
| Parameter | Value | Source/Recommendation |
| Occupational Exposure Limits | ||
| This compound | No specific limits established. | Fisher Scientific SDS[1] |
| Gold (as Particulates Not Otherwise Regulated) | TWA: 10 mg/m³ (total), 3 mg/m³ (respirable) | Canadian Occupational Exposure Limits |
| Iodine | OSHA PEL: 0.1 ppm (Ceiling) | NIOSH[2] |
| NIOSH REL: 0.1 ppm (Ceiling) | NIOSH[2] | |
| ACGIH TLV: 0.01 ppm (8-hr TWA); 0.1 ppm (STEL) | New Jersey Department of Health[1] | |
| Glove Recommendation | ||
| Material | Nitrile or Latex | General chemical resistance charts for iodine recommend these materials.[3] |
| Breakthrough Time | Not specified for this compound. | Always inspect gloves before use and change them immediately if contaminated. |
| Respiratory Protection | ||
| Type | NIOSH-approved N95 dust mask or particle filter. | Sigma-Aldrich SDS, Fisher Scientific SDS[1][4] |
| When to Use | When handling the powder outside of a certified chemical fume hood, or if dust is generated. | |
| Eye Protection | ||
| Type | Chemical safety goggles or a face shield. | Fisher Scientific SDS[1] |
| Standard | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Fisher Scientific SDS[1] |
| Protective Clothing | ||
| Type | Laboratory coat, long pants, and closed-toe shoes. | Fisher Scientific SDS[1] |
| Additional | Consider a chemically resistant apron if handling large quantities. |
Experimental Protocol: Step-by-Step Handling of this compound
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Pre-Experiment Preparations
-
Safety Data Sheet (SDS) Review: Before handling this compound for the first time, all personnel involved must read and understand the SDS.[1][4]
-
Designate a Handling Area: All work with this compound powder should be conducted in a designated area, preferably within a certified chemical fume hood with an average face velocity of at least 100 feet per minute.[5]
-
Assemble PPE: Ensure all required PPE is available and in good condition. This includes a properly fitted N95 respirator, chemical safety goggles, nitrile or latex gloves, and a lab coat.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and in working order.
2. Handling and Use
-
Weighing:
-
Perform all weighing operations of this compound powder inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a disposable weighing boat to avoid contamination of balances.
-
-
Solution Preparation:
-
When dissolving this compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area and monitor the process to prevent the release of iodine vapors.
-
-
Reactions:
-
Conduct all reactions involving this compound in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent and dispose of the cleaning materials as hazardous waste.
-
3. Waste Disposal
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and reaction byproducts, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in regular trash.
4. Emergency Procedures
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS office immediately.
-
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from planning to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safe and productive research environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
